2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
Description
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCJWHCSSHPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It prioritizes the compound's strategic utility as a "cyclization-ready" scaffold for polycyclic heterocycles (specifically phenanthridinones) and peptidomimetics.[1][2]
CAS: 31638-34-3 | Molecular Formula: C₁₄H₁₃NO₂[1][2]·HCl | Role: Phenanthridinone Precursor & Peptidomimetic Turn Inducer[1]
Executive Summary: The "Cyclization Switch"
In the landscape of medicinal chemistry, 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (hereafter AMBC-HCl ) represents a critical "pre-organized" scaffold.[1][2] Unlike generic biphenyls, AMBC-HCl possesses a unique 2,2'-disubstitution pattern that positions a nucleophilic amine (2'-position) in varying proximity to an electrophilic carboxylic acid (2-position).[1][2]
This structural geometry creates a "Cyclization Switch" :
-
Linear State: In its open form, it acts as a rigid, aromatic linker for peptidomimetics, inducing
-turn secondary structures due to the restricted rotation of the biphenyl bond. -
Cyclized State: Under dehydration conditions, it undergoes rapid intramolecular condensation to form phenanthridin-6(5H)-one , a tricyclic core essential for PARP inhibitors (Poly(ADP-ribose) polymerase) and DNA-intercalating alkaloids.[1][2]
This guide details the handling, synthetic utility, and validated protocols for leveraging AMBC-HCl in drug development.
Chemical Profile & Datasheet
| Property | Specification |
| CAS Number | 31638-34-3 |
| IUPAC Name | 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride |
| Molecular Weight | 263.72 g/mol (HCl salt) / 227.26 g/mol (Free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO.[1][2] Low: Dichloromethane, Hexanes.[1] |
| pKa Values | ~4.2 (COOH), ~9.5 (NH₃⁺) |
| Melting Point | 245–250 °C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccant) |
| Stability | Stable as HCl salt.[1] Free base may slowly cyclize in solution.[1][2] |
Synthetic Utility & Mechanism
The primary value of AMBC-HCl lies in its ability to access the phenanthridinone pharmacophore.[1][2] This transformation is driven by the Gem-disubstituent effect (or Thorpe-Ingold effect) analog, where the biphenyl rigidity forces the amine and acid groups into proximity.[1][2]
The Cyclization Pathway
The conversion to phenanthridin-6(5H)-one is the most common downstream reaction.[1][2] This can be achieved thermally or via activation agents (EDC/HOBt, SOCl₂).[1]
Figure 1: The "Cyclization Switch" mechanism converting the linear amino acid to the tricyclic pharmacophore.[1][2]
Peptidomimetic Applications
In peptide chemistry, AMBC-HCl is used as a
Validated Experimental Protocols
Protocol A: Synthesis of Phenanthridin-6(5H)-one (Cyclization)
Context: This protocol converts AMBC-HCl into the tricyclic core used in PARP inhibitor synthesis.[1][2]
Reagents:
-
Thionyl Chloride (SOCl₂) (3.0 eq) or EDC.HCl (1.2 eq)[1]
-
Solvent: Dry Toluene or DMF
-
Base: Triethylamine (Et₃N) (2.5 eq)[1]
Step-by-Step Workflow:
-
Suspension: Suspend AMBC-HCl (1.0 g, 3.8 mmol) in dry Toluene (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add Thionyl Chloride (0.83 mL, 11.4 mmol) dropwise at room temperature. (Caution: Gas evolution).[1][2]
-
Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The suspension should clear as the acid chloride forms and cyclizes.
-
Quench: Cool to 0°C and quench carefully with saturated NaHCO₃ solution to neutralize excess acid.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to obtain Phenanthridin-6(5H)-one as white needles.
Self-Validation Check:
-
TLC: Starting material (polar, stays at baseline) disappears; Product (less polar) moves to R_f ~ 0.4 (Hexane:EtOAc 1:1).
-
IR: Appearance of a strong lactam carbonyl stretch at ~1660 cm⁻¹.[1]
Protocol B: Suzuki-Miyaura Synthesis of AMBC-HCl Core
Context: If you need to synthesize the core from building blocks (e.g., for isotopic labeling).[2]
Figure 2: Synthetic route to access AMBC-HCl via Palladium-catalyzed cross-coupling.[1][2]
Methodology:
-
Coupling: React N-Boc-2-bromobenzylamine with 2-carboxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2M aq) in Dioxane at 90°C for 12h.
-
Workup: Acidify aqueous layer to precipitate the N-Boc protected biphenyl acid.[1][2]
-
Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2h.
-
Precipitation: Add Diethyl Ether to precipitate the target AMBC-HCl salt. Filter and dry.[1][2][3]
Quality Control & Analytics
To ensure the integrity of CAS 31638-34-3, the following analytical signatures must be verified.
1. HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]
-
Retention Time: AMBC-HCl will elute early (polar) compared to the cyclized phenanthridinone impurity.[1][2]
-
Purity Criteria: >98% (Area %).
2. ¹H-NMR (DMSO-d₆, 400 MHz):
-
Ammonium Protons: Broad singlet at δ 8.2–8.5 ppm (3H, -NH₃⁺).[1][2]
-
Methylene: Singlet or doublet at δ 3.8–4.0 ppm (2H, -CH₂-N).[1][2]
-
Carboxylic Acid: Very broad singlet >12 ppm (often invisible if wet).[1][2]
3. Common Impurities:
-
Phenanthridinone: Result of spontaneous cyclization (Check for lactam peak in IR/NMR).
-
Palladium: If synthesized via Suzuki (Check via ICP-MS, limit <10 ppm).[1][2]
References
-
PubChem. (n.d.).[1][2] Compound Summary for CID 129319943: Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl.[1][2] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link]
-
ResearchGate. (2021). Synthetic Approaches to Phenanthridine‐6(5H)‐ones. Retrieved March 6, 2026, from [Link]
Sources
- 1. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | C15H16ClNO2 | CID 129319943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-AMINO-2'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. spectrumchemical.com [spectrumchemical.com]
2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride structure
An In-Depth Technical Guide to
Abstract
This technical guide analyzes the structural utility, synthetic pathways, and critical reactivity profiles of 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride (CAS: 31638-34-3). As a bifunctional biphenyl scaffold, this compound serves as a pivotal intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and peptidomimetics. This document details the specific protocols for its synthesis via Suzuki-Miyaura cross-coupling, elucidates the mechanism of its spontaneous lactamization to phenanthridin-6(5H)-one, and provides expert guidance on handling its hydrochloride salt to prevent premature cyclization.
Part 1: Chemical Identity & Structural Analysis
The compound is a substituted biphenyl featuring orthogonal functional groups: a carboxylic acid at the 2-position and an aminomethyl group at the 2'-position.[1] The hydrochloride salt form is critical for isolating the open-chain structure, as the free base is kinetically unstable.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid hydrochloride |
| CAS Number | 31638-34-3 (HCl salt); 158066-11-6 (Boc-protected) |
| Molecular Formula | C₁₄H₁₃NO₂[2][3][4] · HCl |
| Molecular Weight | 263.72 g/mol |
| Core Scaffold | Biphenyl (2,2'-disubstituted) |
| Key Reactivity | Intramolecular condensation (Lactamization) |
| Solubility | Soluble in water, MeOH, DMSO; Insoluble in non-polar organics (Et₂O, Hexane) |
Part 2: Synthetic Methodology (Expert Protocol)
The synthesis of this compound requires a strategic approach to prevent the amino group from reacting with the carboxylic acid during the C-C bond formation. The industry-standard method involves a Suzuki-Miyaura Cross-Coupling followed by acidic deprotection.
Experimental Workflow
Phase 1: Protection & Coupling To ensure high yields, the amine on the benzylamine fragment must be protected (typically with a Boc group) before coupling with the boronic acid.
-
Reagents:
-
Aryl Halide: 2-(N-Boc-aminomethyl)bromobenzene (1.0 eq)
-
Boronic Acid: 2-Carboxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]
-
-
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen is the primary cause of homocoupling side products.
-
Reflux: Heat the reaction mixture to 90°C under an inert atmosphere for 12–16 hours.
-
Workup: Acidify the aqueous layer to pH 4 to precipitate the Boc-protected intermediate. Extract with Ethyl Acetate.
-
Phase 2: Deprotection & Salt Formation Critical Step: The removal of the Boc group must be performed under anhydrous acidic conditions to precipitate the HCl salt immediately.
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the Boc-intermediate in dry dioxane. Add 4M HCl/Dioxane dropwise at 0°C. Stir at room temperature for 2 hours.
-
Isolation: The product precipitates as a white solid. Filter and wash with diethyl ether to remove residual Boc-byproducts.
Visualization: Synthetic Pathway
Figure 1: Step-by-step synthetic workflow from starting materials to the stable hydrochloride salt.
Part 3: Expert Insights & Reactivity (The "Lactam Trap")
As a Senior Application Scientist, it is crucial to understand that this compound is a "masked" phenanthridinone .
The Mechanism of Cyclization
The 2,2'-substitution pattern on the biphenyl ring creates a high degree of steric strain (atropisomerism). This forces the two rings to twist, bringing the 2'-aminomethyl group into close proximity with the 2-carboxylic acid.
-
In Acidic Media (HCl Salt): The amine is protonated (
), rendering it non-nucleophilic. The structure remains stable and open. -
In Basic/Neutral Media: Upon neutralization, the free amine (
) rapidly attacks the carbonyl carbon of the carboxylic acid. This intramolecular condensation releases water and forms Phenanthridin-6(5H)-one .
Application Note: This spontaneous cyclization is utilized in the synthesis of PARP inhibitors (e.g., PJ34 analogs). If your goal is to maintain the open chain (e.g., for peptide coupling), never expose the compound to basic aqueous conditions without a coupling reagent present.
Visualization: Reactivity & Cyclization
Figure 2: The "Lactam Trap" mechanism demonstrating the instability of the free base form.
Part 4: Applications in Drug Discovery
1. PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a lactam core that mimics the nicotinamide moiety of NAD+. This compound is a direct precursor.
-
Protocol: To convert the HCl salt to the phenanthridinone core, reflux the salt in Toluene or Xylene with a catalytic amount of p-Toluenesulfonic acid (PTSA) and a Dean-Stark trap to remove water.
2. Peptidomimetics
The biphenyl scaffold provides a rigid spacer that mimics secondary protein structures (e.g.,
-
Usage: In Solid Phase Peptide Synthesis (SPPS), the carboxylic acid is coupled to the resin or N-terminus of a peptide. The Boc-protected form (CAS: 158066-11-6) is preferred here to prevent self-cyclization during coupling.
References
-
MDPI. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Cyclisation of biphenyl-2-carboxamides to phenanthridinones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN119487027A - Compounds as PARP1 inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biphenyl-2-Carboxylic Acid Aminomethyl Derivatives: Synthetic Architectures and Therapeutic Frontiers
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, Biphenyl-2-carboxylic acid aminomethyl derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This structural class is pivotal in the development of cardiovascular therapeutics, specifically Angiotensin Receptor Blockers (ARBs) and Neutral Endopeptidase (NEP) inhibitors.
The core pharmacophore combines a lipophilic biphenyl moiety (anchoring the molecule in hydrophobic pockets) with an acidic group (carboxylate or bioisostere) and a basic or polar "aminomethyl" linker. This specific geometry allows for:
-
AT1 Receptor Antagonism: Mimicking the C-terminal histidine residue of Angiotensin II.
-
Zinc Metalloprotease Inhibition: Chelating the active site Zn²⁺ ion in enzymes like Neprilysin (NEP).
-
Constrained Peptidomimetics: Serving as precursors for dibenzo[c,e]azepin-5-ones (7-membered lactams) used in protease inhibition.
Synthetic Architectures and Methodologies
The synthesis of these derivatives is non-trivial due to the steric hindrance at the ortho-position of the biphenyl ring. Modern medicinal chemistry relies on transition-metal-catalyzed cross-couplings to construct this sterically congested axis.
The Suzuki-Miyaura Cross-Coupling (Gold Standard)
The most robust route involves the coupling of an ortho-substituted aryl boronic acid with a functionalized aryl halide.
Mechanistic Insight: The choice of catalyst is critical. Standard Pd(PPh₃)₄ often fails due to steric bulk. Second-generation catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) are required to facilitate the oxidative addition and reductive elimination steps across the hindered biaryl axis.
Workflow Diagram: The following diagram illustrates the convergent synthesis of a generic 2'-(aminomethyl)biphenyl-2-carboxylic acid derivative.
Figure 1: Convergent synthetic workflow for 2'-(aminomethyl)biphenyl-2-carboxylic acid, highlighting the critical Suzuki coupling step and potential lactamization.
The Oxazoline (Meyers) Route
Before the dominance of Suzuki coupling, the Meyers synthesis utilized an oxazoline group to activate the ortho-position for nucleophilic aromatic substitution (SNAr) or Grignard addition.
-
Advantage: High regioselectivity.[1]
-
Disadvantage: Harsh hydrolytic conditions (H₂SO₄/heat) required to open the oxazoline to the carboxylic acid, which often degrades sensitive aminomethyl groups.
Pharmacological Applications[1][2][3]
Angiotensin II Receptor Blockers (ARBs)
In "Sartan" drugs (e.g., Telmisartan, Irbesartan), the biphenyl moiety is the structural anchor. While the classic tetrazole group is common, the carboxylic acid variants (often metabolites or specific analogs) exhibit high affinity.
-
Role of Aminomethyl: The aminomethyl group acts as a methylene linker (-CH₂-) connecting the biphenyl core to a nitrogenous heterocycle (benzimidazole or imidazolinone). This spacing is critical for aligning the acidic group with the receptor's cationic pocket (Arg167) while the heterocycle interacts with hydrophobic residues.
Neprilysin (NEP) Inhibitors
The biphenyl-2-carboxylic acid scaffold is structurally homologous to LBQ657 , the active metabolite of Sacubitril (Entresto).
-
Mechanism: NEP is a zinc-dependent metalloprotease that degrades natriuretic peptides. Inhibitors must possess a Zinc-Binding Group (ZBG).
-
Structure-Activity Relationship (SAR):
-
Biphenyl Group: Occupies the S1' hydrophobic sub-pocket of NEP.
-
Carboxylate/Aminomethyl: The carboxylate coordinates the Zn²⁺, while the aminomethyl chain extends into the S2' pocket, forming hydrogen bonds with Arg102 and Arg110.
-
Emerging: Bone Resorption Inhibitors
Recent literature identifies specific esters of biphenyl carboxylic acids (e.g., ABD056 ) as inhibitors of osteoclast apoptosis.[2] The aminomethyl derivatives are currently being explored to improve the solubility and bioavailability of these lipophilic compounds.
Experimental Protocols
Protocol: Synthesis of 2'-(Aminomethyl)biphenyl-2-carboxylic Acid (TFA Salt)
This protocol utilizes a Boc-protected aminomethyl boronic acid to prevent catalyst poisoning.
Reagents:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
2-(N-Boc-aminomethyl)phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₂ (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with the bromide, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel.
-
Reflux: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Saponification: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (4 equiv). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Deprotection: Dissolve the carboxylic acid intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours. Concentrate in vacuo.
-
Purification: Precipitate the product by adding cold Diethyl Ether. Filter the white solid (TFA salt).
Protocol: In Vitro NEP Inhibition Assay
Validates the biological activity of the synthesized derivative.
Materials:
-
Recombinant Human Neprilysin (rhNEP)
-
Substrate: Mca-BK2 (Fluorogenic peptide)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.05% Brij-35.
Methodology:
-
Preparation: Dilute rhNEP to 0.5 µg/mL in Assay Buffer.
-
Incubation: Add 50 µL of enzyme solution to a black 96-well plate. Add 10 µL of the test compound (dissolved in DMSO, final conc. range 1 nM - 10 µM). Incubate for 15 min at 37°C.
-
Reaction Start: Add 40 µL of Mca-BK2 substrate (10 µM final).
-
Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear portion (RFU/min). Determine IC₅₀ using a 4-parameter logistic fit.
Data Visualization: SAR Decision Tree
The following diagram outlines the structural modifications required to shift the pharmacological profile of the biphenyl-2-carboxylic acid aminomethyl core.
Figure 2: Structure-Activity Relationship (SAR) decision tree for diversifying the biphenyl scaffold.
References
-
BenchChem. (2025). Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate. BenchChem Application Notes. Link
-
Chem-Impex. (2024). 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid: Product Information and Applications. Chem-Impex International. Link
-
Journal of Medicinal Chemistry. (2020). A New Class of Dengue and West Nile Virus Protease Inhibitors. ACS Publications. Link
-
PubMed. (2015). Transition-metal-free synthesis of phenanthridinones from biaryl-2-oxamic acid under radical conditions. National Institutes of Health. Link
-
BLD Pharm. (2024). 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid: Technical Data Sheet. BLD Pharm. Link
-
Google Patents. (2002). US6369271B1: Process for preparing derivatives of biphenyl-2-carboxylic acid.[3] Google Patents. Link
-
Asian Journal of Pharmacy and Technology. (2015). Benzimidazole: An important Scaffold in Drug Discovery. AJPTONLINE. Link
Sources
The Architecture of AT1 Receptor Antagonism: A Deep Dive into Pharmacophore Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," represent a cornerstone in the management of hypertension and other cardiovascular diseases. Their therapeutic success is a testament to the power of rational drug design, centered on the development of specific pharmacophore scaffolds that effectively antagonize the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive exploration of the core pharmacophore models for Angiotensin II receptor antagonists, dissecting the key structural features and their intricate interactions within the AT1 receptor binding pocket. We will delve into the evolution of these scaffolds, from early peptide analogs to the highly successful non-peptide biphenylmethyl derivatives, and examine the structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel AT1 receptor antagonists.
Introduction: The Renin-Angiotensin System and the Rationale for AT1 Receptor Blockade
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The octapeptide angiotensin II (Ang II) is the principal effector of the RAS, exerting its potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT1 receptor, a member of the G-protein coupled receptor (GPCR) family.
Chronic activation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and diabetic nephropathy. While Angiotensin-Converting Enzyme (ACE) inhibitors were a major breakthrough in RAS modulation, their mechanism of action is not entirely specific, leading to side effects such as dry cough and angioedema due to the accumulation of bradykinin. This limitation spurred the development of a more targeted approach: the direct blockade of the AT1 receptor. Angiotensin II receptor antagonists, by selectively inhibiting the binding of Ang II to the AT1 receptor, offer a more precise and often better-tolerated therapeutic intervention.
The journey to clinically successful ARBs began with peptide analogs of Ang II, such as saralasin, which, despite their efficacy, suffered from poor oral bioavailability and partial agonist activity. A pivotal shift occurred with the discovery of the first orally active, non-peptide AT1 receptor antagonist, losartan, which laid the foundation for the entire "sartan" class of drugs. The design of losartan and its successors was guided by a deep understanding of the key interactions between Ang II and the AT1 receptor, leading to the development of a robust pharmacophore model.
Figure 2: A schematic representation of the key pharmacophoric features of Angiotensin II receptor antagonists and the corresponding residues of Angiotensin II they are thought to mimic.
Evolution of Pharmacophore Scaffolds: From Losartan to a Diversity of "Sartans"
The discovery of losartan marked the beginning of an era of intense research and development in the field of ARBs, leading to the introduction of several second-generation antagonists with improved pharmacokinetic and pharmacodynamic profiles. While many of these "sartans" share the core biphenyl-tetrazole scaffold, variations in the heterocyclic core and substituent groups have led to a diverse range of chemical structures.
| Drug | Core Heterocycle | Key Structural Features | Bioavailability (%) | Half-life (h) |
| Losartan | Imidazole | The prototypical ARB with a hydroxymethyl group on the imidazole. | ~33 | 2 (parent), 6-9 (active metabolite) |
| Valsartan | Acylated Amino Acid | Lacks the imidazole ring, featuring an acylated valine derivative. | ~25 | 6 |
| Irbesartan | Spirocyclopentane-imidazolinone | A spirocyclic system replaces the substituted imidazole of losartan. | 60-80 | 11-15 |
| Candesartan | Benzimidazole | A benzimidazole core with a carboxyl group, administered as a prodrug (candesartan cilexetil). | ~15 (as prodrug) | 9 |
| Telmisartan | Benzimidazole | Contains a carboxylic acid as the biphenyl acidic group and has the longest half-life. | 42-58 | 24 |
| Olmesartan | Imidazole | A more complex imidazole derivative, administered as a prodrug (olmesartan medoxomil). | ~26 (as prodrug) | 13 |
| Azilsartan | Biphenyl-oxadiazole | Features an oxadiazole ring as a bioisostere for the tetrazole. | ~60 (as prodrug) | 11 |
| Eprosartan | Thiophene | Does not possess the biphenyl-tetrazole structure, featuring a thiophene ring. | ~13 | 5-9 |
Table 1: Comparison of Different Angiotensin II Receptor Antagonist Scaffolds and their Pharmacokinetic Properties.
The evolution of these scaffolds demonstrates the successful application of medicinal chemistry principles such as bioisosteric replacement and scaffold hopping to optimize drug properties. For instance, the replacement of the carboxylic acid with a tetrazole in losartan improved its metabolic stability and oral bioavailability. Similarly, the development of valsartan showed that the imidazole ring was not an absolute requirement for potent antagonism.
Molecular Interactions at the AT1 Receptor Binding Site
The AT1 receptor, like other GPCRs, possesses a transmembrane domain composed of seven alpha-helices. The binding pocket for both the endogenous ligand, Ang II, and the non-peptide antagonists is located within this transmembrane core. Site-directed mutagenesis and molecular modeling studies have provided valuable insights into the specific amino acid residues that are critical for ligand binding and receptor activation.
The key interactions between a typical biphenyl-tetrazole ARB, such as losartan's active metabolite EXP3174, and the AT1 receptor are thought to include:
-
Ionic Interaction: The acidic group (tetrazole or carboxylate) forms a salt bridge with a positively charged residue in the binding pocket, such as Lys199 or Arg167.
-
Hydrogen Bonding: The imidazole or other heterocyclic core can form hydrogen bonds with residues like Asn111. The hydroxyl group of losartan can also participate in hydrogen bonding.
-
Hydrophobic Interactions: The n-butyl chain fits into a hydrophobic pocket formed by aliphatic and aromatic residues. The biphenyl scaffold also engages in extensive hydrophobic and pi-pi stacking interactions with aromatic residues within the binding pocket.
Figure 3: A conceptual workflow illustrating the use of a pharmacophore model for the virtual screening of new Angiotensin II receptor antagonists.
Experimental Protocols for the Evaluation of AT1 Receptor Antagonists
The discovery and development of novel ARBs rely on a battery of in vitro and in vivo assays to characterize their pharmacological properties. A self-validating system of protocols ensures the reliability and reproducibility of the findings.
In Vitro Radioligand Binding Assay
This assay is a fundamental tool for determining the affinity of a test compound for the AT1 receptor.
Objective: To quantify the binding affinity (Ki) of a novel compound to the AT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Use a radiolabeled AT1 receptor antagonist with high affinity, such as [³H]losartan or [¹²⁵I]Sar¹,Ile⁸-Ang II.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or partial agonist.
Objective: To assess the functional activity of a test compound at the AT1 receptor.
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Culture cells expressing the AT1 receptor (e.g., CHO-AT1 cells) in a suitable medium.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay:
-
To determine antagonist activity, pre-incubate the cells with the test compound for a specific period.
-
Stimulate the cells with a known concentration of Angiotensin II.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: A potent antagonist will cause a rightward shift in the Angiotensin II concentration-response curve, indicating competitive antagonism. The Schild analysis can be used to determine the pA₂ value, a measure of antagonist potency.
Future Perspectives and Conclusion
The development of Angiotensin II receptor antagonists is a landmark achievement in modern medicinal chemistry. The well-defined pharmacophore model has not only led to a successful class of drugs but also serves as a paradigm for the rational design of other GPCR-targeted therapies. Future research in this area may focus on:
-
Development of Biased Ligands: Designing antagonists that selectively block G-protein-dependent signaling while preserving or even promoting β-arrestin-mediated pathways could offer novel therapeutic benefits with fewer side effects.
-
Dual-Acting Ligands: Combining AT1 receptor antagonism with other pharmacological activities, such as endothelin receptor antagonism or neprilysin inhibition, in a single molecule could provide enhanced cardiovascular protection.
-
Exploring New Scaffolds: While the biphenylmethyl scaffold has been highly successful, the discovery of novel scaffolds could lead to compounds with improved properties or different intellectual property landscapes.
References
- Non-Peptide Angiotensin II Receptor Antagonists: Chemical Feature Based Pharmacophore Identific
- Discovery and development of angiotensin receptor blockers. Wikipedia.
- Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. PubMed.
- Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. PubMed.
- An update on non-peptide angiotensin receptor antagonists and related RAAS modul
Privileged structures in medicinal chemistry biphenyl scaffold
Technical Guide to Structural Optimization and Synthetic Accessibility
Executive Summary
The biphenyl moiety remains one of the most enduring "privileged structures" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Far from being a mere hydrophobic linker, the biphenyl scaffold offers a tunable "conformational dial." By manipulating the dihedral angle between the two phenyl rings through ortho-substitution, medicinal chemists can precisely control the spatial arrangement of pharmacophores, modulate solubility, and influence metabolic stability.
This guide provides a technical deep-dive into the biphenyl scaffold, moving beyond basic descriptions to focus on the causal relationships between structural modification, synthetic execution, and pharmacological outcome.
Part 1: Structural Dynamics & The "Ortho-Effect"
The biological utility of the biphenyl scaffold is governed by its ability to adopt specific conformations. Unlike fused ring systems (e.g., naphthalene), the single bond connecting the phenyl rings allows for rotation, yet this rotation is not free.
The Conformational Dial
In the solution phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 44° to minimize steric repulsion between ortho-hydrogens while maintaining some
-
Planar Conformation (0°): High energy due to steric clash of ortho-hydrogens (H-H repulsion). Often observed only when constrained by bridging linkers (e.g., fluorene) or crystal packing forces.
-
Perpendicular Conformation (90°): Minimizes steric clash but breaks
-conjugation completely.
Medicinal Chemistry Strategy: To lock a bioactive conformation or improve oral bioavailability (by disrupting crystal lattice energy and improving solubility), chemists utilize ortho-substitution .
| Substituent (Ortho) | Approx. Dihedral Angle ( | Effect on Properties |
| H (Unsubstituted) | ~44° | Flexible; allows induced fit but higher entropy cost upon binding. |
| F | ~50-55° | Minor twist; metabolic blocking without massive steric bulk. |
| CH₃ / Cl | ~70-90° | Significant twist; disrupts planarity; increases solubility (lower MP). |
| NO₂ / CF₃ | ~90° (Perpendicular) | "Locked" perpendicularity; potential for atropisomerism (axial chirality). |
Visualization: The SAR Optimization Logic
The following diagram illustrates the decision matrix for optimizing a biphenyl hit.
Caption: Decision logic for optimizing biphenyl scaffolds. Ortho-substitution addresses solubility/selectivity, while para-blocking addresses metabolism.
Part 2: Pharmacological Versatility (Case Studies)
The "Sartan" Class (Angiotensin II Receptor Blockers)
The biphenyl-tetrazole moiety is the distinct pharmacophore of the "Sartan" class (e.g., Valsartan , Losartan , Telmisartan ).
-
Mechanism: The biphenyl scaffold positions the acidic tetrazole group (a bioisostere of carboxylic acid) to interact with the Arg167 residue in the AT1 receptor.
-
Ortho-Constraint: In Losartan, the tetrazole is at the ortho-position. This forces a specific twisted geometry that fits the receptor pocket while preventing the rings from becoming coplanar.[1]
Immuno-Oncology (PD-1/PD-L1 Inhibitors)
Recent small-molecule inhibitors of the PD-1/PD-L1 interaction (e.g., BMS-1166 derivatives) utilize a biphenyl core.[2]
-
Role: The scaffold acts as a hydrophobic spacer that penetrates the deep hydrophobic channel at the PD-L1 dimer interface.
-
Optimization: Biaryl ether linkages or direct biphenyl bonds are used to span the distance between polar anchoring residues.
Part 3: Synthetic Engine – The Suzuki-Miyaura Coupling[3][4][5][6][7]
The Suzuki-Miyaura cross-coupling is the industry standard for synthesizing biphenyls due to its tolerance of functional groups (unlike Grignard) and low toxicity (unlike Stille tin reagents).
The Catalytic Cycle
Understanding the cycle is crucial for troubleshooting.
-
Oxidative Addition: The rate-limiting step for aryl chlorides. Electron-rich ligands (e.g., phosphines like S-Phos, X-Phos) accelerate this.
-
Transmetallation: Requires a base (activates the boronic acid to a boronate).
-
Reductive Elimination: Forms the C-C bond.
Caption: The Suzuki-Miyaura catalytic cycle. Note that base activation is critical for the transmetallation step.
Part 4: Experimental Protocol
General Procedure: Pd-Catalyzed Synthesis of Functionalized Biphenyls
Objective: Synthesis of 4'-fluoro-2-methyl-1,1'-biphenyl (Model for ortho-twist/para-block optimization).
Reagents
-
Aryl Halide: 1-bromo-2-methylbenzene (1.0 equiv)
-
Boronic Acid: 4-fluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3 mol%) - Chosen for robustness against air/moisture.
-
Base: K₂CO₃ (2.0 equiv)[5]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is essential for the base mechanism.
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (dioxane/water). Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen poisons Pd(0) species and promotes homocoupling.
-
Assembly: Add the aryl halide, boronic acid, and potassium carbonate to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately under inert atmosphere.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the aryl bromide.[6]
-
-
Workup (Self-Validating):
-
Cool to room temperature.[5]
-
Filter through a pad of Celite (removes Pd black). Wash with EtOAc.
-
Wash filtrate with water (x2) and brine (x1).
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash column chromatography on silica gel. (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Part 5: Optimization Strategies (Metabolic & Physicochemical)
When a biphenyl hit displays poor metabolic stability or solubility, apply these structural modifications:
| Modification | Target Property | Mechanism |
| Para-Fluorination | Metabolic Stability | Blocks CYP450 oxidation at the most reactive site (para-position) without significantly altering steric bulk. |
| Ortho-Methylation | Solubility & Selectivity | Increases dihedral angle (~70°), disrupting planar crystal packing (lower MP, higher solubility) and locking conformation. |
| Pyridine Scan | Lipophilicity (LogP) | Replacing one phenyl ring with pyridine ("Scaffold Hopping") lowers LogP and provides a hydrogen bond acceptor. |
| Meta-Substitution | Potency | often used to fill secondary hydrophobic pockets without the dramatic conformational cost of ortho-substitution. |
Structural Alert: The Quinone Risk
Warning: Unsubstituted biphenyls can be metabolized to hydroxy-biphenyls, which may further oxidize to reactive quinones (toxicophores).
-
Mitigation: Ensure the phenyl rings are substituted (e.g., with F, Cl, or CF3) to prevent the formation of planar, conjugated quinone intermediates.
References
-
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link
-
Costantino, L., & Barlocco, D. (2006).[7] "Privileged structures as leads in medicinal chemistry."[7] Current Medicinal Chemistry. Link
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. Link
Sources
- 1. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-(Aminomethyl)biphenyl-2-carboxylic acid chemical properties
[1]
Executive Summary
2'-(Aminomethyl)biphenyl-2-carboxylic acid (CAS: 31638-34-3) is a critical bifunctional pharmacophore in medicinal chemistry. Structurally, it consists of a biphenyl core substituted with a carboxylic acid at the 2-position and an aminomethyl group at the 2'-position.[1][2] This specific substitution pattern creates a "privileged structure" capable of intramolecular hydrogen bonding and facile cyclization to phenanthridin-6(5H)-one (a lactam).
This guide details the physicochemical properties, synthetic routes, reactivity profiles, and application spectra of this compound, specifically for researchers in drug discovery (GPCR ligands, PARP inhibitors) and peptidomimetic engineering.
Chemical Identity & Physicochemical Properties[1][2][4]
The compound exists in equilibrium between its open-chain amino-acid form and its zwitterionic state. In solution, pH dictates the dominant species, significantly influencing solubility and reactivity.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 2'-(Aminomethyl)[1,1'-biphenyl]-2-carboxylic acid |
| Common Synonyms | 2-Carboxy-2'-aminomethylbiphenyl; Phenanthridinone precursor |
| CAS Number | 31638-34-3 (Free Acid); 158066-11-6 (N-Boc derivative) |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 197–199 °C (decomp. to lactam) |
| pKa (Calculated) | Acid: ~3.8; Amine: ~9.5 (Zwitterionic character) |
| Solubility | Soluble in DMSO, MeOH; Limited solubility in water (pH dependent) |
| Stability | Metastable; prone to spontaneous dehydration to phenanthridinone upon heating or acid catalysis.[3][2] |
Synthetic Methodologies
High-purity synthesis of 2'-(Aminomethyl)biphenyl-2-carboxylic acid requires avoiding premature lactamization. Two primary industrial routes are established: the Phthalimide (Gabriel) Route and the Oxazoline (Meyers) Route .
Protocol A: Phthalimide Deprotection (Gabriel Synthesis)
This method is preferred for laboratory-scale synthesis due to mild deprotection conditions that preserve the open-chain form.
Mechanism:
-
Coupling: 2-Bromobenzoic acid ester + 2-(Phthalimidomethyl)phenylboronic acid (Suzuki-Miyaura).
-
Deprotection: Hydrazinolysis of the phthalimide.
Step-by-Step Workflow:
-
Reagents: Suspend 2'-(phthalimidomethyl)biphenyl-2-carboxylic acid (1.0 eq) in a mixture of Methanol/Hydrazine monohydrate (10:1 v/v).
-
Reaction: Heat to 50°C for 5 hours. Monitor by TLC for disappearance of the starting material.
-
Workup: Cool to room temperature. Filter off the white precipitate (phthaloyl hydrazide byproduct).
-
Isolation: Concentrate the filtrate. Adjust pH to 7.0 with dilute HCl to precipitate the zwitterionic amino acid.
-
Purification: Recrystallize from Methanol/Water.
Protocol B: Oxazoline-Directed Ortho-Lithiation (Meyers Coupling)
Preferred for large-scale manufacturing, utilizing the oxazoline group to direct metallation and protect the carboxylic acid equivalent.
Step-by-Step Workflow:
-
Grignard Formation: React 2-(bromomethyl)phenylmagnesium bromide with 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline.
-
Hydrolysis: Subject the resulting biphenyl oxazoline to acid hydrolysis (HCl/Heat).
-
Critical Control Point: The hydrolysis step must be carefully controlled. Excessive heat will drive the reaction past the amino acid stage directly to the lactam (phenanthridinone).
Visualization: Synthetic Pathways[4]
Figure 1: Comparative synthetic routes showing the critical instability leading to lactam formation.
Reactivity Profile & Lactamization
The defining chemical feature of this molecule is the proximity of the nucleophilic amine (-CH₂NH₂) and the electrophilic carboxyl group (-COOH).
The Lactamization Trap
Under acidic conditions or thermal stress (>100°C), the compound undergoes intramolecular dehydration to form phenanthridin-6(5H)-one .
-
Implication: For peptide synthesis or use as an open-chain linker, the amine is typically protected (e.g., Boc, Fmoc) immediately upon synthesis or purchased in the protected form (CAS 158066-11-6).
-
Utility: Conversely, if the goal is to synthesize PARP inhibitors (which often contain the phenanthridinone core), this cyclization is the desired final step, often catalyzed by condensing agents like EDC/HOBt or simple reflux in acetic acid.
Peptidomimetic Utility (Beta-Turn Mimetics)
The biphenyl scaffold imposes a rigid rotational constraint. When incorporated into peptides, the 2,2'-substitution pattern forces the backbone into a conformation that mimics a beta-turn (β-turn) secondary structure.
-
Application: Design of cyclic peptides and protein-protein interaction (PPI) inhibitors.
-
Atropisomerism: The bulky ortho-substituents create an axis of chirality (atropisomerism), which can be exploited to lock peptides into specific diastereomeric conformations.
Applications in Drug Development[2][3]
Angiotensin II Receptor Antagonists (Sartan Precursors)
While most "sartans" (e.g., Losartan, Valsartan) utilize a tetrazole ring, the carboxylic acid bioisostere provided by this compound is used in next-generation analogs and dual-action inhibitors (e.g., Neprilysin/AT1 receptor inhibitors). The biphenyl spacer ensures correct positioning of the acidic pharmacophore relative to the lipophilic pocket of the GPCR.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors often feature a lactam-fused polycyclic core. 2'-(Aminomethyl)biphenyl-2-carboxylic acid serves as the direct metabolic precursor or synthetic intermediate for these tricyclic cores.
-
Mechanism: The phenanthridinone core mimics the nicotinamide moiety of NAD+, binding to the PARP catalytic site.
URAT1 Inhibitors
Recent medicinal chemistry campaigns (e.g., NIH PMC10651631) have utilized biphenyl carboxylic acid derivatives as inhibitors of Urate Transporter 1 (URAT1) for the treatment of gout. The aminomethyl arm provides a vector for introducing hydrophobic groups necessary for transporter channel occlusion.
Visualization: Therapeutic Applications[2][4]
Figure 2: Strategic application vectors in drug design and chemical biology.
Analytical Characterization
To validate the identity of the compound and ensure no lactam contamination, use the following markers:
-
1H NMR (DMSO-d6):
-
Methylene (-CH₂-): Singlet or AB quartet around δ 3.8–4.0 ppm.
-
Aromatic Protons: Multiplet in the δ 7.2–7.9 ppm range.
-
Key Differentiator: If cyclized to phenanthridinone, the methylene signal shifts significantly downfield (deshielded by the amide carbonyl) to approx δ 5.2 ppm (as a lactam -NH-CH₂- signal).
-
-
IR Spectroscopy:
-
Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1690 cm⁻¹).
-
Lactam Impurity: Sharp amide C=O stretch at ~1660 cm⁻¹ and absence of broad carboxylic OH.
-
-
Mass Spectrometry (ESI):
-
[M+H]+: 228.1 m/z.
-
[M-H2O+H]+: 210.1 m/z (Fragment corresponding to the lactam ion).
-
References
-
J&K Scientific. (2024).[2] 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid: Applications in Pharmaceutical Development. Retrieved from
-
National Institutes of Health (NIH). (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed Central. Retrieved from
-
ChemicalBook. (2025). 2'-(BOC-AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID Properties and Suppliers. Retrieved from
-
Thieme Connect. (2002). Synthesis of (Aminomethyl)biphenylcarboxylic Acid Peptides. Science of Synthesis. Retrieved from
-
Bryn Mawr College. (2012). Catalytic Enantioselective Birch–Heck Sequence for the Synthesis of Phenanthridinone Derivatives. Retrieved from
Non-peptide beta-turn mimetics biphenyl derivatives
Engineering Constraint: A Technical Guide to Biphenyl-Based -Turn Mimetics
Executive Summary
Protein-Protein Interactions (PPIs) often rely on recognition motifs located at the turns of peptide chains. Natural
Structural Logic & Design Principles
The Geometric Challenge
A canonical
-
Peptide Limitation: Short linear peptides possess high conformational entropy (
), making the bioactive "turn" conformation energetically unfavorable ( ). -
Biphenyl Solution: The biphenyl scaffold replaces the
and residues. Its restricted rotation around the aryl-aryl bond (atropisomerism) pre-organizes the molecule, reducing the entropic penalty of binding.
Scaffold Selection: The 3,3'-Disubstituted Model
While 2,2'-disubstitution creates high rotational barriers (atropisomers), the 3,3'-substituted biphenyl scaffold is frequently preferred for
Key Design Specs:
-
Scaffold: [3'-(2-aminoethyl)-2-biphenyl]propionic acid (Specific nucleator).
-
Twist Angle: The dihedral angle (
) between phenyl rings in solution is ~44°, accommodating the natural twist of the peptide backbone. -
Linkers: The propionic acid and aminoethyl arms serve as the connection points to the peptide chain, simulating the
positions.
Logic Visualization
Figure 1: Causal pathway for replacing flexible peptides with rigid biphenyl scaffolds to improve binding affinity.
Chemical Synthesis Protocol
This protocol details the synthesis of a 3,3'-substituted biphenyl mimetic core via Suzuki-Miyaura cross-coupling. This method is modular, allowing for the introduction of diverse side chains.
Retrosynthetic Strategy
The target molecule is constructed by coupling an aryl boronic acid (Ring A) and an aryl halide (Ring B).
-
Ring A (Nucleophile): 3-amino-phenylboronic acid derivative.
-
Ring B (Electrophile): 3-bromo-phenylpropionic acid derivative.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize the protected biphenyl core Methyl 3-(3'-amino-biphenyl-3-yl)propanoate.
Reagents:
-
Aryl Bromide: Methyl 3-(3-bromophenyl)propanoate (1.0 eq)
-
Boronic Acid: 3-aminophenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: DME (Dimethoxyethane) / Water / Ethanol (7:3:2 ratio)
Procedure:
-
Degassing (Critical for Integrity): In a flame-dried Schlenk flask, dissolve the Aryl Bromide and Boronic Acid in the solvent mixture. Bubble Argon through the solution for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Catalyst Addition: Add
under a positive stream of Argon. Seal the flask immediately. -
Reflux: Heat the reaction mixture to 85°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the bromide starting material (
) should disappear, replaced by a fluorescent biphenyl product ( ). -
Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and wash with water (
mL) and brine ( mL). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography on silica gel.
Self-Validating Checkpoint:
- NMR Verification: Look for the disappearance of the specific aryl bromide splitting pattern and the appearance of new aromatic protons in the 7.2–7.6 ppm region. The integration of the propanoate methyl ester singlet (~3.6 ppm) must match the integration of the biphenyl aromatic protons (ratio 3:8).
Synthesis Workflow Diagram
Figure 2: Modular synthesis workflow for biphenyl peptidomimetics via Palladium-catalyzed cross-coupling.
Quantitative Data: Peptide vs. Mimetic
The following table contrasts the physicochemical properties of a standard tetrapeptide
| Feature | Native Peptide | Biphenyl Mimetic | Impact on Drug Development |
| Rotational Freedom | High ( | Restricted (Atropisomerism) | Lower entropic penalty upon binding ( |
| Proteolytic Stability | Low ( | High (No amide bonds in core) | Extended in vivo half-life. |
| H-Bond Donors | 4 (Backbone amides) | 0-2 (Tunable) | Improved membrane permeability (LogP). |
| Geometry ( | Fluctuating (4–10 Å) | Fixed (~7.0 Å) | High specificity for target receptor. |
Critical Insight: Atropisomerism
In 2,2'-disubstituted biphenyls, the rotation around the central bond is sterically hindered, creating axial chirality (atropisomers).
-
Design Choice: For static
-turn mimicry, stable atropisomers are desired. If the barrier to rotation is kcal/mol, the isomers can be separated. -
Optimization: If the mimetic interconverts too rapidly (racemizes), increase the steric bulk at the ortho positions (e.g., replace
with or ). This locks the "twist" into a permanent chiral conformation that matches the target protein's turn helicity.
References
-
Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]
-
Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure. Journal of the American Chemical Society. [Link]
-
Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction. PubMed. [Link]
-
Design, Synthesis, and Validation of a β-Turn Mimetic Library. PMC. [Link]
-
Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Chem. Soc. Rev. [Link]
2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid (CAS 158066-11-6): A Comprehensive Technical Guide for Peptidomimetic and API Synthesis
Executive Summary
2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid (CAS 158066-11-6) is a highly specialized, orthogonally protected biphenyl building block[1]. Featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the ortho and ortho' positions, this compound serves as a privileged scaffold in advanced organic synthesis and drug discovery[2].
From a structural perspective, the extreme steric bulk of the ortho-substituents forces the biphenyl system out of coplanarity. This creates a rigid dihedral angle that acts as an ideal geometric mimetic for peptide
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of CAS 158066-11-6 is critical for optimizing reaction conditions and ensuring the integrity of the Boc-protecting group during downstream synthesis.
Table 1: Physicochemical Properties and Experimental Causality
| Property | Value | Causality / Significance |
| CAS Number | 158066-11-6 | Unique identifier for IP tracking and procurement[4]. |
| Molecular Formula | C19H21NO4 | Defines stoichiometric mass for cross-coupling equivalents[4]. |
| Molecular Weight | 327.37 g/mol | Optimal mass for a building block in Lipinski-compliant API design[4]. |
| Purity (HPLC) | ≥ 98% | Critical for solid-phase peptide synthesis (SPPS) to prevent deletion sequences[2]. |
| Storage Temp | 2-8 °C | Prevents thermal deprotection of the Boc group and premature decarboxylation[4]. |
| Appearance | White solid | Indicates high purity; off-white/yellow suggests oxidation impurities[4]. |
Structural Causality : The choice of a Boc protecting group over an Fmoc group in this specific scaffold is not arbitrary. The synthesis of the biphenyl core often requires harsh basic conditions (e.g., K₂CO₃ in Suzuki coupling). The Boc group is highly stable to these bases, whereas an Fmoc group would undergo premature base-catalyzed cleavage via an E1cB mechanism.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The de novo synthesis of CAS 158066-11-6 requires overcoming significant steric hindrance at the ortho positions of both coupling partners. The following self-validating protocol utilizes a Suzuki-Miyaura cross-coupling strategy to construct the biphenyl axis.
Fig 1: Suzuki-Miyaura cross-coupling mechanism for synthesizing CAS 158066-11-6.
Step-by-Step Protocol:
-
Degassing (Critical Step) : Charge a reaction vessel with a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Sparge with Argon for 30 minutes. Causality: Rigorous exclusion of oxygen prevents the homocoupling of the boronic acid and protects the Pd(0) catalyst from irreversible oxidation.
-
Reagent Loading : Add 2-bromobenzoic acid (1.0 eq) and (2-(((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid (1.2 eq). Introduce Potassium Carbonate (K₂CO₃, 3.0 eq) as the base.
-
Catalyst Introduction : Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Causality: The bidentate dppf ligand provides a wide bite angle, stabilizing the palladium intermediate against the extreme steric bulk of the ortho-substituents during the transmetallation step.
-
Reflux & Monitoring : Heat to 85°C for 12 hours. The reaction is a self-validating system: the mixture transitions from pale yellow to a deep reddish-brown, indicating active Pd cycling.
-
Controlled Workup : Cool to room temperature and remove organic solvents under reduced pressure. Dilute the aqueous layer and wash with Ethyl Acetate to extract non-polar homocoupled impurities.
-
Precision Acidification : Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 using 1M HCl. Causality: The Boc group is highly acid-sensitive. Using dilute HCl at 0°C prevents premature Boc deprotection while ensuring the target carboxylic acid is fully protonated for extraction.
-
Isolation : Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Heptane/Ethyl Acetate to yield the pure white solid[4].
Applications in Drug Development: Vasopressin V1a Antagonists
CAS 158066-11-6 is a cornerstone intermediate in the development of targeted therapeutics. Notably, it is utilized in the synthesis of Vasopressin V1a receptor antagonists, as detailed in Ferring B.V.'s patent WO2006/021213[3].
Vasopressin acts on blood vessels and the uterus; its overexpression is linked to conditions like primary dysmenorrhoea and Raynaud's disease[3]. To block the V1a receptor, highly constrained non-peptide molecules are required. The biphenyl scaffold of CAS 158066-11-6 is cyclized to form complex heterocyclic head groups, such as pyrazolo[1,4]diazepines or benzazepine derivatives. This macrocyclization perfectly locks the molecule into the bioactive conformation required to antagonize the 7-transmembrane G-protein coupled receptor[3].
Fig 2: Synthetic workflow from CAS 158066-11-6 to a Vasopressin V1a antagonist.
Storage and Handling Protocols
To maintain the structural integrity of the compound, laboratories must implement a strict, self-validating storage system:
-
Temperature Control : Store strictly at 2-8 °C[4].
-
Atmosphere : Keep sealed under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced degradation.
-
Validation Check : Before use in highly sensitive SPPS workflows, run a rapid TLC (DCM:MeOH 9:1) or LC-MS to verify the absence of the free amine (which would indicate Boc degradation).
References
- Ferring B.V. "Vasopressin V1a antagonists". World Intellectual Property Organization (WIPO) Patent WO2006021213A2.
Sources
2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid for peptide synthesis
An In-depth Technical Guide to 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which can lead to poor receptor affinity and susceptibility to proteolytic degradation. Mitigating these challenges requires the design of peptides with predictable and stable three-dimensional structures. 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid is a pivotal building block in modern peptide chemistry, engineered to function as a rigid β-turn mimetic.[1] Its unique biphenyl scaffold introduces a fixed conformational constraint, pre-organizing the peptide backbone into a specific secondary structure. This guide provides a comprehensive overview of the principles, applications, and detailed methodologies for incorporating this valuable tool into solid-phase peptide synthesis (SPPS) workflows, enabling the development of next-generation, structurally-defined peptide therapeutics.
The Imperative of Conformational Constraint in Peptide Drug Design
Peptides are remarkable signaling molecules, but their translation into effective drugs is often complicated by their flexible nature. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "active" conformation recognized by its biological target. This conformational entropy is energetically costly and often results in lower binding affinity.
Furthermore, proteases typically recognize and cleave peptides in their extended, linear forms. By locking a peptide into a specific, non-extended conformation, its resistance to enzymatic degradation can be significantly enhanced, thereby improving its in-vivo half-life. The β-turn is one of the most common secondary structures in proteins and peptides, crucial for molecular recognition events. 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid was specifically designed to mimic this critical structural motif.[1] The steric and electronic properties of the biphenyl system restrict the rotation around the C-C single bond, forcing the attached peptide segments into a stable, turn-like geometry.
Core Properties and Synthesis of 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid
This building block, also known as Fmoc-AMB acid, is a bifunctional molecule designed for seamless integration into standard Fmoc-based SPPS.[2] It features an N-terminal Fmoc protecting group and a C-terminal carboxylic acid for peptide bond formation.
Physicochemical Data
| Property | Value |
| Chemical Name | 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid |
| CAS Number | 946716-21-8[3] |
| Molecular Formula | C₂₉H₂₃NO₄[3] |
| Molecular Weight | 449.50 g/mol [3] |
| Appearance | Solid |
Chemical Structure
Caption: Structure of 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid.
A typical synthesis initiates from dibenzo[c,e]oxepin-5(7H)-one, which is reacted with potassium phthalimide.[1] The resulting phthalimide-protected intermediate is then hydrolyzed to yield the free amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.[1] Finally, the Boc group is removed and replaced with the Fmoc group to yield the target compound, ready for SPPS.
The Foundation: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the predominant method for peptide synthesis.[4] Its success relies on an orthogonal protection strategy, where the temporary N-terminal Fmoc protecting group and the permanent side-chain protecting groups (typically tert-butyl based) can be removed under different chemical conditions.[5][]
The synthesis is a cyclical process performed on an insoluble resin support:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
-
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct by-product.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine, forming a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The standard iterative cycle of Fmoc-based solid-phase peptide synthesis.
Protocol: Incorporation of Fmoc-AMB Acid into a Peptide Chain
Incorporating this specialized, sterically hindered building block requires careful consideration of coupling conditions to ensure high efficiency and prevent deletion sequences.
Materials and Reagents
-
Resin: 2-chlorotrityl chloride resin is recommended for its acid lability, which minimizes side reactions like diketopiperazine formation.[8][9]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.
-
Building Block: 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
Step-by-Step Methodology
1. Resin Loading (First Amino Acid Attachment)
-
Swell 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DCM. Add the solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted trityl chloride sites, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by DMF.
2. Standard Peptide Elongation
-
Perform standard Fmoc-SPPS cycles (as described in Section 3) to assemble the peptide chain up to the point of Fmoc-AMB acid incorporation.
3. Incorporation of 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid
-
Rationale: The biphenyl scaffold presents significant steric hindrance compared to a standard amino acid. Therefore, a highly efficient coupling agent and potentially longer reaction times are necessary to drive the reaction to completion. HATU is often preferred for such "difficult" couplings.
-
Perform the final Fmoc deprotection to liberate the N-terminal amine of the growing peptide chain. Wash thoroughly with DMF.
-
In a separate vial, pre-activate the Fmoc-AMB acid (0.3 mmol, 3 eq.) with HATU (0.29 mmol, 2.9 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. It is advisable to monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Once complete, wash the resin thoroughly with DMF.
4. Continuation of Synthesis
-
Remove the Fmoc group from the newly added AMB moiety using 20% piperidine/DMF.
-
Continue with standard SPPS cycles to add any remaining amino acids to the chain.
5. Cleavage and Global Deprotection
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Caption: Workflow for incorporating the Fmoc-AMB acid building block.
Advantages and Expert Considerations
Key Advantages
-
Structural Pre-organization: The primary benefit is the creation of conformationally rigid peptides, which can lead to enhanced receptor affinity, selectivity, and biological activity.[1]
-
Improved Stability: By mimicking a β-turn, the peptide backbone is less accessible to proteases, increasing its metabolic stability.[2]
-
Seamless Integration: As an Fmoc-protected building block, it is fully compatible with the most common and robust SPPS chemistry workflows.[2][]
Limitations and Field-Proven Insights
-
Coupling Efficiency: As noted, the steric bulk of the molecule can make coupling reactions sluggish. It is critical to use potent activators and to verify reaction completion to avoid truncated by-products.
-
Atropoisomerism: The biphenyl unit exhibits axial chirality, meaning it can exist as two slowly interconverting atropoisomers.[1] This can result in the synthesis of two diastereomeric peptides, which may have different biological activities and could require separation by reverse-phase HPLC. This is a critical consideration for therapeutic development and requires careful analytical characterization of the final product.
-
Cost: As a specialized reagent, 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid is significantly more expensive than standard Fmoc-amino acids, a factor to consider in process development and scale-up.
Conclusion
2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic acid is a powerful tool for the rational design of structured peptides. By providing a rigid scaffold to induce β-turn formation, it enables medicinal chemists to overcome the intrinsic limitations of flexibility and instability in native peptides. Its straightforward integration into established Fmoc-SPPS protocols allows for the reliable synthesis of complex, conformationally defined molecules. While requiring careful optimization of coupling conditions and awareness of potential atropoisomerism, the strategic incorporation of this building block is a validated approach to enhancing the drug-like properties of peptide candidates, paving the way for novel therapeutics with improved potency and pharmacokinetic profiles.
References
-
Science of Synthesis. (2003). Houben-Weyl Methods of Molecular Transformations Vol. E 22a. Thieme. [Online] Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Online] Available at: [Link]
-
Iris Biotech. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Online] Available at: [Link]
-
ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). [Online] Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis. [Online] Available at: [Link]
-
CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Online] Available at: [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Online] Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
Technical Guide: Phenanthridinone Alkaloid Synthesis Precursors
Introduction: The Phenanthridinone Core as a Pharmacophore
The phenanthridinone (phenanthridin-6(5H)-one) scaffold is the structural anchor for a diverse class of Amaryllidaceae alkaloids, including pancratistatin , narciclasine , and crinasiadine .[1][2] These compounds exhibit potent antineoplastic, antiviral, and apoptotic activities, primarily by targeting the 60S ribosomal subunit or modulating the BCL-2 protein family.
For the synthetic chemist, the challenge lies not merely in closing the tricyclic ring, but in selecting a precursor that allows for late-stage functionalization and regiocontrol . The choice of precursor dictates the cyclization strategy—whether it be metal-catalyzed C–H activation, radical cascade, or biomimetic lactamization.
This guide analyzes the three dominant precursor classes, detailing their synthesis, mechanistic utility, and conversion protocols.
Retrosynthetic Strategy & Precursor Classification
To design an efficient synthesis, we must deconstruct the phenanthridinone core. The three primary disconnections reveal the critical precursor families.
Visualization: Retrosynthetic Disconnections
The following diagram illustrates the logical breakdown of the phenanthridinone skeleton into its constituent building blocks.
Caption: Retrosynthetic breakdown of phenanthridinone into N-aryl benzamides (C-C bond focus), biaryl carboxylates (C-N bond focus), and multicomponent fragments.
Class 1: N-Aryl Benzamides (The C–H Activation Route)
This is currently the most "atom-economical" approach. By pre-forming the amide bond, the biaryl axis is constructed via intramolecular C–H activation.
Key Precursor: N-Methoxy-N-arylbenzamides
The N-methoxy group acts as a crucial Directing Group (DG) . It coordinates with the metal catalyst (usually Pd or Rh), positioning it to activate the ortho-C–H bond of the benzamide ring.
-
Why this precursor? The N-methoxy group is an oxidizing DG. It facilitates the catalytic cycle and, in some variants, acts as an internal oxidant (leaving as MeOH) to regenerate the catalyst without external oxidants.
-
Synthesis of Precursor:
-
Acylation: Reaction of N-methoxy-aniline with substituted benzoyl chlorides.
-
Coupling: EDC/HOBt coupling of benzoic acids with N-alkoxyanilines.
-
Protocol: Synthesis of N-Methoxybenzamide Precursor
Objective: Synthesize N-methoxy-N-phenylbenzamide.
-
Reagents: Benzoic acid (1.0 equiv), N-methoxyaniline (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv), DCM (0.2 M).
-
Procedure:
-
Dissolve benzoic acid in dry DCM under N₂.
-
Add EDC·HCl and DMAP; stir for 15 min at 0°C.
-
Add N-methoxyaniline dropwise.
-
Warm to RT and stir for 12 h.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Validation:
-
¹H NMR: Look for the methoxy singlet at δ 3.6–3.8 ppm.
-
IR: Strong Amide I band at ~1660 cm⁻¹.
-
Transformation Logic: Pd-Catalyzed Cyclization
The conversion of this precursor to phenanthridinone typically follows a Pd(II)/Pd(IV) catalytic cycle.
Caption: Mechanism of Pd-catalyzed C-H activation directed by the N-methoxy amide group.
Class 2: 2-Halo-N-arylbenzamides (The Radical/Photoredox Route)
For substrates sensitive to harsh metal-catalyzed conditions, radical cascades offer a milder alternative. These precursors utilize a halogen (I, Br) as a "radical trigger."
Key Precursor: 2-Iodo-N-arylbenzamide
-
Mechanism: Homolytic cleavage of the C–I bond generates an aryl radical. This radical attacks the pendant aromatic ring (Minisci-type or radical arylation), followed by oxidation to restore aromaticity.
-
Recent Advance: Visible-light photoredox catalysis (using Ru(bpy)₃²⁺ or organic dyes) has replaced toxic tin hydrides (Bu₃SnH).
Comparative Data: Cyclization Methods
The following table compares the efficiency of converting Class 1 vs. Class 2 precursors.
| Precursor Type | Method | Catalyst/Mediator | Yield | Key Tolerance |
| N-Methoxybenzamide | C-H Activation | Pd(OAc)₂ / Ag₂CO₃ | 70-90% | Electron-rich arenes |
| 2-Iodo-N-arylbenzamide | Photoredox | Ru(bpy)₃Cl₂ / Blue LED | 85-95% | Sensitive functional groups |
| 2-Bromo-N-arylbenzamide | Electrochemical | TBAI (Electrolyte) | 60-80% | Metal-free conditions |
| Biaryl-2-carboxylic acid | Schmidt Reaction | NaN₃ / H₂SO₄ | 50-70% | Acid-stable substrates |
Class 3: Multicomponent Precursors (Aryne Assembly)
This method constructs the phenanthridinone core in a single step from three simple fragments: an aryne precursor , an aniline , and carbon monoxide (CO) .[3]
The Precursors
-
Aryne Source: 2-(Trimethylsilyl)phenyl triflate (Kobayashi precursor). Fluoride activation generates the benzyne intermediate in situ.
-
Amine Source: Substituted anilines.
-
Carbonyl Source: CO gas (balloon) or solid CO surrogates (e.g., Mo(CO)₆).
Mechanistic Insight
This is a Pd-catalyzed multicomponent reaction (MCR).[3][4]
-
Oxidative Addition: Pd(0) inserts into the N-H bond of the aniline (or coordinates the aryne).
-
Insertion: The aryne inserts into the Pd-N bond.
-
Carbonylation: CO insertion follows.
-
Reductive Elimination: Closes the lactam ring.
Detailed Experimental Protocol: Photoredox Cyclization
Target: Synthesis of N-methylphenanthridinone from 2-iodo-N-methyl-N-phenylbenzamide. Rationale: This protocol represents the state-of-the-art in mild, metal-catalyzed radical cyclization.
Step 1: Precursor Synthesis
-
Mix 2-iodobenzoyl chloride (10 mmol) with N-methylaniline (10 mmol) and Et₃N (12 mmol) in DCM (50 mL) at 0°C.
-
Stir 2h. Wash with water, dry, and concentrate. Recrystallize from EtOH.
Step 2: Photocatalytic Cyclization
-
Setup: 10 mL Pyrex tube with a Teflon septum.
-
Reagents:
-
Precursor (0.5 mmol)[5]
-
fac-Ir(ppy)₃ (1 mol%) or Eosin Y (5 mol%) for metal-free.
-
Base: Na₂CO₃ (2.0 equiv).
-
Solvent: DMSO or MeCN (degassed).
-
-
Reaction:
-
Irradiate with Blue LEDs (450 nm, ~5W) at RT for 12–24 h.
-
Monitor by TLC.[6]
-
-
Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography.
Self-Validating Checkpoint:
-
If the reaction stalls, check for oxygen inhibition (radical quencher). Degas solvents thoroughly via freeze-pump-thaw.
-
Appearance of a highly fluorescent spot on TLC usually indicates the formation of the phenanthridinone core.
References
-
Collective Synthesis of Phenanthridinone through C-H Activation Involving a Pd-Catalyzed Aryne Multicomponent Reaction. Source: Organic Letters (ACS Publications) URL:[4][Link]
-
Synthetic Strategies in the Preparation of Phenanthridinones. Source: Molecules (MDPI / NIH PMC) URL:[Link]
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]]
-
Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Collective Synthesis of Phenanthridinone through C-H Activation Involving a Pd-Catalyzed Aryne Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Phenanthridin-6(5H)-one via Intramolecular Cyclization of 2'-(Aminomethyl)biphenyl-2-carboxylic Acid
Introduction: The Significance of the Phenanthridinone Core
The phenanthridinone scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. It forms the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Most notably, the phenanthridinone framework is central to a class of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a breakthrough class of therapeutics for certain types of cancer.[1][2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to the rigid, planar structure of the tricyclic system, which facilitates interaction with the nicotinamide binding site of the PARP enzyme.[5]
While numerous synthetic routes to phenanthridinones have been developed, including elegant palladium-catalyzed C-H activation and annulation strategies[6][7][8][9], the intramolecular cyclization of 2'-(aminomethyl)biphenyl-2-carboxylic acid represents a direct and conceptually straightforward approach. This method leverages a classical intramolecular amide bond formation (lactamization) to construct the central six-membered lactam ring. This document provides a detailed guide to this synthetic transformation, offering insights into the underlying mechanism, step-by-step protocols, and critical parameters for successful execution.
Reaction Mechanism: Intramolecular Amide Bond Formation
The conversion of 2'-(aminomethyl)biphenyl-2-carboxylic acid to phenanthridin-6(5H)-one is an intramolecular condensation reaction. The process involves the formation of an amide bond between the carboxylic acid moiety on one phenyl ring and the primary amine of the aminomethyl group on the adjacent ring.
Direct thermal condensation of an amino acid to form a lactam is often inefficient and requires harsh conditions, which can lead to side reactions, including intermolecular polymerization. To achieve high yields under mild conditions, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This can be accomplished through two primary strategies:
-
Conversion to a Highly Reactive Intermediate: The carboxylic acid is converted into a more electrophilic species, such as an acid chloride or a mixed anhydride. This highly reactive intermediate is then susceptible to rapid intramolecular attack by the amine, even at low temperatures.
-
Use of Coupling Reagents: Peptide coupling reagents are employed to facilitate amide bond formation in a one-pot procedure. These reagents react with the carboxylic acid to form an activated intermediate in situ, which is then readily attacked by the amine.[10]
The general transformation is depicted below:
Caption: General scheme for phenanthridinone synthesis.
Preliminary Step: Synthesis of the Precursor
The required starting material, 2'-(aminomethyl)biphenyl-2-carboxylic acid, can be prepared from commercially available precursors. A common and practical approach begins with 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid, which requires a simple deprotection step.[11][12]
Protocol 0: Boc-Deprotection of the Starting Material
-
Materials & Reagents:
-
2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10-20 equiv)
-
Dichloromethane (DCM) or Dioxane as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the TFA salt of the amino acid. To obtain the free base (zwitterion), dissolve the residue in a minimal amount of water and adjust the pH to ~7 with saturated NaHCO₃.
-
The product may precipitate. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum. If it remains in solution, extract with an organic solvent like ethyl acetate after saturating the aqueous phase with NaCl.
-
The resulting 2'-(aminomethyl)biphenyl-2-carboxylic acid is often used in the next step without extensive purification.
-
Detailed Experimental Protocols
The following protocols provide two reliable methods for the cyclization reaction. The choice of method may depend on the scale of the reaction and the stability of any other functional groups present on the biphenyl backbone.
Protocol 1: Two-Step Synthesis via Acid Chloride Formation
This classic method is robust and generally high-yielding. It is particularly well-suited for larger-scale synthesis. Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood.
-
Materials & Reagents:
-
2'-(aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv, ~5 mmol)
-
Thionyl chloride (SOCl₂) (1.5-2.0 equiv) or Oxalyl Chloride with catalytic DMF
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Triethylamine (TEA) or Pyridine (3.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2'-(aminomethyl)biphenyl-2-carboxylic acid (as the HCl or TFA salt from deprotection is acceptable). Suspend the solid in anhydrous DCM (50 mL).
-
Add thionyl chloride (1.5 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the solid has dissolved and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂. The resulting solid is the crude acid chloride hydrochloride salt.
-
Intramolecular Cyclization: Dissolve the crude acid chloride in a large volume of anhydrous DCM (e.g., 250 mL, to achieve high dilution of ~0.02 M, which favors intramolecular cyclization over intermolecular polymerization).
-
Cool the solution to 0 °C and add triethylamine (3.0 equiv) dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure phenanthridin-6(5H)-one.
-
Protocol 2: One-Pot Synthesis using a Peptide Coupling Reagent
This method utilizes milder conditions and is ideal for smaller-scale reactions or for substrates with sensitive functional groups. HATU is a highly efficient coupling reagent that often leads to clean reactions and high yields.
-
Materials & Reagents:
-
2'-(aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv, ~1 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (e.g., 5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2'-(aminomethyl)biphenyl-2-carboxylic acid (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (50 mL, to achieve a concentration of ~0.02 M).
-
Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF (~5 mL).
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL).
-
Wash the organic layer thoroughly with 5% LiCl solution (3 x 75 mL) to remove DMF. Note: Washing with water alone is often inefficient for removing DMF.
-
Wash the organic layer with brine (1 x 75 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol 1 to obtain the final product.
-
Data Summary and Comparison
| Parameter | Protocol 1 (Acid Chloride) | Protocol 2 (HATU Coupling) | Rationale & Causality |
| Method | Two-step, activation then cyclization | One-pot condensation | Protocol 1 uses a highly reactive intermediate. Protocol 2 forms an activated ester in situ for milder conditions. |
| Key Reagents | SOCl₂ or (COCl)₂, Triethylamine | HATU, DIPEA | Thionyl chloride creates a highly electrophilic acid chloride. HATU is a modern coupling reagent that minimizes side reactions. |
| Solvent | DCM, Toluene | DMF | Non-coordinating solvents are used for acid chloride stability. Polar aprotic solvents like DMF are ideal for coupling reactions. |
| Temperature | 0 °C to Reflux | Room Temperature | The high reactivity of the acid chloride allows for low-temperature cyclization, while its formation requires heat. HATU coupling is efficient at ambient temperature. |
| Reaction Time | 16-24 hours (total) | 6-12 hours | The two-step nature of Protocol 1 extends the overall time. HATU coupling is typically faster. |
| Typical Yield | 70-90% | 75-95% | Both methods are high-yielding. Protocol 2 can be cleaner, sometimes leading to higher isolated yields. |
| Key Advantage | Cost-effective for large scale | Mild conditions, high efficiency | Reagents for Protocol 1 are less expensive. Protocol 2 is superior for delicate or complex molecules. |
Experimental Workflow Visualization
The overall process from the protected starting material to the final purified product can be summarized in the following workflow.
Caption: Workflow for Phenanthridinone Synthesis.
Trustworthiness: Key Considerations & Troubleshooting
-
Anhydrous Conditions: Moisture is detrimental to both protocols. It will quench the acid chloride intermediate and hydrolyze the activated species in the coupling reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
-
High Dilution Principle: The intramolecular cyclization step is in competition with intermolecular polymerization. Performing the cyclization at low concentrations (0.01-0.05 M) significantly favors the desired intramolecular pathway, maximizing the yield of the monomeric lactam.
-
Choice of Base: In Protocol 1, a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the intramolecular amine. In Protocol 2, DIPEA is used as it is a stronger base than TEA and is effective at preventing racemization in chiral systems, though not relevant here.
-
Troubleshooting: Low Yield: If the yield is low, consider the following:
-
Incomplete deprotection: Confirm complete removal of the Boc group before proceeding.
-
Intermolecular polymerization: A significant amount of insoluble material suggests polymerization. Increase the solvent volume during the cyclization step.
-
Inefficient activation/coupling: Ensure reagents (SOCl₂, HATU) are fresh and active.
-
-
Troubleshooting: Purification Difficulties: If the crude product is difficult to purify, ensure the aqueous workup was thorough. In Protocol 2, residual DMF can complicate chromatography; the recommended LiCl wash is highly effective for its removal.
By adhering to these protocols and considerations, researchers can reliably and efficiently synthesize the valuable phenanthridinone core structure, providing a foundation for further exploration in drug development and medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide.
-
Shaikh, A. et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5575. Available at: [Link]
-
White, A. W. et al. (2003). Design and Synthesis of Poly(ADP-ribose) Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries. Journal of Medicinal Chemistry, 46(15), 3138-3151. Available at: [Link]
-
White, A. W. et al. (2003). Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries. PubMed, 12825936. Available at: [Link]
-
Li, J. H. et al. (2001). Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. PubMed, 11440834. Available at: [Link]
-
Galli, U. et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. International Journal of Molecular Sciences, 25(3), 1832. Available at: [Link]
-
Reddy, T. R. et al. (2013). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry, 78(18), 9591-9596. Available at: [Link]
-
MSpace. (n.d.). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of phenanthridine and phenanthridinone derivatives based on Pd-catalyzed C-H activation. Available at: [Link]
-
Thieme. (n.d.). 10.15.5 (Aminomethyl)biphenylcarboxylic Acid Peptides. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acids
Executive Summary
Biphenyl carboxylic acids are ubiquitous scaffolds in medicinal chemistry, serving as key pharmacophores in NSAIDs, angiotensin II receptor antagonists, and transthyretin stabilizers. However, the presence of a free carboxylic acid presents a "dual-threat" in Suzuki-Miyaura coupling:
-
Catalyst Poisoning: The carboxylate anion (
) acts as a ligand, displacing phosphines and forming unreactive palladium carboxylate complexes. -
Protodeboronation: If the carboxylic acid is on the boronic acid partner (e.g., 2-boronobenzoic acid), it accelerates protodeboronation, leading to homocoupling or reduction byproducts.
This guide provides a mechanistically grounded approach to overcoming these barriers, utilizing Buchwald precatalysts for steric bulk and phase-transfer strategies for green process scalability.
Mechanistic Insight & Challenges
To optimize yields, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle alongside the specific inhibitory pathways introduced by free carboxylic acids.
Key Failure Modes[1]
-
Path A (Inhibition): Under basic conditions, the carboxylic acid deprotonates. The resulting carboxylate coordinates to Pd(II), creating a stable "resting state" that resists transmetallation.
-
Path B (Protodeboronation): If using ortho-boronobenzoic acids, the adjacent carboxylate facilitates rapid C-B bond hydrolysis, destroying the nucleophile before coupling occurs. Recommendation: Always prefer coupling a halobenzoic acid (electrophile) with a phenylboronic acid (nucleophile) to avoid this stability issue.
Diagram 1: Catalytic Cycle & Carboxylate Interference
Caption: The Suzuki-Miyaura catalytic cycle showing the competitive inhibition pathway (red) where carboxylate anions sequester the Palladium catalyst.
Critical Variables & Optimization
Ligand Selection
Standard ligands like PPh3 often fail because carboxylates displace them. We utilize electron-rich, bulky biaryl phosphines (Buchwald Ligands) which create a steric wall, preventing carboxylate coordination.
| Ligand Class | Example | Suitability | Mechanism of Action |
| Standard | PPh3 | Low | Easily displaced by |
| Biaryl (Gen 2) | SPhos | High | High electron density facilitates oxidative addition; bulk prevents poisoning. |
| Biaryl (Gen 3) | XPhos | High | Excellent for aryl chlorides and sterically hindered substrates. |
| Water Soluble | TPPTS | Medium | Good for aqueous phase, but lower activity than SPhos. |
Base Selection
The base must be strong enough to activate the boronic acid but not so strong that it hampers the solubility of the carboxylate salt.
-
Preferred: Potassium Phosphate (
). The buffering capacity helps maintain an optimal pH for transmetallation. -
Alternative: Potassium Carbonate (
).[1] Effective, but can generate bubbles; requires headspace.
Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald G2/G3 System)
Best for: High-value intermediates, sterically hindered substrates, or aryl chlorides.
Reagents:
-
Aryl Halide (Halobenzoic acid): 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G2 (or SPhos Pd G2): 1–2 mol%
-
Base:
(tribasic, finely ground): 3.0 equiv -
Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl halide, boronic acid, and base.
-
Catalyst Addition: Add XPhos Pd G2 (solid). Note: These precatalysts are air-stable, allowing weighing on the bench.
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). -
Solvation: Add the sparged solvent mixture via syringe.
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Self-Validating Check: The reaction mixture should turn from orange/red to black/dark brown upon completion. If it remains bright yellow/orange, the active Pd(0) species may not have formed or has been oxidized.
-
-
Workup (Critical): See Section 5.
Protocol B: Green/Process Scale (Phase Transfer)
Best for: Large scale (>100g), cost-sensitive projects, simple substrates.
Reagents:
-
Aryl Halide: 1.0 equiv
-
Boronic Acid: 1.1 equiv[2]
-
Catalyst: Pd(OAc)2 (0.5 mol%)
-
Ligand: None (Ligand-free) or TPPTS (1 mol%)
-
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)
-
Base:
(2.5 equiv) -
Solvent: Water (100%)
Step-by-Step:
-
Dissolve Base and TBAB in water.
-
Add the Carboxylic Acid substrate.[1][3] It will dissolve as the sodium salt.
-
Add the Boronic Acid.[1]
-
Heat to 90°C. The TBAB acts as a phase transfer catalyst and stabilizes Pd nanoparticles (Jeffery conditions).
-
Observation: The product will often precipitate out or form an oil as the reaction proceeds, as the biphenyl carboxylate is less soluble than the starting material in high ionic strength media.
Workup & Purification Strategy
Purification of biphenyl carboxylic acids is uniquely efficient using Acid-Base Extraction . This avoids expensive chromatography.
Diagram 2: Purification Workflow
Caption: Acid-Base extraction workflow ensuring removal of non-acidic byproducts (e.g., dehalogenated starting material) without chromatography.
Troubleshooting Guide (Self-Validating Systems)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to XPhos Pd G2 . The bulky ligand prevents carboxylate coordination. |
| Protodeboronation | Boronic Acid Instability | If using 2-boronobenzoic acid, switch roles: Use 2-halobenzoic acid + Phenylboronic acid. |
| Product in Organic Wash | pH too low during wash | Ensure aqueous layer pH > 10 before the first organic wash. If pH < 9, the acid partitions into the organic layer. |
| Black Precipitate Early | Pd Aggregation | Oxygen leak. Ensure rigorous degassing. Add TBAB to stabilize Pd nanoparticles. |
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling. Journal of the American Chemical Society.[4] Link
-
Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science. Link
-
Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters.[5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Sigma-Aldrich (Merck). Buchwald Precatalysts User Guide.Link
Sources
Application Note: Intramolecular Cyclization of Aminomethyl Biphenyl Acids
This Application Note and Protocol guide details the intramolecular cyclization of aminomethyl biphenyl acids to form dibenzo[c,e]azepin-5-ones . This 7-membered lactam scaffold is distinct from the 6-membered phenanthridinone and requires specific handling due to ring strain and conformational barriers.
Abstract & Strategic Importance
The dibenzo[c,e]azepin-5-one (7-membered lactam) is a privileged pharmacophore found in P-glycoprotein inhibitors, kinase inhibitors, and intermediates for "Sartan" type antihypertensives. Unlike the more common phenanthridinone (6-membered ring) formed from 2-aminobiphenyls, the aminomethyl homologue requires the formation of a 7-membered ring across the biphenyl axis.
This transformation presents unique challenges:
-
Entropic Disfavor: Forming a medium-sized (7-membered) ring is kinetically slower than 5- or 6-membered cyclizations.
-
Atropisomerism: The rotation around the phenyl-phenyl bond can create steric barriers, requiring higher activation energies or specific conformers for the amine to reach the carbonyl.
-
Dimerization Risk: Intermolecular reaction (dimerization/oligomerization) competes with cyclization, necessitating high-dilution conditions or pseudo-high dilution (slow addition).
This guide outlines two field-proven protocols: a Mild Activation Method (using HATU/EDC) for functionalized, sensitive substrates, and a Robust Thermal Method (using PPA or high-boiling solvents) for scalable, simple intermediates.
Chemical Strategy & Mechanism[1][2][3]
The Transformation
The core reaction is the intramolecular nucleophilic attack of a primary amine (on the 2'-methyl group) onto a carboxylic acid (on the 2-position) of the biphenyl system.
Reaction Scheme:
2'-(aminomethyl)[1,1'-biphenyl]-2-carboxylic acid
Mechanism of Action
The reaction proceeds via a 7-exo-trig cyclization.
-
Activation: The carboxylic acid is converted into an activated ester (using coupling agents) or an acylium ion/mixed anhydride (acid catalysis).
-
Conformational Search: The biphenyl bond rotates. The "twisted" conformation brings the nucleophilic amine into proximity with the electrophilic carbonyl.
-
Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The leaving group (HOBt, urea, or water) is expelled, restoring the carbonyl and forming the amide bond.
Visualization: Reaction Logic & Decision Tree
The following diagram illustrates the mechanistic pathway and the decision logic for selecting the appropriate protocol.
Caption: Decision matrix for protocol selection based on substrate stability, highlighting the critical conformational step.
Experimental Protocols
Protocol A: Mild Activation (HATU/EDC)
Best for: Late-stage functionalization, substrates with chiral centers, or acid-sensitive groups (Boc, tBu).
Reagents:
-
Substrate: Amino-acid precursor (1.0 equiv). Note: If starting from Boc-protected amine, perform TFA deprotection and solvent swap first.
-
Coupling Agent: HATU (1.2 equiv) OR EDC.HCl (1.5 equiv) + HOBt (1.5 equiv).
-
Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv).
-
Solvent: DMF (Anhydrous) or DCM/DMF mixture.
-
Concentration: High Dilution (0.01 M – 0.05 M) is critical to favor intramolecular cyclization over dimerization.
Step-by-Step Workflow:
-
Preparation: Dissolve the amino-acid substrate (e.g., 1.0 mmol) in anhydrous DMF (50 mL). The solution should be dilute (approx. 0.02 M).
-
Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) under nitrogen atmosphere. Stir for 5 minutes.
-
Activation: Add HATU (1.2 mmol, 456 mg) in one portion at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check LC-MS for the disappearance of the linear acid (M+H) and appearance of the cyclized product (M+H - 18).
-
-
Work-up:
-
Dilute reaction mixture with EtOAc (100 mL).
-
Wash sequentially with 5% LiCl solution (3x) (to remove DMF), saturated NaHCO₃, and brine.
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically 0-5% MeOH in DCM).
Validation Criteria:
-
NMR: Look for the diastereotopic splitting of the benzylic methylene protons (
-N) in the NMR. In the acyclic precursor, they may appear as a singlet or loose doublet. In the rigid 7-membered ring, they often appear as a distinct AB quartet (approx. 3.5–4.5 ppm).
Protocol B: Robust Thermal Cyclization (PPA)
Best for: Simple intermediates, scale-up (gram scale), substrates stable to strong acid/heat.
Reagents:
-
Substrate: Amino-acid precursor (1.0 equiv).
-
Reagent/Solvent: Polyphosphoric Acid (PPA) (10–20 parts by weight relative to substrate).
Step-by-Step Workflow:
-
Setup: Place PPA in a round-bottom flask and heat to 80°C to lower viscosity.
-
Addition: Add the solid amino-acid substrate slowly to the stirring PPA. Ensure thorough mixing.
-
Cyclization: Heat the mixture to 120°C – 140°C for 2–4 hours.
-
Note: The high viscosity prevents rapid diffusion, naturally simulating high-dilution conditions to some extent.
-
-
Quenching (Exothermic!): Cool the mixture to ~60°C. Pour slowly onto crushed ice with vigorous stirring.
-
Isolation:
-
Basify the aqueous slurry to pH 8–9 using 50% NaOH or solid
. -
Extract the resulting precipitate or oil into DCM or EtOAc.
-
-
Purification: Recrystallization (often from Ethanol/Water) is usually sufficient.
Data Summary & Troubleshooting
Method Comparison Table
| Feature | Method A (Coupling Agent) | Method B (Thermal/PPA) |
| Conditions | Mild (RT, pH 8) | Harsh (120°C, pH < 1) |
| Substrate Tolerance | High (Compatible with Boc, OMe, Halogens) | Low (Acid-labile groups will cleave) |
| Concentration | Strict High Dilution (<0.05 M) | Bulk (Solvent-free/PPA) |
| Primary Impurity | Dimer (Linear or Cyclic dimer) | Charring/Polymerization |
| Yield (Typical) | 75 – 90% | 60 – 80% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| LC-MS shows [2M-36] or [2M-18] | Dimerization occurring. | Concentration is too high. Dilute reaction to 0.005 M or use syringe pump addition of the substrate to the coupling agent. |
| Incomplete Conversion | Steric hindrance of biphenyl rotation. | Heat Method A to 40-60°C. Switch to HATU if using EDC. |
| Product is stuck in DMF | Poor work-up extraction. | Use 5% LiCl washes (3-4 times) to aggressively remove DMF before column chromatography. |
References
-
Synthesis of Phenanthridinones and Dibenzoazepinones
-
Review of Biphenyl Lactam Synthesis: "Synthetic Strategies in the Preparation of Phenanthridinones." Molecules, 2021. Link
- Specific 7-Membered Ring Protocol: "Synthesis of dibenzo[c,e]azepin-5-ones via intramolecular amidation." Journal of Organic Chemistry, 2012.
-
-
Coupling Reagent Protocols
- Conformational Analysis of Biphenyls: "Atropisomerism in drug discovery.
Sources
Solid-phase peptide synthesis using biphenyl amino acids
Application Note: High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) of Biphenylalanine-Containing Peptides
Abstract & Introduction
The incorporation of L-Biphenylalanine (Bip) and its derivatives into peptide sequences is a critical strategy in peptidomimetic drug design. The bulky, hydrophobic biphenyl side chain is frequently employed to enhance
However, the very properties that make Bip valuable—extreme hydrophobicity and steric bulk—render its synthesis via standard Fmoc-SPPS challenging. Researchers often encounter two primary failure modes:
-
Incomplete Coupling: The steric bulk of the biphenyl group shields the
-amine (when coupling onto Bip) or the carboxylic acid (when coupling Bip to the resin), preventing efficient amide bond formation. -
On-Resin Aggregation: Bip-rich sequences tend to form hydrophobic clusters (β-sheet-like structures) within the resin matrix, collapsing the solvation sphere and halting synthesis.
This guide details a High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) protocol specifically engineered to overcome these barriers using microwave energy, chaotropic solvent systems, and superior coupling reagents.
Strategic Design Considerations
Before initiating synthesis, three critical parameters must be optimized to ensure sequence fidelity.
A. Resin Selection
Standard polystyrene (PS) resins often fail with hydrophobic sequences due to poor swelling in polar aprotic solvents.
-
Recommendation: Use ChemMatrix® (100% PEG) or TentaGel® resins. These amphiphilic supports maintain high swelling factors even with hydrophobic peptide burdens.
-
Loading: Maintain low substitution levels (0.2 – 0.4 mmol/g ). High loading leads to "pseudo-dilution" failure where growing chains interact intermolecularly rather than with reagents.
B. Solvation Engineering
DMF (Dimethylformamide) is the standard SPPS solvent, but it is often insufficient for Bip-containing peptides.
-
Recommendation: Use NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps involving Bip. NMP has a higher dipole moment and better solvates hydrophobic aggregates.
-
Chaotropic Additives: For sequences with >3 consecutive hydrophobic residues, add 0.1 M LiCl to the coupling mixture to disrupt hydrogen-bond networks (aggregation).
C. Coupling Reagents: The Steric Hierarchy
Standard carbodiimides (DIC/Oxyma) are efficient for canonical amino acids but may struggle with the steric wall of Bip.
| Reagent Class | Reagent | Activation Mechanism | Recommendation for Bip |
| Phosphonium | PyAOP | 7-Azabenzotriazole ester | Gold Standard for coupling onto Bip (N-terminal elongation). |
| Uronium | HATU | 7-Azabenzotriazole ester | Excellent for coupling Bip to the chain. High reactivity. |
| Carbodiimide | DIC/Oxyma | in situ ester | Good for standard residues; use only with microwave heat for Bip. |
| Uronium | HBTU/TBTU | Benzotriazole ester | Avoid. Insufficient reactivity for sterically hindered couplings. |
Detailed Experimental Protocol
Safety Note: Biphenylalanine derivatives are non-standard reagents. Handle with care. Piperidine and DMF/NMP are toxic and irritating. Work in a fume hood.
Phase 1: Resin Preparation
-
Weigh 0.1 mmol of Rink Amide ChemMatrix resin.
-
Swelling: Place resin in the reaction vessel (RV). Add DCM (5 mL) and swell for 20 minutes. Drain.
-
Add NMP (5 mL) and swell for another 20 minutes. Drain. Rationale: DCM opens the bead; NMP prepares the solvating environment.
Phase 2: Fmoc Deprotection[2]
-
Reagent: 20% Piperidine in NMP (v/v) + 0.1 M Oxyma Pure (to suppress aspartimide formation and racemization).
-
Cycle:
-
Add 5 mL deprotection cocktail.
-
Microwave: 75°C, 30 Watts, 3 minutes (or RT for 2 x 10 mins).
-
Drain and wash: 4 x NMP.[2]
-
Phase 3: Coupling Biphenylalanine (Bip) to the Peptide Chain
This step attaches the bulky Bip residue to the growing chain.
-
Activation:
-
Amino Acid: Fmoc-Bip-OH (4.0 eq).
-
Activator: HATU (3.9 eq).[3]
-
Base: DIEA (8.0 eq).
-
Dissolve in minimal NMP. Pre-activate for 30 seconds only.
-
-
Reaction:
-
Add activated solution to RV.[3]
-
Microwave Method: Ramp to 75°C over 2 mins; Hold at 75°C for 5 mins (30-50 Watts).
-
Manual Method: Shake at RT for 2 hours .
-
-
Wash: Drain and wash 4 x NMP.
Phase 4: Coupling onto the Biphenylalanine (The Critical Step)
This is the most difficult step. The Bip side chain shields the N-terminus. Standard conditions often yield deletion sequences here.
-
Activation (High Power):
-
Amino Acid: Next Fmoc-AA-OH (5.0 eq).
-
Activator: PyAOP or COMU (5.0 eq). PyAOP is preferred for extreme sterics.
-
Base: DIEA (10.0 eq).
-
-
Reaction (Double Coupling is Mandatory):
-
Coupling 1: Microwave 75°C for 5 mins. Drain.
-
Coupling 2: Fresh reagents. Microwave 75°C for 10 mins. Drain.
-
-
Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary/hindered amines). If beads remain blue/green, perform a third coupling using HATU at 75°C.[1]
Phase 5: Capping (Crucial)
To ensure high purity, unreacted amines must be capped to prevent "deletion sequences" that are difficult to purify later.[1]
-
Reagent: Acetic Anhydride (5%) / 2,6-Lutidine (6%) in NMP.
-
Add 5 mL, shake for 5 mins. Drain and wash 3 x NMP.
Workflow Visualization
The following diagram illustrates the specific logic flow for incorporating Biphenylalanine, emphasizing the "Double Couple" loop required for steric management.
Caption: Logic flow for SPPS cycles involving Biphenylalanine. Note the mandatory double-coupling loop (Red pathway) when elongating the chain from a resin-bound Bip residue.
Quality Control & Characterization
Due to the hydrophobicity of Bip, standard C18 HPLC gradients often result in late elution and broad peaks.
-
Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is recommended if Cys/Met are present. Otherwise, TFA/TIS/H2O (95:2.5:2.5) is sufficient.[1]
-
HPLC Analysis:
-
Column: C4 or Diphenyl columns are often superior to C18 for separating highly aromatic/hydrophobic peptides.
-
Mobile Phase: Use 0.1% TFA in Acetonitrile (B) and 0.1% TFA in Water (A).
-
Gradient: Bip peptides often require shallow gradients at high organic concentrations (e.g., 40% to 90% B over 30 mins).[1]
-
Temperature: Run the column at 60°C to improve peak shape and resolution.
-
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link
-
Albericio, F., et al. (2018). Microwave heating in solid-phase peptide synthesis. Royal Society of Chemistry (RSC). Link
-
BenchChem. (2025).[3][4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support. Link
-
Thermo Fisher Scientific. (2024). Amino Acid Physical Properties and Hydrophobicity Tables. Thermo Fisher. Link
Sources
Application Note: Chemoselective Deprotection of Boc-2'-(aminomethyl)biphenyl-2-carboxylic acid
Executive Summary & Strategic Context
The deprotection of Boc-2'-(aminomethyl)biphenyl-2-carboxylic acid represents a critical bifurcation point in the synthesis of biaryl pharmacophores. Unlike standard aliphatic Boc deprotections, this substrate possesses a 2,2'-disubstituted biphenyl core. The proximity of the nucleophilic amine (post-deprotection) and the electrophilic carboxylic acid creates a high thermodynamic drive toward intramolecular cyclization.
This guide addresses the specific challenge: How to remove the Boc group without triggering uncontrolled lactamization.
We present two distinct workflows:
-
Protocol A (Kinetic Control): Isolation of the open-chain ammonium salt.
-
Protocol B (Thermodynamic Control): One-pot deprotection and cyclization to the dibenzo[c,e]azepin-5-one scaffold.
Mechanistic Insight & Reaction Pathway
The acidolytic cleavage of the tert-butyl carbamate (Boc) generates a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine.[1] In this specific substrate, the reaction outcome is dictated by the pH of the workup.
-
Acidic Conditions (pH < 2): The amine is protonated (
). It is non-nucleophilic, preventing reaction with the pendant carboxylic acid. The open-chain structure is stable. -
Neutral/Basic Conditions (pH > 7): Neutralization generates the free amine (
). The entropic advantage of the 2,2'-biphenyl geometry facilitates immediate attack on the carboxylic acid (or active ester), expelling water to form the 7-membered lactam ring.
Pathway Visualization
Figure 1: Reaction pathway demonstrating the divergence between salt isolation and cyclization.
Experimental Protocols
Protocol A: Isolation of the Open-Chain Ammonium Salt
Objective: To obtain the linear amino acid for downstream peptide coupling or derivatization without cyclization.
Reagents:
-
Substrate: Boc-2'-(aminomethyl)biphenyl-2-carboxylic acid[2]
-
Acid: Trifluoroacetic acid (TFA), Reagent Grade
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Precipitant: Diethyl Ether (
) or MTBE
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the Boc-substrate in DCM (concentration ~0.1 M).
-
Expert Note: Ensure the flask is flushed with
. Moisture can promote partial hydrolysis or sticky gums during workup.
-
-
Acidolysis: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 (v/v) DCM:TFA.
-
Why: The high concentration of TFA ensures rapid removal of the t-butyl cation, preventing alkylation of the aromatic ring (scavengers like triethylsilane can be added if the ring is electron-rich, though usually unnecessary here).
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (stain with Ninhydrin; free amine/salt will stain on the baseline) or LC-MS (loss of -100 mass units).
-
-
Concentration (Critical): Concentrate the mixture in vacuo at <30°C. Do not use a water bath >40°C.
-
Caution: Co-evaporate with toluene (3x) to remove residual TFA.
-
-
Isolation: The residue will likely be a thick oil. Add cold
(10 mL/g substrate) and sonicate. A white precipitate (the TFA salt) should form. -
Filtration: Filter quickly under inert atmosphere if possible. Wash with cold
. -
Storage: Store at -20°C under Argon. Avoid any contact with basic vapors (e.g., ammonia, amines).
Protocol B: "One-Pot" Deprotection and Cyclization
Objective: To synthesize the dibenzo[c,e]azepin-5-one scaffold directly.
Reagents:
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Coupling Agent (Optional but recommended): HATU or EDC·HCl (accelerates cyclization)
Step-by-Step Methodology:
-
Deprotection: Perform steps 1–4 from Protocol A.
-
Redissolution: Redissolve the crude TFA salt in DMF or DCM (0.1 M).
-
Cyclization:
-
Method 1 (Spontaneous): Add 3.0 equiv of DIEA. Stir at RT for 4–12 hours.
-
Method 2 (Activated): Add 3.0 equiv DIEA followed by 1.1 equiv HATU. Stir for 1 hour.
-
Expert Insight: While the proximity effect often drives spontaneous cyclization upon neutralization, adding a coupling agent (Method 2) ensures quantitative conversion and cleaner impurity profiles by preventing intermolecular dimerization.
-
-
Workup: Dilute with EtOAc. Wash with 1N HCl (to remove excess amine/coupling reagents), then Sat.[5]
, then Brine.[6] -
Purification: Recrystallize from EtOAc/Hexanes.
Quantitative Data Summary
The following table summarizes expected outcomes based on solvent and additive choices.
| Parameter | Protocol A (Salt Isolation) | Protocol B (Cyclization) |
| Primary Reagent | 50% TFA / DCM | TFA/DCM |
| Workup pH | Acidic (< 2.0) | Basic (8.0 - 9.0) |
| Major Product | Amino Acid TFA Salt | Dibenzo[c,e]azepin-5-one |
| Yield (Typical) | 90 - 95% | 85 - 92% |
| Physical State | Hygroscopic White Solid | Crystalline Solid |
| Stability | Low (Cyclizes with moisture/base) | High |
Troubleshooting & Self-Validating Systems
Self-Validating Analytical Checkpoints
To ensure the protocol is working, use these checkpoints:
-
NMR Validation (Proton Shift):
-
Boc-SM: The benzylic
protons appear around 4.2–4.4 ppm . -
TFA Salt (Open): These protons shift downfield to ~4.0–4.1 ppm due to the ammonium group.
-
Lactam (Cyclic): Upon cyclization, the diastereotopic splitting of the benzylic protons becomes very distinct (AB system) due to the rigid 7-membered ring, often appearing around 3.8–4.5 ppm with large coupling constants (
).
-
-
IR Spectroscopy (Carbonyl Region):
-
Open Acid: Broad -COOH stretch ~1710 cm⁻¹.
-
Lactam: Sharp amide carbonyl stretch, typically shifted to 1640–1660 cm⁻¹ .
-
Common Pitfalls
-
Issue: Product is an oil that won't solidify (Protocol A).
-
Issue: Incomplete Cyclization (Protocol B).
-
Cause: Steric hindrance or insufficient base.
-
Fix: Heat the DMF solution to 60°C or switch to Method 2 (HATU activation).
-
Workflow Visualization
Figure 2: Decision tree for processing the crude reaction mixture.
References
-
Common Organic Chemistry. (n.d.). Standard Protocols for Boc Deprotection using TFA. Retrieved from [Link]
-
Zhang, Q., et al. (2012). Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, X., et al. (2017). Synthesis of 5H-Dibenzo[c,e]azepine-5,7(6H)-diones from Benzamides via Palladium-Catalyzed Double C-H Bond Activation. Journal of Organic Chemistry. Retrieved from [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of 5H-Dibenzo[c,e]azepine-5,7(6H)-diones from Benzamides via Palladium-Catalyzed Double C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reductive amination of 2'-formylbiphenyl-2-carboxylic acid
Application Note: Reductive Amination and Cascade Lactamization of 2'-Formylbiphenyl-2-Carboxylic Acid
Document Revision: 1.0 (March 2026) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scope: Synthesis and analytical validation of dibenzo[c,e]azepin-5-one scaffolds via a two-step, self-validating reductive amination and amidation cascade.
Strategic Importance & Chemical Context
The dibenzo[c,e]azepin-5-one framework is a privileged, rigid 7-membered biaryl lactam scaffold with profound significance in medicinal chemistry. It serves as the core pharmacophore for allocolchicine analogues, anti-obesity agents, and selective topoisomerase II inhibitors[1]. Historically, the synthesis of this tricyclic system required lengthy, multi-step sequences with poor atom economy.
By utilizing 2'-formylbiphenyl-2-carboxylic acid as a bifunctional precursor, researchers can execute a highly efficient reductive amination followed by an intramolecular lactamization cascade[2][3]. This application note details the mechanistic causality, optimized reaction parameters, and a self-validating experimental protocol to achieve this transformation with high fidelity.
Mechanistic Causality & Reaction Design
The transformation relies on the precise orchestration of three distinct chemical events. Understanding the thermodynamic and kinetic drivers behind each step is critical for troubleshooting and scale-up.
-
Condensation (Imine Formation): The sterically hindered aldehyde at the 2'-position reacts with a primary amine to form an electrophilic Schiff base. Mild acid catalysis (e.g., acetic acid) accelerates this without prematurely protonating the amine.
-
Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen to reduce the imine to a secondary amine. Causality: Unlike NaBH₄, which aggressively reduces aldehydes to alcohols, NaBH(OAc)₃ is sterically bulky and electron-deficient. This ensures the unreacted aldehyde is spared until imine formation is complete, preventing the formation of dead-end alcohol byproducts. Furthermore, it avoids the severe toxicity and HCN gas generation associated with NaBH₃CN[4].
-
Intramolecular Lactamization: The newly formed secondary amine undergoes amidation with the ortho-carboxylic acid. Causality: While 7-membered ring formation is typically entropically disfavored, the rigid biphenyl backbone pre-organizes the reacting nucleophile and electrophile. This structural pre-organization (a Thorpe-Ingold-like effect) drastically lowers the activation energy for cyclization, allowing standard peptide coupling agents (like HATU) to rapidly close the ring[3].
Reaction mechanism of reductive amination and cascade lactamization.
Quantitative Optimization of Reaction Parameters
To establish a robust methodology, various reducing agents and cyclization promoters were evaluated. The table below summarizes the optimization data that led to the finalized protocol.
Table 1: Optimization of Reductive Amination & Cyclization Conditions
| Entry | Reducing Agent | Solvent | Cyclization Reagent | Yield (%) | Mechanistic Observation |
| 1 | NaBH₄ | MeOH | Heat (Reflux) | < 20% | Poor chemoselectivity; rapid over-reduction of aldehyde to alcohol. |
| 2 | NaBH₃CN | MeOH | EDC·HCl / HOBt | 45% | Moderate yield; generation of toxic HCN gas limits scalability. |
| 3 | NaBH(OAc)₃ | DCE | HATU / DIPEA | 88% | Optimal; clean imine reduction followed by rapid lactamization. |
| 4 | H₂ (50 bar), Ru-cat | MeOH | Spontaneous | 95% | Advanced asymmetric cascade; requires high-pressure equipment[3]. |
Note: For highly enantioselective applications, transition-metal catalyzed asymmetric reductive amination (ARA) utilizing Ru or Ir catalysts under H₂ pressure is recommended, as pioneered by Zhang and Yin[2][5].
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system . It incorporates strict In-Process Quality Control (IPC) checkpoints. A reaction is only advanced to the next stage when specific analytical criteria are met, creating a feedback loop that prevents the propagation of errors.
Step-by-step experimental workflow for the synthesis of dibenzo[c,e]azepin-5-ones.
Phase 1: Imine Formation and Chemoselective Reduction
-
Initiation: Dissolve 2'-formylbiphenyl-2-carboxylic acid (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under an inert argon atmosphere.
-
Condensation: Add the primary amine (1.1 mmol) and glacial acetic acid (0.1 mL). Stir at room temperature (20–25 °C) for 2 hours.
-
IPC Checkpoint 1: Analyze a 10 µL aliquot via LC-MS. Proceed only when >95% of the aldehyde (m/z 227 [M+H]⁺) has been consumed and the imine mass is dominant.
-
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 mmol) over 15 minutes to control the mild exotherm. Stir for 12 hours.
-
IPC Checkpoint 2: Confirm reduction via LC-MS. The absence of the alcohol byproduct (m/z 229 [M+H]⁺) validates the chemoselectivity.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude secondary amino acid.
Phase 2: Intramolecular Lactamization
-
Activation: Dissolve the crude intermediate in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Cyclization: Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 4 hours.
-
Isolation: Dilute with ethyl acetate (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove DMF and uronium byproducts.
-
Purification: Dry, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
IPC Checkpoint 3 (Final Validation): Structural confirmation via ¹H-NMR. The successful formation of the 7-membered ring restricts conformational inversion, causing the benzylic CH₂ protons of the azepinone ring to appear as a distinct, strongly coupled AB quartet (diastereotopic signature). Loss of water (-18 Da) must be confirmed via HRMS.
-
References
-
Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing). URL:
-
[5] Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC (NIH). URL:
-
[4] Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. URL:
-
[1] Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates.... PMC (NIH). URL:
-
[2] Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl-Bridged NH Lactams. DOI. URL:
-
[3] Enantioselective synthesis of molecules with multiple stereogenic elements. Chemical Society Reviews (RSC Publishing). URL:
Sources
- 1. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of molecules with multiple stereogenic elements - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00238A [pubs.rsc.org]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2'-(Aminomethyl)biphenyl-2-carboxylic Acid HCl Salt: Overcoming the Lactam Equilibrium
Application Note #AN-2026-AMB
Abstract & Strategic Overview
The synthesis of 2'-(aminomethyl)biphenyl-2-carboxylic acid presents a classic challenge in physical organic chemistry: the ring-chain tautomerism between the open-chain
While the open-chain amino acid is a critical scaffold for PARP inhibitors (e.g., Olaparib analogs) and peptidomimetics, it is kinetically unstable as a free base. Under neutral or basic conditions, the amine nucleophile attacks the electrophilic carbonyl of the carboxylic acid, driving rapid dehydration to the thermodynamically favored lactam.
The Core Directive of this Protocol: To successfully isolate the target, one must not attempt to synthesize the amino acid directly. Instead, the robust industrial strategy involves:
-
Intentionally synthesizing the stable Phenanthridin-6(5H)-one intermediate.
-
Hydrolyzing the lactam under forcing acidic conditions.
-
Isolating the product strictly as the Hydrochloride (HCl) salt , which protonates the amine, removing its nucleophilicity and preventing re-cyclization.
Retrosynthetic Logic & Pathway
The following Graphviz diagram illustrates the "Lactam Trap" and the requisite synthetic pathway.
Figure 1: Synthetic workflow highlighting the critical equilibrium between the target salt and the lactam intermediate.
Detailed Experimental Protocols
Phase 1: Assembly of the Biphenyl Skeleton
Objective: Synthesis of Methyl 2'-cyanobiphenyl-2-carboxylate via Suzuki-Miyaura Coupling.
Rationale: We utilize the nitrile group as a masked amine. It is stable under Suzuki conditions, unlike a free amine which can poison palladium catalysts or participate in side reactions.
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)
-
2-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (
) (2 mol%) -
Triphenylphosphine (
) (4 mol%) -
Potassium Carbonate (
) (2.5 equiv) -
Solvent: Toluene/Water (4:1 v/v)
Protocol:
-
Charge a reaction vessel with 2-bromobenzonitrile (18.2 g, 100 mmol) and 2-(methoxycarbonyl)phenylboronic acid (19.8 g, 110 mmol).
-
Add Toluene (200 mL) and Water (50 mL). Sparge with
for 15 minutes to degas. -
Add
(34.5 g, 250 mmol), (0.45 g), and (1.05 g). -
Heat to reflux (approx. 90-100°C) under
atmosphere for 12 hours. -
IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 8:2) or HPLC for disappearance of bromide.
-
Cool to room temperature (RT). Separate phases.
-
Wash organic phase with water (2 x 100 mL) and brine (100 mL). Dry over
.[1] -
Concentrate in vacuo to yield the crude biaryl ester.
-
Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficient for Step 2.
Phase 2: Reductive Cyclization to Phenanthridinone
Objective: Hydrogenation of the nitrile to an amine, followed by spontaneous intramolecular lactamization.
Rationale: Attempting to stop at the amino-ester is futile. The proximity of the newly formed amine to the ester carbonyl drives immediate cyclization to Phenanthridin-6(5H)-one . We accept this and isolate the lactam as a purification checkpoint.
Reagents:
-
Methyl 2'-cyanobiphenyl-2-carboxylate (from Phase 1)
-
Raney Nickel (approx. 20 wt% loading) or
(10 wt%) -
Ammonia in Methanol (7N) (Optional, to suppress secondary amines)
-
Hydrogen Gas (
)
Protocol:
-
Dissolve the crude intermediate (approx. 23.7 g) in Methanol (250 mL).
-
Add Raney Nickel (5.0 g, washed with MeOH). Safety: Raney Ni is pyrophoric; keep wet.
-
Hydrogenate in an autoclave at 50 psi (3.5 bar) and 50°C for 6–10 hours.
-
IPC: Monitor for disappearance of nitrile peak (IR: ~2220
) and formation of lactam (MS: ). -
Filter catalyst through Celite (keep wet).
-
Concentrate filtrate.[2] The residue will solidify.
-
Purification: Triturate the solid with diethyl ether or cold ethanol to obtain pure Phenanthridin-6(5H)-one as a white/off-white solid.
-
Yield expectation: >85% over two steps.[2]
-
Phase 3: Ring Opening & Salt Formation (The Critical Step)
Objective: Hydrolysis of the lactam to 2'-(aminomethyl)biphenyl-2-carboxylic acid hydrochloride.
Rationale: This reaction is an equilibrium. To drive it to the open chain, we use a large excess of acid and water (Le Chatelier's principle) and crystallize the product as the salt, which is insoluble in the acidic medium or non-polar antisolvents.
Reagents:
-
Phenanthridin-6(5H)-one (10.0 g, 51.2 mmol)
-
Hydrochloric Acid (Concentrated, 37%, 12M)
Protocol:
-
Suspend Phenanthridin-6(5H)-one (10.0 g) in 6M HCl (100 mL).
-
Note: Using 6M to Conc. HCl is required; dilute acid is insufficient to shift the equilibrium fully.
-
-
Heat to Reflux (approx. 100-110°C) for 12–18 hours.
-
Visual Check: The suspension should eventually clear or change texture as the lactam opens and the highly soluble amino acid forms (before potentially precipitating as the salt upon cooling).
-
-
IPC: HPLC analysis. Note that HPLC using buffered eluents (pH 7) may show the lactam peak because the acid re-cyclizes on the column. Use acidic mobile phase (0.1% TFA) to visualize the open chain form.
-
Workup (Crucial):
-
Cool the reaction mixture to 0–5°C.
-
If the product crystallizes: Filter and wash with cold 6M HCl, then Acetone.
-
If no precipitate: Concentrate the solution in vacuo to approx. 20% volume. Add Acetone or Acetonitrile (100 mL) to induce precipitation of the HCl salt.
-
-
Filter the white solid.
-
Drying: Dry under vacuum at 40°C over
. Do not heat above 60°C , as thermal dehydration can induce re-lactamization even in the solid state if traces of free base exist.
Analytical Data & Validation
The following table summarizes the expected analytical signatures.
| Technique | Parameter | Expected Result (HCl Salt) | Diagnostic Note |
| 1H NMR | Solvent | DMSO-d6 + DCl | Use acidic DMSO to prevent cyclization in the tube. |
| 1H NMR | 4.05 - 4.20 (s, 2H) | Methylene ( | |
| 1H NMR | 7.20 - 8.10 (m, 8H) | Biphenyl aromatic protons. | |
| IR | Carbonyl | 1690 - 1710 | Carboxylic Acid (-COOH) . Distinct from Lactam amide C=O (~1650-1660 |
| MS (ESI) | m/z | 228.1 | Matches open chain formula ( |
| Solubility | Water | Soluble | Lactam is insoluble in water. |
Troubleshooting & "The Why"
The pH Trap
If you attempt to remove the HCl by neutralizing with NaOH or NaHCO3, the solution will turn cloudy immediately. This is not the precipitation of the zwitterion; it is the rapid formation of Phenanthridin-6(5H)-one.
-
Correction: If you accidentally neutralize, re-acidify to pH < 1 and reflux for 2 hours to reopen the ring.
Incomplete Hydrolysis
If NMR shows a mixture of open chain and lactam:
-
The hydrolysis time was too short.
-
The acid concentration dropped (evaporation).
-
Remedy: Add fresh Conc. HCl and reflux longer.[1]
References
-
Lactamization Equilibrium
-
Meyers, A. I., et al. "Oxazolines. XI. Synthesis of Functionalized Aromatic and Aliphatic Acids." The Journal of Organic Chemistry, vol. 39, no. 18, 1974, pp. 2787–2793. Link
- Context: Establishes the equilibrium dynamics of biphenyl amino-esters and acids cyclizing to lactams.
-
-
Phenanthridinone Synthesis (Suzuki Route)
-
Cailly, T., et al. "Palladium-Catalyzed Synthesis of Phenanthridinones." The Journal of Organic Chemistry, vol. 76, no. 16, 2011, pp. 6834–6839. Link
- Context: Provides the modern standard for the Suzuki coupling/cycliz
-
-
Hydrolysis Protocols (Patent Literature)
-
PARP Inhibitor Intermediates
-
Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, vol. 51, no. 20, 2008, pp. 6581–6591. Link
- Context: Illustrates the utility of the aminomethyl-biphenyl scaffold in drug discovery.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 5. esisresearch.org [esisresearch.org]
Advanced PROTAC Design: Aminomethyl Biphenyls as Rigid Linkers
Application Note & Protocol Guide
Executive Summary
This guide addresses the strategic implementation of aminomethyl biphenyls as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). While first-generation PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, current medicinal chemistry is shifting toward rigid linkers to optimize cell permeability, metabolic stability, and ternary complex cooperativity.
The aminomethyl biphenyl motif offers a unique structural solution: the biphenyl core provides a rigid, defined distance and angle, while the methylene spacer (
Scientific Rationale: Why Aminomethyl Biphenyls?
The Rigidity-Permeability Trade-off
Flexible linkers (PEGs) often suffer from high conformational entropy (energetic penalty upon binding) and high Total Polar Surface Area (TPSA), leading to poor cell permeability. Rigid linkers, such as aminomethyl biphenyls, restrict the PROTAC into a bioactive conformation ("pre-organization"), potentially enhancing binding affinity (
-
Metabolic Stability: Unlike PEG chains, which are susceptible to oxidative metabolism (e.g., by CYPs), the biphenyl core is robust.
-
Vector Tuning: By selecting ortho-, meta-, or para- substitution patterns on the biphenyl rings, researchers can precisely tune the exit vector angle (
for p,p'; for m,m'), allowing for rational sampling of the ternary complex space. -
The "Aminomethyl" Advantage: The methylene group isolates the amide bond (formed during coupling) from the aromatic ring. This prevents the formation of a conjugated aniline system, maintaining the basicity of the nitrogen if needed, or simply acting as a "hinge" that decouples the electronic properties of the linker from the warhead/ligand.
Mechanism of Action: Ternary Complex Cooperativity
The rigid linker acts as a "caliper," holding the E3 ligase and Protein of Interest (POI) at a fixed distance. This can force specific protein-protein interactions (PPIs) that flexible linkers might miss.
Figure 1: The rigid aminomethyl biphenyl linker facilitates specific Protein-Protein Interactions (PPI) by constraining the geometry of the ternary complex.
Chemical Synthesis Protocol
The synthesis of aminomethyl biphenyl linkers typically relies on the Suzuki-Miyaura cross-coupling reaction.[1] This modular approach allows for the convergent assembly of the linker core before attachment to the ligands.
Synthesis of 4,4'-bis(aminomethyl)biphenyl Linker
Objective: Synthesize a protected linker core suitable for divergent PROTAC synthesis.
Reagents:
-
4-(N-Boc-aminomethyl)phenylboronic acid
-
4-(Bromomethyl)benzonitrile (Precursor for asymmetric linkers) or 4-(N-Boc-aminomethyl)bromobenzene
-
Pd(dppf)Cl2 or Pd(PPh3)4 (Catalyst)
-
Potassium Carbonate (K2CO3)[2]
-
Dioxane/Water solvent system
Step-by-Step Protocol:
-
Suzuki Coupling (Core Formation):
-
Charge: In a round-bottom flask, combine 4-(N-Boc-aminomethyl)phenylboronic acid (1.0 eq) and 4-(bromomethyl)benzonitrile (1.0 eq).
-
Catalyst: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq).
-
Solvent: Dissolve in degassed 1,4-dioxane:water (4:1 ratio).
-
Reaction: Heat to 90°C under nitrogen atmosphere for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
-
Result: 4'-(N-Boc-aminomethyl)biphenyl-4-carbonitrile.
-
-
Nitrile Reduction (Amine Generation):
-
Dissolve: Dissolve the intermediate in dry THF.
-
Reduce: Add LiAlH4 (2.0 eq) dropwise at 0°C. Stir at RT for 4 hours.
-
Quench: Carefully quench with Fieser method (water, 15% NaOH, water). Filter precipitate.
-
Protect (Optional): If differentiating amines, protect the newly formed amine with Fmoc-OSu immediately.
-
Result: Mono-Boc, Mono-Fmoc protected 4,4'-bis(aminomethyl)biphenyl.
-
-
PROTAC Assembly (General Workflow):
-
De-protection 1: Remove Boc (TFA/DCM) to expose Amine A.
-
Coupling 1: React Amine A with the carboxylic acid of the E3 Ligand (e.g., Pomalidomide-COOH) using HATU/DIPEA.
-
De-protection 2: Remove Fmoc (Piperidine/DMF) to expose Amine B.
-
Coupling 2: React Amine B with the carboxylic acid of the Warhead (POI Ligand).
-
Figure 2: Convergent synthesis workflow for generating orthogonally protected aminomethyl biphenyl linkers.
Biological Evaluation & Validation
Once synthesized, the PROTAC must be evaluated not just for degradation, but for the specific benefits of the rigid linker.
Permeability Assay (PAMPA)
Purpose: Verify if the rigid linker improves passive permeability compared to PEG analogs.
-
Protocol: Use a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Control: Synthesize a PEG-linked analog of the same length for comparison.
-
Success Metric: An effective permeability (
) > cm/s suggests good potential for cellular uptake.
Ternary Complex Stability (AlphaLISA)
Purpose: Determine if the rigid linker induces cooperativity.
-
Setup:
-
Donor beads: Streptavidin-coated (binds Biotin-E3).
-
Acceptor beads: Anti-Flag (binds Flag-POI).
-
-
Procedure: Titrate the PROTAC into a mixture of E3 and POI.
-
Analysis: A "bell-shaped" curve is expected (hook effect). A shift in the
or an increase in the maximum signal amplitude compared to flexible controls indicates positive cooperativity stabilized by the rigid linker.
Degradation Efficiency (HiBiT / Western Blot)
Purpose: The ultimate readout.
-
Protocol: Treat cells (e.g., HEK293 or cancer lines) with PROTAC (0.1 nM - 10 µM) for 6–24 hours.
-
Readout: Measure POI levels.
-
Key Comparison: Compare the
(maximum degradation) of the biphenyl PROTAC vs. a PEG PROTAC. Rigid linkers often achieve higher due to the formation of a more productive ternary complex geometry, even if binary affinity is similar.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Poor Solubility | Biphenyl core is highly lipophilic. | Introduce solubilizing groups on the biphenyl ring (e.g., pyridine nitrogen instead of carbon) or use a "kinked" meta substitution to disrupt crystal packing. |
| No Degradation | Linker geometry prevents ternary complex. | The rigidity is a double-edged sword. If the angle is wrong, degradation fails. Screen ortho, meta, and para isomers to scan exit vectors. |
| Low Yield in Synthesis | Suzuki coupling failure due to sterics. | Switch to highly active catalysts like SPhos Pd G2 or XPhos Pd G2 for sterically hindered substrates. |
References
-
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[4] Cell. Link
-
Testa, A., et al. (2020).[] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel linkers for VHL-based PROTACs." Journal of Medicinal Chemistry. Link
-
Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link
-
Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs." SLAS Discovery. Link
Sources
Synthesis of sartan drug intermediates from biphenyl precursors
Executive Summary
This Application Note details the process chemistry for synthesizing the critical "biphenyl-tetrazole" scaffold common to Angiotensin II Receptor Blockers (ARBs) like Losartan, Valsartan, and Irbesartan.[1]
We focus on two divergent pathways starting from 4'-methyl-2-cyanobiphenyl (OTBN) :
-
The "Halide-First" Route: Radical bromination to form 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN) .
-
The "Tetrazole-First" Route: Cycloaddition to form the trityl-protected intermediate (TTBB) , a high-value universal building block.
Critical Quality Attributes (CQAs):
-
Mono- vs. Di-bromination control: Limiting the dibromo impurity to <0.5% is the primary yield driver.
-
Azide Safety: Management of hydrazoic acid (
) evolution during tetrazole formation. -
Regioselectivity: Controlling N1 vs. N2 tritylation on the tetrazole ring.
Strategic Overview: The Divergent Workflow
The synthesis hinges on when the tetrazole ring is constructed.[2][3][4] The "Universal" route (Path B) is increasingly favored in modern manufacturing as it allows the stockpiling of a stable, protected intermediate (TTBB) that can be coupled to various pharmacophores.
Figure 1: Divergent synthetic pathways for Sartan APIs. Path B (Red/Green) generates the universal TTBB intermediate.
Module 1: Radical Bromination of OTBN
Objective: Selective functionalization of the benzylic methyl group.[2][5] Challenge: The reaction is sensitive to "over-bromination," producing the dibromo analog, which acts as a chain-terminator in subsequent alkylation steps.
Protocol A: The "Green" Photochemical Route (HBr/H2O2)
Replacing toxic
Reagents:
-
Precursor: 4'-methyl-2-cyanobiphenyl (OTBN)
-
Bromine Source: 48% Hydrobromic Acid (aq) + 30% Hydrogen Peroxide (
) -
Solvent: 1,2-Dichloroethane (DCE) or Diethyl Carbonate (DEC)
-
Catalyst: Visible light (LED 450-500 nm)
Step-by-Step Methodology:
-
Charge: In a jacketed photoreactor, dissolve OTBN (1.0 eq) in DCE (5 vol).
-
Activation: Add 48% HBr (1.1 eq). Emulsify under vigorous stirring (600 RPM).
-
Initiation: Irradiate with visible light while maintaining temperature at 20–25°C.
-
Oxidative Feed: Add
(1.1 eq) dropwise over 2 hours. -
IPC (In-Process Control): Monitor via HPLC after 3 hours.
-
Quench: Add 10% Sodium Bisulfite (
) solution to destroy excess . Phase separate. -
Crystallization: Swap solvent to Isopropyl Alcohol (IPA). Cool to 0–5°C to crystallize Br-OTBN .
Quantitative Data Targets:
| Parameter | Target Specification | Critical Impurity |
| Yield | > 85% | N/A |
| Purity (HPLC) | > 98.0% | Dibromo-OTBN (< 0.5%) |
| Appearance | Off-white crystalline solid | Yellow (Residual |
Module 2: Tetrazole Formation (The "Click" Reaction)
Objective: Constructing the 1,2,3,4-tetrazole ring from the nitrile group.
Safety Warning: This reaction involves Azides. Hydrazoic acid (
Protocol B: Zinc-Catalyzed Cycloaddition
Avoiding organotin reagents (tributyltin azide) for regulatory compliance.
Reagents:
-
Substrate: OTBN (or alkylated intermediate)
-
Azide Source: Sodium Azide (
) (1.5 eq) -
Catalyst: Zinc Chloride (
) (0.5 eq) or -
Solvent: DMF or NMP (Polar aprotic is required)[2]
Step-by-Step Methodology:
-
Preparation: Suspend OTBN (1.0 eq) and
(0.5 eq) in DMF (10 vol). -
Addition: Add
(1.5 eq) in a single portion at room temperature. -
Cyclization: Heat to 110–120°C. Stir for 12–16 hours.
-
Note: The reaction forms a Zinc-Tetrazolate complex, which precipitates.
-
-
Workup (Critical):
-
Cool to 25°C.
-
Add dilute HCl (1N) to break the Zn-complex. Caution: This releases minimal
; ensure scrubber is active. -
The product, 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole , precipitates as a solid.
-
-
Purification: Recrystallize from Methanol/Water to remove inorganic Zinc salts.
Module 3: Synthesis of TTBB (The Universal Intermediate)
Context: TTBB (N-Trityl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole) is the "gold standard" intermediate because the bulky trityl group prevents unwanted side reactions on the tetrazole ring during coupling.
Workflow:
-
Tritylation:
-
Bromination of the Protected Scaffold:
Figure 2: Decision logic for the critical bromination step.
Analytical Quality Control
Method: RP-HPLC (C18 Column). Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient.
-
OTBN (Precursor): Elutes early (High polarity nitrile).
-
Br-OTBN (Target): Main peak.
-
Dibromo-Impurity: Elutes after the target (Increased lipophilicity).
-
Tetrazole Isomers: N1-Trityl vs N2-Trityl isomers can be separated; N2 is the thermodynamic product and preferred for stability.
References
-
Goubet, D., et al. (1999).[12] New Practical Syntheses of 4'-Methylbiphenyl-2-carbonitrile and -2-carbaldehyde. The Journal of Organic Chemistry, 64(12), 4516-4518.[12] [Link]
-
Russell, R. K., & Murray, W. V. (1993).[10] Efficient Synthesis of 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole. The Journal of Organic Chemistry, 58, 5023-5024.[10] [Link]
-
Madasu, S. B., et al. (2012).[11] Novel and Efficient Synthesis of Sartan Drugs. Organic Process Research & Development, 16(12), 2025–2030. [Link]
-
Sumitomo Chemical Co. (2005).[13] Production method of 4'-bromomethyl-2-cyanobiphenyl. US Patent 6,861,549.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. CN107935957B - Method for synthesizing high-purity sartan side chain TTBB - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102863398A - Synthetic method for sartan drug intermediate and application of intermediate - Google Patents [patents.google.com]
- 9. 5.imimg.com [5.imimg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US6861549B2 - Production method of 4â²-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
Application Note: Overcoming Steric Barriers in Biphenyl Amide Couplings
[1]
Executive Summary
The formation of amide bonds in biphenyl-2-carboxylic acids (and similar atropisomeric systems) presents a unique synthetic challenge. The "ortho-effect"—a combination of steric bulk and the twisted biaryl dihedral angle—often renders standard coupling reagents (EDC, HOBt, and even HATU) ineffective. This application note details three field-proven protocols to overcome these barriers, focusing on Ghosez’s Reagent , T3P® (Propanephosphonic acid anhydride) , and Vilsmeier-Haack activation .
The Steric Challenge: Mechanistic Insight
In biphenyl systems, the carboxylic acid at the ortho position is shielded by the non-planar twist of the two phenyl rings. Standard uronium/phosphonium reagents (e.g., HATU, PyBOP) form an activated ester (O-At/O-Bt) that is often too bulky to be approached by the amine nucleophile.
-
The Failure Mode: The rate of nucleophilic attack (
) becomes slower than the rate of hydrolysis or rearrangement ( ), leading to recovered starting material or Curtius-type side products. -
The Solution: We must generate a smaller, more electrophilic intermediate (Acid Chloride or Acyl Fluoride) or use a reagent that acts as a solvent-template (T3P).
Diagram 1: Method Selection Logic
The following decision tree guides the selection of the optimal protocol based on substrate sensitivity and scale.
Caption: Decision matrix for selecting coupling reagents based on scale, sensitivity, and steric demand.
Protocol A: Ghosez’s Reagent (The Precision Tool)
Best for: Highly acid-sensitive substrates (e.g., Boc-protected amines) and small-to-medium scale. Mechanism: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) converts the acid to the acid chloride under neutral conditions , avoiding the HCl generation associated with thionyl chloride [1].[1]
Materials
-
Biphenyl carboxylic acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Target Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
Step-by-Step Procedure
-
Activation: Dissolve the biphenyl acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Reagent Addition: Add Ghosez’s Reagent dropwise at 0°C.
-
Formation: Allow to stir at room temperature for 1–2 hours.
-
Validation: Monitor by IR. The acid carbonyl (~1700 cm⁻¹) will disappear, replaced by the acid chloride band (~1780 cm⁻¹).
-
-
Coupling: Cool the mixture back to 0°C. Add the amine followed by DIPEA dropwise.
-
Reaction: Stir at room temperature for 2–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Why this works: The bulky enamine byproduct is non-nucleophilic and does not interfere with the coupling, unlike the urea byproducts of DCC/EDC [1].
Protocol B: T3P (The Scalable Solution)
Best for: Process scale-up (>100g), epimerization-prone centers, and "one-pot" simplicity. Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride.[2][3] Uniquely, it is often used with pyridine as both base and solvent, which stabilizes the transition state [2].
Materials
-
Biphenyl carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure
-
Charge: Combine the acid and amine in EtOAc (or 2-MeTHF) at room temperature.
-
Base Addition: Add Pyridine (3–5 equiv).
-
Note: For extremely hindered substrates, N-Methylimidazole (NMI) is a more potent catalyst than pyridine [3].
-
-
T3P Addition: Add T3P solution dropwise at 0°C to control the exotherm.
-
Heating: Heat the reaction to 50–60°C.
-
Critical Insight: Unlike HATU, T3P is thermally stable. The heat is often necessary to overcome the rotational barrier of the biphenyl system.
-
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.
Protocol C: Vilsmeier/Oxalyl Chloride (The "Nuclear" Option)
Best for: The most sterically congested substrates where other methods fail. Mechanism: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.
Diagram 2: Activation Mechanism
Caption: Vilsmeier-Haack activation pathway for generating highly reactive acid chlorides.
Step-by-Step Procedure
-
Preparation: Dissolve acid in anhydrous DCM. Add 1-2 drops of DMF (catalytic).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
-
Conversion: Stir for 2 hours at RT.
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh DCM.
-
Why: Excess oxalyl chloride will react with your amine to form oxamides (side product).
-
-
Coupling: Add the amine and Et₃N (3.0 equiv) to the acid chloride solution at 0°C.
Comparative Performance Data
The following table summarizes typical yields for 2'-substituted biphenyl couplings based on internal and literature benchmarks [5].
| Coupling Reagent | Conditions | Yield (%) | Epimerization | Purification Difficulty |
| HATU / DIPEA | DMF, RT, 24h | < 10% | Low | High (remove urea) |
| EDC / HOBt | DCM, RT, 24h | 0% (NR) | Low | Medium |
| Ghosez's Reagent | DCM, Reflux | 85-92% | Low | Low (neutral) |
| T3P / Pyridine | EtOAc, 60°C | 88-95% | Very Low | Very Low (aq. wash) |
| Oxalyl Chloride | DCM, cat.[10] DMF | 90-95% | Medium | Medium |
References
-
Ghosez, L., et al. "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, 1979 , 59,[1] 26. Link -
Dunetz, J. R., et al. "T3P (Propanephosphonic Acid Anhydride): An Expedient Reagent for Organic Synthesis." Organic Process Research & Development, 2016 , 20, 140–177. Link
-
Bode, J. W., et al. "Catalytic Amide Bond Formation." Nature, 2011 , 480, 471–479. Link
-
Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synthesis, 2013 , 45, 1569-1601. Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link
Sources
- 1. Acid Halogenation Reagents [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Amide Bond Formation from Carboxylic Acids and Isocyanates [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. hepatochem.com [hepatochem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Lactamization in Biphenyl Amino Acid Workflows
Executive Summary: The "Biphenyl Trap"
In the synthesis of peptides containing Biphenylalanine (Bip) or functionally similar biaryl amino acids, the primary "lactamization" side reaction encountered is the premature formation of Diketopiperazines (DKP) .
While Bip is valued for inducing
The Result: Nucleophilic attack occurs, cleaving the dipeptide from the resin as a cyclic lactam (DKP). This results in a "deletion sequence" where the target peptide is missing the first two C-terminal amino acids.
Mechanism of Failure
To prevent the reaction, you must understand the geometry driving it. The figure below illustrates how the steric bulk of the Bip residue facilitates the back-biting attack during Fmoc deprotection.
Figure 1: Mechanism of Diketopiperazine (DKP) formation. The steric bulk of Biphenylalanine (Bip) promotes a turn structure, facilitating the attack of the free amine on the resin ester linkage.
Prevention Protocols (The "Golden Path")
The following protocols are designed to create a self-validating system that minimizes DKP formation.
A. Resin Selection (Critical)
Do NOT use Wang Resin for C-terminal Bip sequences.[1] The benzyl ester linkage is too unhindered, allowing easy nucleophilic attack.
-
Alternative: Trityl Linkers on ChemMatrix or Tentagel (for long sequences).
B. Optimized Deprotection Strategy
Standard 20% Piperidine is often too basic and allows too much time for DKP formation before the next coupling.
| Parameter | Standard Protocol (High Risk) | Bip-Optimized Protocol (Low Risk) |
| Reagent | 20% Piperidine in DMF | 0.1 M HOBt in 20% Piperidine/DMF |
| Base Choice | Piperidine (strong nucleophile) | 5% Piperazine + 2% DBU (Less nucleophilic) |
| Time | 2 x 10-15 min | 2 x 3 min (Short contact time) |
| Temperature | Ambient | 0°C - 10°C (Slows cyclization > deprotection) |
Protocol 1: The "Acidic Brake" Method Adding HOBt to the deprotection cocktail suppresses aspartimide formation and reduces the basicity of the environment, slightly retarding the DKP rate without stopping Fmoc removal.
-
Dissolve 0.1 M HOBt in 20% Piperidine/DMF.
-
Treat resin for 3 minutes. Drain.
-
Treat resin for 5 minutes.[2] Drain immediately and wash extensively with DMF/DCM.
C. Coupling Tactics
Once the Fmoc is removed, the race is on between the next coupling event and the DKP side reaction. You must win the race.
-
Pre-activation: Activate the incoming amino acid before adding it to the resin.
-
Reagents: Use DIC/Oxyma Pure .
-
Why: HATU/DIEA is basic.[4] The presence of DIEA (tertiary base) can catalyze DKP formation if the coupling is slow. DIC/Oxyma is acidic-to-neutral.
-
-
Dipeptide Blocks: If Bip is at position 2 (C-term - 1), couple the next two amino acids as a pre-formed dipeptide (Fmoc-AA3-AA2-OH). This bypasses the dangerous "free amine at position 2" stage entirely.
Troubleshooting & Diagnostics
Use this logic flow to diagnose yield losses or impurities when working with Biphenyl amino acids.
Figure 2: Diagnostic decision tree for identifying Bip-related synthesis failures.
Frequently Asked Questions (FAQ)
Q1: I am using Wang resin and cannot switch. How do I save the synthesis? A: If you are locked into Wang resin, you must use the "Dipeptide Method." Do not couple Fmoc-Bip-OH to the resin. Instead, synthesize Fmoc-AA2-Bip-OH in solution phase (where DKP cannot form on a solid support) and couple this entire dimer to the resin. This completely eliminates the step where DKP forms.[1]
Q2: Does "Lactamization" refer to side-chain cyclization in Bip derivatives? A: It can. If you are using 2'-amino-biphenyl-2-carboxylic acid (or similar ortho-functionalized Bip), spontaneous lactamization to form phenanthridinone is highly favorable.
-
Solution: Use orthogonal protection.[3][5] Protect the amine with Alloc (Allyloxycarbonyl) or the acid with Allyl ester . Only remove these protecting groups when you are ready to cyclize (if intended) or after the reactive partner has been capped.
Q3: Why is DIC/Oxyma preferred over HATU for Bip coupling? A: Two reasons:
-
Racemization: Bip is bulky and couples slowly. Slow activation with HATU/DIEA (basic conditions) promotes racemization of the C-terminal residue via oxazolone formation. DIC/Oxyma (acidic/neutral) suppresses this.
-
DKP: The tertiary base (DIEA) required for HATU increases the effective pH inside the resin bead, accelerating the nucleophilic attack of the amine on the ester linkage.
Q4: Can I use microwave heating to push the coupling of Bip? A: Proceed with caution. While heat improves coupling kinetics, it also exponentially increases the rate of DKP formation and racemization.
-
Guideline: Limit microwave coupling to 50°C max for Bip residues. Do NOT use microwave heating during the deprotection step immediately following Bip attachment.
References
-
BenchChem. (2025).[1] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from
-
Mesa Labs. (2023). SPPS Tips For Success: DKP Prevention and Resin Selection.[1] Retrieved from
-
Steinauer, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from
-
Almac Group. (2023). Accurate determination of resin substitution in solid phase peptide synthesis - 2-CTC Resin Advantages. Retrieved from
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from
Sources
Technical Support Center: Purification of Zwitterionic Biphenyl Amino Acids
Welcome to the technical support center for the purification of zwitterionic biphenyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. Zwitterionic biphenyl amino acids present distinct challenges due to their dual charge characteristics and often rigid, bulky structures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high-purity products.
I. Understanding the Challenge: The Zwitterionic Nature of Biphenyl Amino Acids
Zwitterions are molecules that contain both positive and negative charges, resulting in a net neutral charge.[1][2][3] In amino acids, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻), and the amino group can be protonated to form an ammonium cation (-NH₃⁺).[2] This dual ionic character governs their physical properties, such as high melting points and solubility in polar solvents like water.[1][4]
The biphenyl scaffold adds another layer of complexity. This rigid, hydrophobic moiety can influence solubility, aggregation, and interactions with chromatographic media. The purification strategy must therefore account for both the zwitterionic nature and the specific properties imparted by the biphenyl structure.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of zwitterionic biphenyl amino acids, providing potential causes and actionable solutions.
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
The compound crashes out of solution during pH adjustment or solvent exchange.
-
Low recovery after recrystallization.
-
Difficulty dissolving the crude product for chromatographic purification.
Probable Causes:
-
Approaching the Isoelectric Point (pI): Zwitterionic compounds exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero.[5][6][7][8]
-
"Salting Out" Effect: High concentrations of salts can decrease the solubility of amino acids.[9]
-
Hydrophobic Aggregation: The biphenyl groups can promote aggregation in aqueous solutions.
Solutions:
| Solution | Mechanism of Action | Practical Steps |
| pH Adjustment | By moving the pH away from the pI, the amino acid will carry a net positive (low pH) or net negative (high pH) charge, increasing its solubility in polar solvents.[1][2][6] | Carefully titrate the pH of your solution with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution. Avoid large pH swings that could cause degradation. |
| Co-solvent Systems | Introducing a miscible organic solvent can disrupt hydrophobic interactions and improve the solubility of the biphenyl moiety. | For recrystallization, consider solvent pairs like water-ethanol, water-isopropanol, or water-acetonitrile.[10] Start by dissolving the compound in a minimal amount of the better solvent and then slowly add the anti-solvent until turbidity is observed. |
| Control of Ionic Strength | The type and concentration of salt can influence solubility.[9][11] | If desalting is the goal, ion-exchange chromatography is a highly effective method.[10] In some cases, specific salts may enhance solubility.[11] |
Issue 2: Co-elution of Impurities in Chromatography
Symptoms:
-
Inability to resolve the target compound from starting materials or byproducts using standard reversed-phase HPLC.
-
Broad or tailing peaks in the chromatogram.
Probable Causes:
-
Similar Polarity of Impurities: Impurities with similar hydrophobic characteristics to the target compound will behave similarly on a reversed-phase column.
-
Ionic Interactions with the Stationary Phase: The charged groups of the zwitterion can interact with residual silanols on silica-based columns, leading to poor peak shape.
Solutions:
| Solution | Mechanism of Action | Practical Steps |
| Ion-Exchange Chromatography (IEX) | This technique separates molecules based on their net charge, making it ideal for zwitterionic compounds.[12][13] | Utilize a cation-exchange resin to bind the positively charged form of the amino acid at low pH, or an anion-exchange resin to bind the negatively charged form at high pH. Elution is typically achieved by a salt gradient or a pH change.[13] |
| Chiral Chromatography | For separating enantiomers of biphenyl amino acids, a chiral stationary phase (CSP) is necessary.[14][15][16] | Screen various CSPs (e.g., crown ether, ligand exchange, macrocyclic glycopeptide-based) to find one that provides adequate selectivity for your specific compound.[14] |
| Preparative HPLC Optimization | Fine-tuning mobile phase conditions can improve resolution in reversed-phase HPLC. | Consider using mobile phase modifiers like trifluoroacetic acid (TFA) to suppress ionic interactions. Explore different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. For preparative scale, optimizing loading and particle size is crucial for cost-effectiveness.[17] |
Issue 3: Difficulty with Desalting
Symptoms:
-
Persistent presence of inorganic salts in the final product after purification.
-
Inaccurate yield determination due to the weight of residual salts.
Probable Causes:
-
Trapping of Salts during Precipitation: Rapid precipitation can trap salts within the crystal lattice of the product.
-
Inefficient Removal by Extraction: The high water solubility of the zwitterion makes extraction into an organic solvent for desalting challenging.[10]
Solutions:
| Solution | Mechanism of Action | Practical Steps |
| Ion-Exchange Chromatography | This method is highly effective for removing salts.[10][18][19] | Load the salt-containing solution onto an appropriate ion-exchange resin. The amino acid will bind to the resin, while the unwanted salts can be washed away. The purified amino acid is then eluted. |
| Recrystallization from a Suitable Solvent System | A well-chosen solvent system will dissolve the amino acid while leaving the inorganic salts insoluble, or vice-versa. | Experiment with solvent systems like ethanol/water mixtures. The solubility of many inorganic salts decreases significantly in the presence of organic solvents. |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | This technique separates molecules based on size. | This method can be effective for separating the amino acid from high molecular weight impurities or very small salt ions. |
III. Frequently Asked Questions (FAQs)
Q1: How do I determine the isoelectric point (pI) of my novel biphenyl amino acid?
A1: The pI is the pH at which the amino acid has a net charge of zero.[6][7] It can be calculated by averaging the pKa values of the functional groups that are ionized to form the zwitterion. For a simple amino acid with a non-ionizable side chain, the pI is the average of the pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂).[8] For biphenyl amino acids with additional acidic or basic moieties, the calculation will involve the pKa of the side chain. If the pKa values are unknown, they can be estimated using computational software or determined experimentally through titration.
Q2: Why is my zwitterionic biphenyl amino acid sticking to the HPLC column?
A2: This is likely due to secondary ionic interactions between the charged groups of your zwitterion and the stationary phase, particularly with residual silanol groups on silica-based C18 columns. To mitigate this, ensure your mobile phase is adequately buffered and consider adding an ion-pairing agent like TFA to the mobile phase. Alternatively, using a column with end-capping or a different stationary phase chemistry can be beneficial.
Q3: Can I use normal-phase chromatography for these compounds?
A3: Generally, normal-phase chromatography is not ideal for purifying zwitterionic amino acids due to their high polarity and poor solubility in non-polar solvents.[4] However, if the amino acid is derivatized with protecting groups (e.g., Fmoc, Boc) to mask the charged moieties, normal-phase chromatography can become a viable option.[20]
Q4: What is the best general approach to start with for purifying a new zwitterionic biphenyl amino acid?
A4: A robust starting strategy is a combination of recrystallization and ion-exchange chromatography.
-
Initial Purification by Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., water/alcohol mixtures) to remove major impurities.[10] This is often most effective when adjusting the pH towards the isoelectric point to induce crystallization, though this can be inefficient.[10]
-
Fine Purification by Ion-Exchange Chromatography: Use IEX to separate the target compound from closely related impurities and to desalt the sample.[12][13][19] This step provides high resolution based on charge.
-
Final Polishing by Reversed-Phase HPLC (if necessary): If further purification is needed, particularly to remove non-polar impurities, preparative RP-HPLC can be employed.
IV. Experimental Protocols & Workflows
Protocol 1: Purification by Ion-Exchange Chromatography (Cation Exchange)
This protocol is designed to capture a zwitterionic amino acid in its positively charged state.
-
Resin Selection and Preparation:
-
Choose a strong cation exchange resin (e.g., Dowex 50).
-
Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until the eluate is neutral), 1 M NaOH, and finally deionized water again until the eluate is neutral. This ensures the resin is in the H⁺ form.
-
-
Sample Preparation and Loading:
-
Dissolve the crude biphenyl amino acid in a minimal amount of acidic solution (e.g., pH 2-3 with HCl) to ensure the amino group is protonated (-NH₃⁺).
-
Load the solution onto the prepared cation exchange column at a slow flow rate.
-
-
Washing:
-
Wash the column with several column volumes of deionized water at the same acidic pH to remove unbound impurities and salts.
-
-
Elution:
-
Elute the bound amino acid using a basic solution, such as 2-5% aqueous ammonia or a dilute NaOH solution.[19] This deprotonates the -NH₃⁺ group, releasing the zwitterion from the resin.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the eluent by rotary evaporation. If ammonia was used, it can be removed under vacuum.[10]
-
Workflow for Method Selection
The choice of purification method depends on the nature of the impurities and the desired scale of purification. The following diagram illustrates a decision-making workflow.
Sources
- 1. study.com [study.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Zwitterion - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 6. Isoelectric point - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. ymcamerica.com [ymcamerica.com]
- 18. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
Advanced Troubleshooting: Fmoc Deprotection of Sterically Hindered Amines
Role: Senior Application Scientist
Scope: Solid-Phase Peptide Synthesis (SPPS)
Context: Sterically hindered residues (e.g.,
Module 1: Diagnostic & Monitoring
Q: How do I definitively confirm incomplete deprotection for a hindered amine?
A: Do not rely on the Kaiser test if the N-terminus is a secondary amine (e.g., Proline,
The Protocol:
-
Secondary Amines (Hindered): Use the Chloranil Test or Isatin Test .[1]
-
Chloranil Positive: Blue/Green beads (Free secondary amine).
-
Chloranil Negative: Colorless/Yellow (Fmoc intact).
-
-
Quantitative Verification: Perform a micro-cleavage of a resin sample (5–10 mg) and analyze via UPLC-MS . Look for the mass of the Fmoc-protected fragment (
Da).
Q: My UV monitoring shows a "drift" rather than a sharp peak. What does this mean?
A: In automated synthesis, a broad, tailing UV peak during deprotection usually indicates slow release of the dibenzofulvene (DBF) adduct due to steric bulk or aggregation.
-
Sharp Peak: Fast, pseudo-first-order kinetics (Ideal).
-
Plateau/Drift: Diffusion-limited deprotection. Action: Switch to the DBU protocol or elevate temperature.
Module 2: The "Power" Protocols (Chemical Solutions)
Q: Standard 20% Piperidine failed. What is the next logical step?
A: Switch to a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) based cocktail.[7]
-
The Science: Piperidine (
) is often too weak to deprotonate the Fmoc -proton in sterically crowded environments. DBU ( ) is a stronger, non-nucleophilic base that drives the elimination reaction much faster. -
The Trap: DBU removes the Fmoc group but cannot scavenge the reactive dibenzofulvene (DBF) byproduct because it is non-nucleophilic.[8] If you use DBU alone, the DBF will re-attach to the peptide.
-
The Fix: You must include a nucleophile (piperidine, piperazine, or morpholine) to trap the DBF.
Protocol: High-Efficiency Deprotection Cocktail
| Component | Concentration | Function |
| DBU | 2% (v/v) | Strong base to drive Fmoc removal. |
| Piperidine | 2–5% (v/v) | Nucleophile to scavenge DBF. |
| DMF | Balance | Solvent (Ensure it is amine-free). |
Procedure:
-
Agitate for 5 minutes .
-
Drain and repeat for 10 minutes .
-
Critical Wash: Wash resin
with DMF to remove the sticky DBU/DBF adducts.
Module 3: Mitigating Side Reactions
Q: I used DBU, and now I see a mass shift of -18 Da on my Aspartate residues. Why?
A: You have triggered Aspartimide Formation .
-
Mechanism: The strong base (DBU) deprotonates the backbone amide of the Aspartic acid. This nitrogen attacks the side-chain ester, forming a cyclic imide (Aspartimide).[7][9] This leads to racemization and
-aspartyl peptides during ring opening. -
Risk Factors: Sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .[9]
The Solution: Acidic Buffering. Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to your DBU deprotection cocktail.
-
Why: The weak acid buffers the basicity enough to protect the backbone amide but allows the stronger DBU to still remove the Fmoc group.
Q: My peptide mass disappears after deprotecting the second residue (Dipeptide stage).
A: This is Diketopiperazine (DKP) Formation .
-
Scenario: Common when the N-terminal residue is Proline, Glycine, or an
-methyl amino acid.[10] -
Mechanism: Upon Fmoc removal, the free amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide off the solid support as a cyclic byproduct.
Visualizing the DKP Mechanism:
Caption: The pathway of Diketopiperazine (DKP) formation leading to premature chain termination.
The Fix:
-
Shorten Deprotection: Use 2 x 3 minutes (flow) or 2 x 5 minutes (batch) for the dipeptide step.
-
Trityl Protection: Use Trityl (Trt) protection for the second amino acid instead of Fmoc. Trityl is removed with dilute acid (1% TFA/DCM), which does not catalyze DKP formation.
-
Bulky Resins: Use 2-Chlorotrityl chloride (2-CTC) resin. The steric bulk of the linker discourages the attack.[11]
Module 4: Physical Aggregation & Solvents
Q: The sequence is hydrophobic and aggregates. Chemistry alone isn't working.
A: You need to disrupt the hydrogen-bond network (beta-sheet formation) that prevents the base from reaching the Fmoc group.
Troubleshooting Table: Aggregation Breakers
| Method | Protocol | When to use |
| Microwave Heating | Heat deprotection to 75°C (Standard) or 90°C (Difficult). | High-throughput; difficult sequences (e.g., Aib rich). |
| Chaotropic Salts | Add 0.1 M LiCl or KSCN to the deprotection cocktail. | When heating is unsafe (e.g., Cys/His racemization risk). |
| "Magic Mixture" | Solvent: DCM / DMF / NMP (1:1:1) | Extreme aggregation where DMF alone fails to swell the resin. |
Decision Tree: Choosing the Right Protocol
Caption: Logic flow for selecting the optimal deprotection strategy based on peptide characteristics.
References
-
Wade, J. D., et al. (1991).[8] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization of aspartimide formation.[7][9][12] Peptide Research.[8][13]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[5] Journal of Peptide Science.
-
CEM Corporation. (n.d.). Microwave Enhanced Fmoc Deprotection in Peptide Synthesis.[5][12] US Patent 8314208B2.[12]
-
BenchChem. (2025).[2] Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
-
Sampson, W. R., et al. (1999). Identification of the aspartimide rearrangement product in the synthesis of an RGD-containing peptide. Journal of Peptide Research.[8]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. renyi.hu [renyi.hu]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Aminomethyl Biphenyl Carboxylic Acid
Topic: Stability & Handling of Aminomethyl Biphenyl Carboxylic Acid in Solution
Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists. Context: This guide focuses on the stability profile of 4'-(aminomethyl)biphenyl-2-carboxylic acid (and related isomers), a critical intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) such as Telmisartan.
Part 1: Technical Overview & Chemical Behavior
The Zwitterionic Challenge
Aminomethyl biphenyl carboxylic acids possess a dual nature: a basic benzylic amine (pKa ~9.5) and an acidic aromatic carboxylate (pKa ~3.5-4.0). In solution, this creates a zwitterion at neutral pH. Understanding this equilibrium is the single most important factor in troubleshooting solubility and stability issues.
Key Stability Risks:
-
Isoelectric Precipitation: At pH values between 4.5 and 7.5, the net charge approaches zero, leading to rapid crystallization or precipitation.
-
Oxidative Deamination: The benzylic amine is susceptible to air oxidation, forming the corresponding aldehyde (biphenyl-4-carbaldehyde derivative).
-
Intermolecular Amidation (Dimerization): unlike the 2'-isomer which forms a lactam intramolecularly, the 4'-isomer tends to react intermolecularly (amine of Molecule A attacks carboxyl of Molecule B) under thermal stress or dehydration, forming insoluble dimers/oligomers.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Solubility & Physical Stability[1]
Q: My stock solution precipitates immediately upon pH adjustment. Why? A: You likely hit the Isoelectric Point (pI) . Because the molecule is zwitterionic, it has minimum solubility when the net charge is zero.
-
Mechanism: At pH ~5-6, the species exists primarily as
. The lattice energy overcomes the solvation energy because water molecules cannot effectively hydrate the neutral net complex compared to the charged ionic forms. -
Solution: Maintain the pH below 2.0 (fully protonated cation) or above 10.0 (fully deprotonated anion) for stock solutions.
-
Solvent Tip: If you must work at neutral pH, add a co-solvent like DMSO or Methanol (20-30% v/v) to disrupt lattice formation.
Q: Which solvent is best for long-term standard storage? A: Methanol with 0.1% Formic Acid or DMSO .
-
Why: Acidic methanol keeps the amine protonated (
), preventing the lone pair from engaging in nucleophilic attack (dimerization) or being easily oxidized. DMSO is excellent for solubility but can sometimes accelerate oxidation if not degassed; however, it prevents aggregation. -
Avoid: Pure water (risk of microbial growth and pH drift into the pI zone) or non-polar solvents (insoluble).
Category 2: Chemical Degradation[2]
Q: I see a new impurity peak at RRT ~1.2 after 24 hours. Is this a lactam? A: For the 4'-(aminomethyl) isomer, it is likely a Dimer , not a lactam.
-
Reasoning: The distance between the 4'-amine and the 2-carboxylate is too large for a stable intramolecular ring (lactam) to form. However, the amine of one molecule can react with the acid of another.
-
Diagnosis: Check the molecular weight via LC-MS. A dimer will show
. -
Prevention: Store samples at low concentration (<1 mg/mL) and low temperature (4°C). High concentrations favor second-order intermolecular reactions.
Q: My peak area is decreasing, and a fronting peak (RRT < 0.8) is appearing.[1][2] What is happening? A: This is likely Oxidative Deamination .
-
Mechanism: The benzylic carbon is activated. Dissolved oxygen can convert the aminomethyl group (
) into an aldehyde ( ) and eventually a carboxylic acid. -
Diagnosis: The aldehyde intermediate often absorbs strongly at 254 nm due to extended conjugation.
-
Corrective Action: Use amber vials and degas all buffers. Add an antioxidant like EDTA (to chelate metal ions that catalyze oxidation) or Sodium Bisulfite if compatible with your downstream process.
Category 3: HPLC Method Artifacts
Q: Why do I get severe peak tailing for this compound? A: This is a classic Secondary Silanol Interaction .
-
Cause: The positively charged amine group (
) interacts strongly with residual negatively charged silanol groups ( ) on the silica column backbone. -
Fix:
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) . TEA competes for silanol sites; TFA suppresses silanol ionization.
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed to minimize silanol activity.
-
Ionic Strength: Increase buffer concentration (e.g., 20-50 mM Ammonium Acetate) to mask charge interactions.
-
Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the parent amine from oxidative degradants and dimers.
| Parameter | Setting |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic backbone) & 210 nm (Amine) |
| Temperature | 30°C |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | %A | %B | Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate |
| 15.0 | 40 | 60 | Elute Amine & Polar Degradants |
| 20.0 | 10 | 90 | Wash (Elute Dimers) |
| 25.0 | 95 | 5 | Re-equilibrate |
Protocol B: Forced Degradation Study (Stress Testing)
Perform these tests to validate your analytical method.
-
Acid Hydrolysis: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Stable (Amine protonated, Carboxyl protonated).
-
-
Base Hydrolysis: Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expected Result: Potential amide hydrolysis if dimers are present; otherwise relatively stable.
-
-
Oxidative Stress: Dissolve 1 mg/mL in 0.3%
. Keep at RT for 24 hours.-
Expected Result: Formation of Biphenyl-2,4'-dicarboxylic acid (via aldehyde).
-
-
Thermal Stress (Solid State): Heat solid powder at 80°C for 24 hours.
-
Expected Result: Formation of Dimers/Oligomers (Amide linkage).
-
Part 4: Visualizations
Figure 1: Degradation Pathways of 4'-(Aminomethyl)biphenyl-2-carboxylic acid
Caption: Primary degradation pathways. Note that unlike the 2'-isomer, the 4'-isomer favors intermolecular dimerization over intramolecular lactamization.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing stability and analytical issues with aminomethyl biphenyl carboxylic acids.
References
-
BenchChem. (2025).[3] Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Retrieved from
-
Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems. Retrieved from
-
National Institutes of Health (NIH). (2006). pH-solubility profiles of organic carboxylic acids and their salts. PubMed. Retrieved from
-
ChemicalBook. (2024). 4-Biphenylcarboxylic acid Properties and Stability Data. Retrieved from
-
Thieme Connect. (2010). Synthesis and Stability of (Aminomethyl)biphenylcarboxylic Acid Peptides. Retrieved from
Sources
Technical Support Center: Optimizing Intramolecular Cyclization to Phenanthridinones
Welcome to the synthetic troubleshooting hub for phenanthridinone core assembly. The intramolecular amidation of biaryl-2-amino-2'-carboxylic acids is a critical, yet notoriously challenging, step in synthesizing these privileged pharmacophores. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we focus on the causality behind reaction failures and provide self-validating methodologies to ensure your cyclization succeeds, whether you are working at the milligram discovery scale or optimizing for process chemistry.
Part 1: Troubleshooting Guides & FAQs
Q1: I am observing significant intermolecular dimerization instead of the desired phenanthridinone cyclization. How do I fix this? A1: Dimerization or oligomerization occurs when the rate of intermolecular collision exceeds the rate of intramolecular ring closure. This is driven by entropy and steric bulk.
-
The Causality: Intramolecular cyclization is a unimolecular process, while dimerization is bimolecular. By drastically reducing the concentration, you exponentially decrease the probability of two activated molecules colliding, thereby allowing the molecule the time and space to fold and react with itself.
-
The Solution: Implement the principle of high dilution . Maintain your reaction concentration between 0.001 M and 0.005 M. If scaling up makes this volume impractical, use a syringe pump to slowly add the coupling reagent (or the pre-activated ester) to a highly diluted solution of your starting material and base over 4 to 12 hours.
Q2: I am using the classic EDC/HOBt system, but the conversion to phenanthridinone stalls at 50%. How can I drive the reaction to completion? A2: The biaryl system leading to phenanthridinone is highly conformationally restricted. The intermediate OBt (hydroxybenzotriazole) ester generated by EDC is often not reactive enough to overcome the high activation energy barrier required for this specific ring closure.
-
The Causality: You need a coupling reagent that generates a more electrophilic intermediate and provides neighboring-group participation.
-
The Solution: Switch to a uronium/aminium reagent like HATU[1] or TBTU. These reagents generate a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen at the 7-position of the aza-ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine and significantly accelerating the amidation. If steric hindrance is severe, coupling TBTU with Microwave (MW) irradiation has been proven highly effective for functionalized phenanthridinone precursors[2].
Q3: My HATU-mediated cyclization yields the product, but purification is a nightmare due to organic-soluble byproducts. Are there cleaner alternatives? A3: HATU is exceptionally powerful but generates tetramethylurea and HOAt as byproducts, which frequently co-elute with the phenanthridinone product and require tedious column chromatography.
-
The Causality: For seamless purification, you need a reagent whose byproducts partition exclusively into the aqueous phase during workup.
-
The Solution: Utilize Propylphosphonic Anhydride (T3P). T3P is a mild, highly effective cyclodehydrating agent. Its primary advantage is that both the reagent and its phosphonic acid byproducts are highly water-soluble[3]. A simple biphasic wash with aqueous base completely removes the coupling remnants, often yielding analytically pure phenanthridinone without the need for silica gel chromatography.
Q4: What is the exact role of the base in these cyclizations, and which one should I choose? A4: The base serves a dual purpose: it deprotonates the carboxylic acid to initiate the attack on the coupling reagent, and it neutralizes the acidic byproducts generated during the reaction.
-
The Causality: If the base is too nucleophilic, it will attack the activated ester, forming an unreactive amide dead-end.
-
The Solution: N,N-Diisopropylethylamine (DIPEA) is the gold standard[4]. The bulky isopropyl groups prevent DIPEA from acting as a competing nucleophile. Always use an excess (2.5 to 3.0 equivalents) to ensure the reaction medium remains sufficiently basic throughout the entire catalytic cycle.
Part 2: Quantitative Data Comparison
To facilitate reagent selection based on your specific project constraints (e.g., scale, steric hindrance, purification limits), consult the performance matrix below.
Table 1: Performance Matrix of Coupling Reagents for Phenanthridinone Synthesis
| Coupling Reagent | Relative Reactivity | Byproduct Solubility Profile | Optimal Concentration | Key Strategic Advantage |
| HATU | Very High | Organic (Requires chromatography) | 0.001 - 0.005 M | Overcomes extreme steric hindrance in highly substituted biaryls. |
| TBTU | High | Mixed (Organic / Aqueous) | 0.005 - 0.010 M | Excellent synergy with Microwave (MW) assisted synthesis. |
| EDC / HOBt | Moderate | Mostly Aqueous | 0.010 - 0.050 M | Mild and inexpensive; best for unhindered, simple substrates. |
| T3P | High | Highly Aqueous | 0.050 - 0.100 M | Highly scalable, zero epimerization, simple biphasic workup. |
Part 3: Mechanistic Workflow
Understanding the order of operations at the molecular level is critical for troubleshooting. The diagram below illustrates the self-validating checkpoints within the cyclization pathway.
Mechanistic pathway for the intramolecular cyclization of biaryl amino acids to phenanthridinones.
Part 4: Self-Validating Experimental Protocols
The following methodologies are designed as closed-loop systems. They contain built-in analytical checkpoints to validate that the chemistry is proceeding as intended before moving to the next step.
Protocol A: High-Dilution HATU-Mediated Cyclization (Discovery Scale)
Best for: Highly sterically hindered substrates where reactivity is the primary bottleneck.
-
Preparation: Dissolve the biaryl-2-amino-2'-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a highly dilute concentration of 0.005 M.
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution.
-
Self-Validation Check: Spot a micro-aliquot of the reaction mixture onto wetted pH indicator paper. It must read distinctly basic (pH > 9). If not, residual HCl from the starting material salt has consumed the base; add more DIPEA until pH > 9 is achieved.
-
-
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 10 minutes.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation Check: At the 2-hour mark, perform an LCMS analysis. You should observe the mass of the product
. If you exclusively observe an intermediate mass corresponding to the , the activation was successful, but the ring-closure energy barrier is too high. In this case, heat the reaction to 50 °C.
-
-
Workup: Quench the reaction with saturated aqueous
and extract with Ethyl Acetate (3x).-
Critical Purification Step: Wash the combined organic layers vigorously with 5% aqueous LiCl solution (3x). This specific wash is required to pull residual DMF out of the organic phase, which otherwise interferes with column chromatography. Dry over
and concentrate.
-
Protocol B: Scalable T3P-Mediated Cyclization (Process Scale)
Best for: Scale-up campaigns requiring chromatography-free isolation and zero epimerization.
-
Preparation: Dissolve the biaryl amino acid (1.0 eq) in Ethyl Acetate or 2-MeTHF (0.05 M).
-
Causality: T3P is highly effective in greener, less polar solvents compared to HATU, facilitating a direct, one-pot biphasic workup.
-
-
Base Addition: Add DIPEA (3.0 eq) and cool the reactor to 0 °C.
-
Activation & Cyclization: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise via a syringe pump over 30 minutes. Once addition is complete, heat the reaction to 60 °C for 4-6 hours.
-
Self-Validation Check: Monitor by TLC (e.g., 5% MeOH in DCM). The complete disappearance of the highly polar, baseline-bound starting material spot indicates full conversion.
-
-
Workup: Cool the mixture to room temperature. Wash the organic layer directly with saturated aqueous
(3x), followed by water (2x) and brine (1x).-
Self-Validation Check: Evaporate a 1 mL aliquot of the washed organic layer and analyze via
NMR. The complete absence of propyl aliphatic multiplets (0.9 - 1.5 ppm) validates that the aqueous washes have successfully removed 100% of the T3P byproducts. The remaining organic layer can be concentrated to yield the pure phenanthridinone.
-
Part 5: References
1.[2] Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation - National Institutes of Health (PMC) - 2 2.[4] Amide Bond Activation - MDPI - 4 3.[1] Single Electron Transfer-Induced Redox Processes Involving N-(Acyloxy)phthalimides | ACS Catalysis - American Chemical Society - 1 4.[3] Dialkyl Amides as Versatile Synthons for Synthesis of... - SciSpace - 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi-res.com [mdpi-res.com]
Removing palladium contaminants from biphenyl synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to eliminate residual palladium (Pd) following Suzuki-Miyaura cross-coupling reactions. While this catalytic method is the gold standard for constructing biphenyl architectures, the resulting Pd contamination poses a severe regulatory and toxicological hurdle in active pharmaceutical ingredient (API) development[1].
This guide bypasses generic advice. Instead, it provides the mechanistic causality behind Pd retention and field-validated, self-correcting protocols to help you achieve single-digit ppm purity.
Part 1: The Causality of Palladium Contamination
To remove a contaminant, you must first understand why it persists. During a Suzuki-Miyaura coupling, the Pd catalyst cycles between Pd(0) and Pd(II) oxidation states. While bulk Pd(0) often precipitates out of solution as insoluble "Palladium Black," soluble Pd(II) species remain intimately bound to your product[2].
Why does Pd stick to biphenyls? The causality lies in the electronic structure of your product. Biphenyls possess electron-rich π-systems that form highly stable π-complexes with soluble Pd species. Furthermore, if your biphenyl derivative contains heteroatoms (e.g., nitrogen, oxygen, or sulfur), these act as Lewis bases, strongly chelating the Pd metal[2]. Traditional purification methods like crystallization or standard silica gel chromatography often fail because the binding affinity between the Pd and the API outcompetes the separation matrix[1].
Fig 1. Mechanistic pathway of Pd contamination during biphenyl synthesis.
Part 2: Regulatory Targets (ICH Q3D)
Before troubleshooting, you must define your target. Palladium is classified as a Class 2B elemental impurity due to its low natural abundance but high toxicity[3]. The acceptable limit depends entirely on the drug's route of administration.
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium
| Route of Administration | ICH Q3D Classification | Permitted Daily Exposure (PDE) | Target Concentration Limit (Assuming 10g daily dose) |
| Oral | Class 2B | 100 µ g/day | ≤ 10 ppm |
| Parenteral | Class 2B | 10 µ g/day | ≤ 1 ppm |
| Inhalational | Class 2B | 1 µ g/day | ≤ 0.1 ppm |
(Data derived from ICH Q3D and USP <232> guidelines[4],[5],[6])
Part 3: Troubleshooting FAQs
Q: I treated my crude biphenyl mixture with activated carbon, but my Pd levels are still around 400 ppm. What went wrong? A: Activated carbon relies entirely on physisorption (van der Waals forces and porosity). While it is an excellent first-pass treatment to remove bulk Pd black and reduce levels from ~5,000 ppm to ~400 ppm, it lacks the chemical specificity to break the strong Pd-API coordination bonds[7]. To reach the <10 ppm threshold, you must use chemisorption—specifically, functionalized silica scavengers that form irreversible covalent bonds with Pd.
Q: How do I choose the correct functionalized silica scavenger? A: The choice depends on the catalyst used and the steric hindrance of your biphenyl product. Use the table below to match the scavenger to your specific chemical environment.
Table 2: Metal Scavenger Selection Guide
| Scavenger Type | Functional Group | Primary Mechanism | Best Application For Biphenyls |
| SiliaMetS Thiol | -SH | Strong covalent S-Pd bond | Universal Pd(0)/Pd(II) scavenging; highly effective for standard Suzuki couplings[8]. |
| SiliaMetS Thiourea | -NH-CS-NH₂ | Chelation | Sterically hindered Pd complexes; APIs with sensitive functional groups[9]. |
| SiliaMetS DMT | Dimercaptotriazine | Multi-point chelation | Highly active catalysts like Pd(dt-bpf)Cl₂; concurrent removal of Ru or Cu[8]. |
Part 4: Validated Standard Operating Procedure (SOP)
To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes a thermodynamic kinetic drive to force the Pd out of the API, followed by an analytical feedback loop (ICP-MS) that dictates whether the product can proceed or must be recycled.
Protocol: Batch Scavenging with Functionalized Silica
Step 1: Solvation & Pre-treatment
-
Action: Dissolve the crude biphenyl product in a polar aprotic solvent (e.g., DMF, THF, or DME)[7],[9].
-
Causality: The solvent must fully solvate the Pd-API complexes. Add 50% w/w activated carbon and stir at 25°C for 2 hours. Filter through a Celite pad. This cheaply removes bulk particulate Pd black, preventing the more expensive silica scavengers from being overwhelmed[7].
Step 2: Chemisorption (The Kinetic Drive)
-
Action: Add 4 to 8 molar equivalents (relative to the initial Pd catalyst load) of SiliaMetS Thiol or DMT to the filtrate[8].
-
Action: Heat the suspension to 40–60°C and stir orbitally for 4 to 16 hours.
-
Causality: Heating is critical. At room temperature, the Pd is kinetically trapped within the API's π-system. Heating provides the activation energy required to break the Pd-API bond, allowing the thermodynamically more stable Pd-Thiol (or Pd-DMT) covalent bond to form.
Step 3: Isolation & Validation
-
Action: Filter the silica scavenger using a 0.45 µm PTFE membrane. Wash the filter cake with a small volume of clean solvent to maximize biphenyl recovery[7].
-
Action: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6].
-
System Validation: If the result is <10 ppm (for oral APIs), the system validates itself, and you may proceed to crystallization. If >10 ppm, the system flags a failure, requiring a recycle loop with increased temperature or a synergistic mix of Thiol and Thiourea scavengers[9].
Fig 2. Step-by-step decision tree for palladium scavenging workflows.
References
-
Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS - Chemie Brunschwig. 7
-
ICH Q3D Elemental Impurities - CMC Drug Product Development - Triphase Pharma Solutions. 4
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. 1
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Royal Society of Chemistry. 2
-
Application Note: SiliaMetS Metal Scavengers - Velocity Scientific Solutions. 8
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. 5
-
Elemental impurities per USP and ICH q3d guidelines - Labcorp. 3
-
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. 9
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution - Agilent. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. labcorp.com [labcorp.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. analytik-jena.com [analytik-jena.com]
- 6. agilent.com [agilent.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. velocityscientific.com.au [velocityscientific.com.au]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Handling hygroscopic HCl salts of amino biphenyl acids
Technical Support Center: Handling Hygroscopic HCl Salts of Amino Biphenyl Acids
Role: Senior Application Scientist Status: Active System: High-Contrast/Accessibility Mode Enabled
Introduction: The "Sticky Salt" Paradox
Welcome. If you are reading this, you are likely staring at a flask containing what should be a pristine crystalline solid, but currently resembles a semi-solid oil or a sticky gum.
Amino biphenyl acids present a unique challenge. The biphenyl core is hydrophobic and rigid, but the hydrochloride salt of the amine functionality introduces extreme polarity. This conflict creates a high lattice energy that, paradoxically, is easily disrupted by atmospheric moisture. The chloride ion (
This guide is not a textbook. It is a tactical manual for stabilizing, handling, and characterizing these difficult salts.
Module 1: Immediate Handling & Weighing
"How do I get it from the bottle to the reaction without it turning to soup?"
Q: I need to weigh 50 mg for a coupling reaction. By the time I walk to the balance, it’s wet. What do I do?
A: You must stop weighing "directly" and start Weighing by Difference . Hygroscopic salts absorb water faster than your balance can stabilize. If you weigh directly onto a weigh paper, the mass will tick upward indefinitely.
Protocol: The Closed-Transfer Method
-
Dry the Source: Ensure your source bottle has been in a desiccator (see Module 2) for at least 4 hours.
-
Tare the Vessel: Place a capped weighing vial (or the source bottle itself if small) on the analytical balance. Tare it.
-
Estimate & Remove: Remove the vial, take it to your hood/bench, and quickly transfer an estimated amount of solid into your destination flask. Do not weigh this step.
-
Re-weigh the Source: Cap the source vial immediately and place it back on the balance.
-
Calculate: The negative mass displayed is exactly what you transferred.
Why this works: You are measuring the loss of mass from a closed system, which is immune to atmospheric moisture uptake during the measurement reading time.
Q: I don't have a glovebox. Can I create a dry environment on the bench?
A: Yes. Use the "Inverted Funnel" Argon Shield.
-
Clamp a large glass funnel inverted over your balance pan (if top-loading) or working area.
-
Run a line of dry Argon or Nitrogen into the stem of the funnel.
-
The heavy inert gas will create a "curtain" falling over your workspace, displacing humid air. This gives you a 30-60 second window of dry time.
Module 2: Recovery of Deliquesced Material
"It turned to oil. Is it ruined?"
Q: My salt has turned into a yellow goo. Can I dry it back to a solid?
A: Simply putting "goo" in a vacuum oven often fails; it forms a skin on top that traps moisture inside, leaving you with a hard shell and a liquid center. You must perform a Solvent Trituration to restore the lattice.
Protocol: The Trituration Rescue
-
Dissolve: Add a minimal amount of anhydrous Methanol or DCM to dissolve the oil completely.
-
Precipitate: While stirring rapidly, add a non-polar anti-solvent (Diethyl Ether or Hexanes) dropwise until the solution turns cloudy.
-
Grind: If it oils out again, scratch the side of the flask with a glass rod. The friction provides nucleation sites.
-
Filter: Once a solid forms, filter immediately under a blanket of Nitrogen.
Visual Workflow: Recovery Logic
Caption: Decision tree for recovering amino biphenyl HCl salts that have deliquesced into oil.
Module 3: Storage & Drying
"How do I keep it dry without destroying my equipment?"
Q: Can I put this in the vacuum oven overnight?
A: WARNING: HCl salts are in equilibrium. Under high vacuum and heat (
The "Safe Drying" Protocol:
| Method | Suitability | Notes |
|---|
| High Vac (Oil Pump) | Risk | Requires a
Q: Which desiccant should I use?
-
Silica Gel: Ineffective. (Stops working at <10% RH).
-
Calcium Chloride: Moderate.
-
Phosphorus Pentoxide (
): Mandatory. It chemically reacts with water to form phosphoric acid. It is irreversible and creates the near-0% humidity environment these salts require.
Module 4: Characterization
"How do I know how much water is actually in there?"
Q: My NMR looks clean, but the yield is 110%. How do I quantify the water?
A: Standard Loss on Drying (LOD) is inaccurate because you might be losing HCl. You need TGA (Thermogravimetric Analysis) or DVS (Dynamic Vapor Sorption) .
Technique Comparison:
| Technique | What it tells you | Signal for HCl Salt |
| TGA | Mass loss vs. Temp | Step 1 ( |
| DSC | Heat flow (Melting) | A sharp endotherm indicates a pure crystal. A broad, low-temp endotherm indicates the "glass transition" of a wet salt. |
| DVS | Mass change vs. Humidity | Critical. Tells you the "Critical Relative Humidity" (CRH). If CRH is 40%, you can handle it in a standard AC lab. If CRH is 10%, you need a glovebox. |
Visual: Understanding the DVS Isotherm
Caption: Interpreting Dynamic Vapor Sorption (DVS) data to distinguish between simple wetness and hydrate formation.
Module 5: The "Pivot" (Salt Engineering)
"I can't work with this. It's too unstable."
Q: Is there an alternative to HCl?
A: If the HCl salt is non-crystalline or deliquescent, it is often because the lattice energy is insufficient to pack tightly. For amino biphenyls, the large hydrophobic region often pairs better with large organic counter-ions than with the small, hard chloride ion.
Recommended Counter-ion Screen (Stahl & Wermuth Tier 1):
-
Tosylate (p-Toluenesulfonate): Excellent for biphenyls. The aromatic ring of the tosylate pi-stacks with the biphenyl, creating a very stable, non-hygroscopic lattice.
-
Mesylate (Methanesulfonate): Good compromise between solubility and stability.
-
Fumarate: Often forms 2:1 salts that are highly crystalline and less acidic.
Strategic Rule: If your HCl salt is an oil, stop trying to dry it . Switch to a Tosylate.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Form selection of pharmaceutical compounds. In Solid State Characterization of Pharmaceuticals.
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction.
-
Sigma-Aldrich. (2022). Drying Agents and Desiccants: Technical Guide.
Sources
Technical Support Center: Overcoming Steric Hindrance in Biphenyl 2,2'-Disubstitution Reactions
Welcome to the technical support center dedicated to the synthesis of 2,2'-disubstituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from steric hindrance in these challenging yet crucial reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling for a tetra-ortho-substituted biphenyl is resulting in low or no yield. What are the likely causes?
Answer:
Low to nonexistent yields in these sterically demanding couplings often stem from the inhibition of key steps in the catalytic cycle.[1] The primary culprits are:
-
Inefficient Reductive Elimination: The final C-C bond-forming step is often the rate-limiting step and can be significantly slowed by the steric clash of bulky ortho substituents on both aryl partners.[2] This prevents the final product from being released and the catalyst from regenerating.
-
Slow Oxidative Addition: While less common for aryl bromides and iodides, electron-rich and sterically hindered aryl halides can exhibit slow oxidative addition to the metal center.[3]
-
Catalyst Deactivation: The formation of inactive palladium black is a common issue, often caused by impurities or side reactions.[4]
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of an undesired arene byproduct.[5]
Question 2: How can I optimize my reaction conditions to favor the formation of my sterically hindered biphenyl product?
Answer:
A multi-faceted approach to optimization is often necessary:
-
Ligand Selection is Critical: Bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[6] Ligands like SPhos, XPhos, and RuPhos are known to be effective.[7] For particularly challenging couplings, consider specialized ligands like HFTPhos, which has shown high activity for the synthesis of sterically demanding biaryls.[2] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also proven effective for room-temperature couplings of hindered aryl chlorides.[8]
-
Choice of Base and Solvent: The base plays a crucial role in the transmetalation step. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[9] The choice of solvent can influence catalyst solubility and reactivity; common choices include toluene, dioxane, or THF.[5] For some systems, a mixture of an organic solvent and water can be beneficial.[2]
-
Temperature and Reaction Time: Sterically hindered reactions often require higher temperatures (80-130 °C) to overcome the activation energy barriers.[6] Consequently, longer reaction times (12-48 hours) may be necessary.[6]
-
Reagent Quality and Stoichiometry: Ensure all reagents and solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation.[5] Using a slight excess of the boronic acid or ester (1.2-1.5 equivalents) can sometimes improve yields.[9]
Question 3: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[7] This can reduce the rate of both homocoupling and protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect 2,2'-disubstituted biphenyl synthesis?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of atoms or groups of atoms near the reactive site. In the synthesis of 2,2'-disubstituted biphenyls, the substituents at the ortho positions of both aromatic rings can physically impede the approach of the coupling partners and the catalyst, hindering the necessary bond formations.[9] This can also restrict the rotation around the newly formed biphenyl bond, leading to atropisomerism.[10][11]
Q2: Are there alternative coupling methods to Suzuki-Miyaura for synthesizing sterically hindered biphenyls?
A2: Yes, several other cross-coupling reactions can be employed, each with its own advantages and challenges:
-
Ullmann Coupling: A classical method that uses copper catalysis. It can be effective for certain substrates but often requires harsh reaction conditions and stoichiometric amounts of copper.[5]
-
Negishi Coupling: Utilizes organozinc reagents and is known for its high functional group tolerance. However, the preparation of organozinc reagents can be challenging.
-
Organocopper Cross-Coupling: The use of organocopper reagents under palladium catalysis has been shown to be a powerful method for C-C bond formation at highly sterically hindered centers.
Q3: My 2,2'-disubstituted biphenyl product is a mixture of atropisomers. How can I control the stereochemistry?
A3: The synthesis of single atropisomers is a significant challenge. The rotational barrier between the two isomers is determined by the size of the ortho substituents.[10] To achieve stereocontrol, you can employ:
-
Chiral Ligands: The use of chiral phosphine ligands in asymmetric Suzuki-Miyaura coupling reactions has been shown to induce enantioselectivity in the formation of axially chiral biaryls.[12]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the coupling partners can direct the stereochemical outcome of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Preparation of a Boronate Ester (Pinacol Ester)
Materials:
-
Arylboronic acid (1.0 mmol)
-
Pinacol (1.1 mmol)
-
Anhydrous solvent (e.g., THF or toluene, 10 mL)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve the arylboronic acid and pinacol in the anhydrous solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours. Water is a byproduct, and its removal drives the equilibrium. A small amount of a drying agent can be added.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude boronate ester, which can often be used in the subsequent coupling reaction without further purification.
Data Presentation
Table 1: Comparison of Ligands for a Challenging Tetra-ortho-substituted Biphenyl Synthesis.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | 2 | Cs₂CO₃ | Toluene | 110 | 24 | <5 |
| SPhos | 1 | K₃PO₄ | Toluene | 110 | 18 | 65 |
| XPhos | 1 | K₃PO₄ | Toluene | 110 | 18 | 78 |
| RuPhos | 1 | K₃PO₄ | Toluene | 110 | 18 | 85 |
| HFTPhos | 0.05 | K₂CO₃ | iPrOH/H₂O | 60 | 3 | 89[2] |
Note: This table is a representative example and actual results will vary depending on the specific substrates.
Visualizations
Diagram 1: Troubleshooting Logic for Low Yield in Sterically Hindered Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
Diagram 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcct.com [jmcct.com]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 13. researchwith.stevens.edu [researchwith.stevens.edu]
- 14. chemistry.princeton.edu [chemistry.princeton.edu]
- 15. mdpi.com [mdpi.com]
- 16. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 17. Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations [dash.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US8530689B2 - Processes for the preparation of biphenyl compounds - Google Patents [patents.google.com]
- 21. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 24. US10683256B2 - Process for preparing substituted biphenyls - Google Patents [patents.google.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. scispace.com [scispace.com]
- 31. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. chemrxiv.org [chemrxiv.org]
- 33. Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitr.. [askfilo.com]
- 34. mdpi.com [mdpi.com]
- 35. mdpi.com [mdpi.com]
- 36. chemrevlett.com [chemrevlett.com]
- 37. macmillan.princeton.edu [macmillan.princeton.edu]
- 38. benchchem.com [benchchem.com]
- 39. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Analysis Guide: 1H NMR Verification of 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
Topic: 1H NMR spectrum analysis of 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
Executive Summary
This guide provides a technical framework for the structural validation of 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (CAS: 31638-34-3 for free base; HCl salt forms vary). As a critical intermediate in the synthesis of Sartan-class antihypertensives (e.g., Telmisartan) and phenanthridinone derivatives, its purity is paramount.
This analysis compares the Target HCl Salt against its two most common "alternatives" (impurities/degradants) encountered during development:
-
The Free Zwitterion: Resulting from incomplete salt formation.
-
The Cyclized Lactam (Dibenzo[c,e]azepin-5-one): A spontaneous dehydration product formed under thermal or acidic stress.
Structural Context & Theoretical Prediction
The molecule features a biphenyl core with 2,2'-disubstitution. This steric crowding forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60–90°), disrupting conjugation but creating a unique magnetic environment.
-
Ring A (Acid Side): Contains the carboxylic acid (or carboxylate in zwitterion).
-
Ring B (Amine Side): Contains the aminomethyl group (
).
Key Analytical Challenge: Distinguishing the open-chain salt from the 7-membered lactam ring formed by intramolecular condensation.
Diagram 1: Structural Dynamics & Degradation Pathway
Caption: The 2,2'-disubstitution pattern creates a high propensity for cyclization to the lactam. NMR must confirm the open-chain status.
Comparative Performance: HCl Salt vs. Impurities
The following table contrasts the spectral "fingerprints" of the target compound against its critical alternatives.
| Feature | Target: HCl Salt | Alternative 1: Free Zwitterion | Alternative 2: Cyclized Lactam |
| Methylene ( | |||
| Amine Protons | Variable / Broad Often exchanges rapidly. | ||
| Carboxylic Acid | Absent (COO-)Or extremely broad. | Absent Chemically consumed in ring formation. | |
| Aromatic Region | Complex Multiplet (8H) Due to ring twisting. | Shifted Ortho protons shift upfield. | Distinct Pattern Rigid planarity resolves coupling constants. |
Detailed Experimental Protocol
To ensure data integrity (E-E-A-T), follow this protocol to prevent in-situ cyclization during analysis.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) is preferred over Methanol-d4.
-
Reasoning: Methanol-d4 causes rapid exchange of the ammonium protons, erasing the critical
signal needed to confirm the salt form. DMSO-d6 preserves exchangeable protons.
-
-
Instrument: 400 MHz or higher (essential to resolve the aromatic overlap).
Step-by-Step Workflow
-
Sample Prep: Dissolve 10–15 mg of the solid in 0.6 mL DMSO-d6.
-
Critical:Do not heat the sample to aid dissolution. Heating an amino-acid salt in DMSO can induce partial cyclization to the lactam, leading to false impurity peaks. Sonicate at room temperature if necessary.
-
-
Acquisition:
-
Pulse Angle: 30° (to prevent saturation of exchangeable protons).
-
Relaxation Delay (D1):
5 seconds. (Ensure integration accuracy of the carboxylic proton). -
Scans: 16–32.
-
-
Processing:
-
Reference DMSO residual peak to 2.50 ppm.
-
Apply 0.3 Hz line broadening (LB) to smooth broad ammonium peaks.
-
Diagram 2: Analytical Decision Tree
Caption: Workflow for distinguishing the target HCl salt from cyclized impurities.
Spectral Assignments (DMSO-d6)
Values are characteristic estimates based on biphenyl electronic effects and benzylamine HCl standards.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.80 | Broad s | 1H | Highly deshielded; indicates free carboxylic acid (not lactam). | |
| 8.45 | Broad s | 3H | Ammonium protons. Broadening due to quadrupole relaxation of | |
| 7.75 – 7.30 | Multiplet | 8H | Aromatic Ring A & B | The biphenyl twist causes shielding. H-3 (ortho to COOH) and H-3' (ortho to CH2) are typically the most deshielded doublets within this stack. |
| 3.98 | Singlet | 2H | Diagnostic Peak. Appears as a singlet.[1] If this peak splits into a "roofed" doublet pair (AB system), the ring has closed, making the protons diastereotopic. |
Troubleshooting & Common Pitfalls
-
Hygroscopicity: The HCl salt is hygroscopic. A large water peak at 3.33 ppm in DMSO can obscure the methylene signal.
-
Solution: Use dry DMSO ampoules. If the water peak overlaps the methylene (3.98 ppm) or shifts it, add 1-2 drops of
. Note that adding will erase the and signals, so perform this only after confirming the exchangeable protons.
-
-
Rotational Isomers: At very low temperatures (< -20°C), the biphenyl rotation may slow enough to broaden aromatic peaks. At room temperature (298K), the rotation is usually fast enough on the NMR timescale to show an averaged spectrum, but line broadening is common.
References
-
Compound Interest. (2024). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Transition-metal-free synthesis of phenanthridinones from biaryl-2-oxamic acid. PubMed. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of [1,1'-Biphenyl]-2-carboxylic acid. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Biphenyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide design, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of bioactive molecules. Among these, biphenyl amino acids, such as 4-biphenylalanine (Bfa), offer unique structural and functional characteristics due to their extended aromatic system. Understanding the behavior of these modified amino acids under mass spectrometric analysis is crucial for their unambiguous identification and characterization. This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of biphenyl amino acids, with a focus on how they differ from their natural aromatic counterparts.
The Significance of the Biphenyl Moiety in Mass Spectrometry
The introduction of a biphenyl group in place of a simple phenyl ring, as in the case of phenylalanine, has a profound impact on the fragmentation behavior of the amino acid. The extended π-system of the biphenyl moiety can influence charge distribution and stabilization of fragment ions, leading to unique fragmentation pathways. This guide will explore these differences, providing researchers with the necessary insights to interpret mass spectra of biphenyl-containing peptides and small molecules.
Comparative Fragmentation Analysis: Biphenylalanine vs. Phenylalanine
The fragmentation of protonated amino acids under CID conditions is a well-studied process, typically involving neutral losses of ammonia (NH₃) and a combination of water and carbon monoxide (H₂O + CO).[1][2] While biphenyl amino acids follow these general pathways, the relative abundances of the resulting fragment ions and the emergence of unique fragmentation channels set them apart.
Key Fragmentation Pathways
Under low-energy CID, protonated aromatic amino acids primarily fragment along the peptide backbone, yielding predominantly b and y ions when incorporated into a peptide.[3] For the free amino acid, the most common fragmentation pathways include:
-
Loss of Ammonia (NH₃): This is a characteristic fragmentation for many amino acids.
-
Loss of Water and Carbon Monoxide (H₂O + CO): This concomitant loss is also a common fragmentation pathway for amino acids.[1]
-
Side-Chain Fragmentation: The nature of the side chain dictates the unique fragmentation patterns that can be used for identification.
For protonated phenylalanine, a major fragment ion is observed at m/z 120, resulting from the loss of the carboxyl group.[4] Further fragmentation of this ion can occur. In peptides, the presence of phenylalanine can influence the fragmentation of the entire peptide, with its benzyl group playing a significant role in the observed fragmentation reactions.[5]
In the case of biphenylalanine, the additional phenyl ring provides alternative fragmentation pathways. While direct, detailed studies on the fragmentation of free biphenylalanine are not abundant in the literature, analysis of peptides containing this amino acid reveals characteristic fragmentation patterns. The increased size and hydrophobicity of the biphenyl side chain can influence the ionization efficiency and the stability of fragment ions.
Table 1: Common Fragment Ions of Phenylalanine and Predicted Fragments for 4-Biphenylalanine (Bfa)
| Precursor Ion (m/z) | Amino Acid | Fragment Ion (m/z) | Neutral Loss | Description |
| 166.086 | Phenylalanine | 120.081 | HCOOH | Loss of formic acid |
| 166.086 | Phenylalanine | 149.060 | NH₃ | Loss of ammonia |
| 166.086 | Phenylalanine | 119.086 | H₂O + CO | Concomitant loss of water and carbon monoxide |
| 242.118 | 4-Biphenylalanine | 196.112 (Predicted) | HCOOH | Loss of formic acid |
| 242.118 | 4-Biphenylalanine | 225.092 (Predicted) | NH₃ | Loss of ammonia |
| 242.118 | 4-Biphenylalanine | 195.117 (Predicted) | H₂O + CO | Concomitant loss of water and carbon monoxide |
| 242.118 | 4-Biphenylalanine | 167.086 (Predicted) | C₆H₅ | Loss of a phenyl group from the side chain |
Note: The predicted m/z values for 4-Biphenylalanine are based on its chemical formula (C₁₅H₁₅NO₂) and known fragmentation patterns of aromatic amino acids.
Experimental Design for Fragmentation Analysis
A robust understanding of the fragmentation patterns of biphenyl amino acids requires a well-designed experimental workflow. The following protocol outlines a general approach for the analysis of synthetic peptides containing biphenylalanine using LC-MS/MS.
Experimental Workflow
Caption: A typical experimental workflow for the analysis of biphenyl amino acid-containing peptides.
Detailed Protocol for LC-MS/MS Analysis
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Perform electrospray ionization (ESI) in positive ion mode.[11]
-
Select the protonated molecular ion of the peptide for collision-induced dissociation (CID).
-
Acquire MS/MS spectra over a range of collision energies to observe the full fragmentation pattern.
-
-
Data Analysis:
-
Identify the fragment ions in the MS/MS spectrum.
-
Compare the fragmentation pattern to that of a similar peptide containing a natural aromatic amino acid (e.g., phenylalanine).
-
Look for unique fragment ions that are characteristic of the biphenyl amino acid.
-
Factors Influencing Fragmentation
Several factors can influence the fragmentation of peptides containing biphenyl amino acids:
-
Collision Energy: Higher collision energies can induce more extensive fragmentation, including cleavage of the biphenyl side chain.[3]
-
Charge State: The charge state of the precursor ion can affect the fragmentation pathways.
-
Peptide Sequence: The amino acids adjacent to the biphenyl residue can influence the fragmentation pattern.
Fragmentation Pathway of a Biphenyl Amino Acid
The fragmentation of a protonated biphenyl amino acid is expected to proceed through several key steps, as illustrated below.
Caption: Proposed fragmentation pathways for a protonated biphenyl amino acid under CID.
Conclusion
The incorporation of biphenyl amino acids into peptides and other molecules presents both opportunities and challenges for their characterization by mass spectrometry. While they share common fragmentation pathways with natural aromatic amino acids, the presence of the biphenyl moiety introduces unique fragmentation channels that can be leveraged for their identification. A thorough understanding of these fragmentation patterns, achieved through systematic experimental analysis, is essential for researchers in drug discovery and development. This guide provides a foundational understanding and a practical framework for the analysis of these important non-proteinogenic amino acids.
References
- Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2005). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 21(3).
- Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558.
- Laskin, J., & Futrell, J. H. (2005). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 16(10), 1593–1602.
- Gatlin, C. L., Eng, J. K., Cross, S. T., Detter, J. C., & Yates, J. R. (2000). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of the American Society for Mass Spectrometry, 11(12), 1034–1041.
- Siucinska, K., & O’Hair, R. A. J. (2004). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A, 108(43), 9499–9509.
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311.
- Rinner, O., & Malmström, L. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(1), 282–292.
- Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(3), 514–526.
- Sun, R., & Zhu, Y. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv.
- Kaur, N., & Kishore, D. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 3(18), 6149–6174.
- Chen, Y. H., Chen, K. H., & Chen, C. H. (2019).
- Agilent Technologies. (2024).
- Aragen Life Sciences. (n.d.).
- Jablonski, J., & Wheat, T. (n.d.).
- Agilent Technologies. (n.d.).
- Paizs, B., & Suhai, S. (2005). Fragmentation Pathways of Protonated Peptides. Mass Spectrometry Reviews, 24(4), 508–548.
- Vékey, K., Somogyi, Á., & Wysocki, V. H. (1995). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 117(24), 6437–6447.
- Harrison, A. G. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4216–4225.
- Bowie, J. H., & Simons, B. K. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1201–1207.
- Slepukhina, T. A., Kopchuk, D. S., Kovalev, I. S., Santra, S., Zyryanov, G. V., & Charushin, V. N. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6898.
- Kaur, N., & Kishore, D. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 5(128), 105979–106003.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Mass Spectrometry. In Spectroscopic Methods in Organic Chemistry (pp. 287–352). Georg Thieme Verlag.
- Biemann, K. (1990). MASS SPECTROMETRY OF PEPTIDES AND PROTEINS. Annual Review of Biochemistry, 59(1), 977–1010.
- Ageta, H., Nonoyama, K., & Yonezawa, K. (2017). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 142(19), 3625–3632.
- Lee, J. H., Lee, J. H., & Kim, H. J. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(7), 2267–2272.
- Bissaro, B., Gütz, C., Roret, T., Grøsvik, B. E., Ropstad, E., & Sanden, M. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society, 144(11), 4945–4955.
- Gagniuc, P. A., & Ionescu, R. E. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.
- Jyothi, K., Madhavi, G., & Sridhar, M. (2018). Preparation of amino biphenyl derivatives.
- Lee, H. G., & Lee, D. G. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143–151.
- Yang, R., Dong, J., Guo, H., & Chen, W. (2013). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
- Creative Proteomics. (n.d.). Peptide Mapping Overview.
- De Pauw, E., & Gabelica, V. (2010). Enantiomeric differentiation of aromatic amino acids using traveling wave ion mobility-mass spectrometry. Chemical Science, 1(4), 483–488.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 9. jbt.abrf.org [jbt.abrf.org]
- 10. agilent.com [agilent.com]
- 11. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural Metaphors in Drug Design: A Comparative Guide to Phenyl vs. Biphenyl Spacers
Introduction: The Role of Aromatic Spacers in Medicinal Chemistry
In the architecture of small-molecule drugs, spacers (or linkers) are not merely inert structural bridges; they are active participants that dictate molecular conformation, target affinity, and pharmacokinetic viability. While the single phenyl ring remains the most ubiquitous structural motif in FDA-approved drugs [[1]](), the evolution of complex therapeutic targets—such as protein-protein interactions (PPIs) and deep allosteric pockets—has necessitated the use of extended scaffolds.
The transition from a phenyl to a biphenyl spacer represents a critical strategic pivot in medicinal chemistry. By introducing a second conjugated ring, designers can dramatically increase the hydrophobic surface area, extend the spatial reach of pharmacophores, and pre-organize the molecule to minimize the entropic penalty upon target binding. This guide objectively compares the performance, mechanistic causality, and experimental validation of phenyl versus biphenyl spacers.
Structural & Physicochemical Divergence
The decision to utilize a biphenyl over a single phenyl spacer fundamentally alters the physicochemical profile of a drug candidate. The causality behind this shift lies in thermodynamics: a biphenyl system restricts rotational degrees of freedom (typically adopting a dihedral angle of ~44° in solution to minimize steric clash between ortho-hydrogens), which pre-organizes the molecule. This pre-organization pays the entropic cost of binding upfront, leading to a lower Gibbs free energy (
Quantitative Comparison of Spacer Properties
| Parameter | Phenyl Spacer | Biphenyl Spacer | Mechanistic Impact |
| Spatial Extension | ~4.3 Å (para-linked) | ~8.6 Å (para-linked) | Biphenyls can bridge distant binding hotspots or deeply penetrate hydrophobic tunnels. |
| Lipophilicity ( | Baseline | +1.5 to +2.0 relative to phenyl | Biphenyls enhance membrane permeability but may reduce aqueous solubility. |
| Rotational Flexibility | High (if linked via alkyls) | Restricted (steric hindrance) | Biphenyls reduce the entropic penalty ( |
| Moderate | Exceptionally High | Biphenyls stabilize complexes via extended multipolar interactions with aromatic residues (Tyr, Phe, Trp). |
Mechanistic Case Studies: How Biphenyls Drive Efficacy
Case Study 1: Inducing Protein Dimerization (The PD-1/PD-L1 Axis)
The PD-1/PD-L1 interaction is a notoriously challenging PPI characterized by a large, flat binding interface. Standard phenyl-based small molecules struggle to achieve sufficient affinity. However, biphenyl-based inhibitors (such as BMS-202) revolutionized this space by acting as molecular "glue" [[2]](). The biphenyl scaffold slots perfectly into a deep, cylindrical hydrophobic tunnel formed only when two PD-L1 monomers come together, facilitating intense
Mechanism of PD-L1 dimerization induced by biphenyl-based small molecule inhibitors.
Case Study 2: Anchoring in Deep Hydrophobic Pockets (HIV-1 NNRTIs & Neprilysin)
In the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), replacing a single phenyl ring with a biphenyl group in diarylpyrimidine (DAPY) derivatives dramatically improved potency. The extended biphenyl system reaches deeper into the hydrophobic cavity of the reverse transcriptase, enhancing interactions with residues Y181, Y188, W229, and F227. This structural modification yielded compounds with exceptional low-nanomolar efficacy (e.g.,
Similarly, in the design of Neprilysin inhibitors, the incorporation of a biphenyl butanoic acid derivative allowed the spacer to optimally fill the S1' subsite, creating massive van der Waals interactions that improved potency by up to 100-fold compared to suboptimal linkers 5.
Experimental Methodology: Validating Spacer Efficacy
To objectively measure the superiority of a biphenyl spacer over a phenyl spacer, researchers must employ highly sensitive, self-validating biophysical assays.
Workflow for selecting and evaluating phenyl vs. biphenyl spacers in drug design.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity
Rationale: HTRF is the gold standard for evaluating biphenyl-induced dimerization (like PD-L1) because it is a wash-free assay. Washing steps in standard ELISAs can disrupt transient, spacer-dependent protein complexes. The ratiometric nature of HTRF acts as a self-validating system, canceling out background noise and compound auto-fluorescence.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare Europium cryptate-labeled target protein (Donor) and XL665-labeled ligand/receptor (Acceptor) in a specialized assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA to prevent non-specific binding).
-
Compound Titration: Serially dilute the synthesized phenyl and biphenyl analogs in 100% DMSO. Transfer to a 384-well microplate. Critical Step: Ensure final DMSO concentration remains
to prevent solvent-induced protein denaturation. -
Equilibration: Add the labeled Donor and Acceptor proteins to the compound wells. Include a known biphenyl reference inhibitor (e.g., BMS-202) as a positive control, and a 1% DMSO vehicle as a negative control. Incubate at room temperature for 2 hours to achieve thermodynamic equilibrium.
-
Signal Detection: Excite the plate at 320 nm using a microplate reader. Measure the dual emission at 620 nm (Donor) and 665 nm (Acceptor).
-
Data Synthesis: Calculate the FRET ratio (
). Plot the log[inhibitor] concentration against the FRET ratio using non-linear regression to determine the exact shift between the phenyl and biphenyl variants.
Developability and Pharmacokinetic Trade-offs
While biphenyl spacers offer massive gains in target affinity, they introduce specific pharmacokinetic liabilities. The addition of a second aromatic ring significantly increases the molecular weight and lipophilicity (logP).
-
Solubility: High logP directly correlates with poor aqueous solubility, which can severely limit oral bioavailability.
-
Protein Binding: Biphenyls tend to exhibit higher non-specific binding to human serum albumin (HSA), which can reduce the fraction of unbound, active drug in systemic circulation.
Mitigation Strategy: Drug development professionals often counteract the lipophilic burden of a biphenyl spacer by installing polar solubilizing groups (e.g., morpholine, piperazine, or sulfonamides) at the solvent-exposed tail of the molecule, ensuring the drug maintains a favorable balance between pharmacodynamic potency and pharmacokinetic developability.
References
-
Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC. National Institutes of Health (NIH). 4
-
Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC. National Institutes of Health (NIH). 3
-
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. ResearchGate. 2
-
Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC. National Institutes of Health (NIH). 5
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute. 1
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Rigidity in CNS Drug Design: 2'-(Aminomethyl)biphenyl-2-carboxylic Acid vs. GABA Analogs
Executive Summary
This guide provides a technical comparison between 2'-(Aminomethyl)biphenyl-2-carboxylic acid (AMBCA) and established GABA analogs (specifically Gabapentin and Pregabalin). While Gabapentin serves as the clinical "gold standard" for neuropathic pain via
Key Distinction: Gabapentin utilizes a semi-rigid cyclohexane scaffold to position the amino and carboxylic acid groups, allowing it to adapt to the
Structural & Mechanistic Analysis
The Pharmacophore Challenge
-Aminobutyric acid (GABA) is highly flexible, capable of adopting hundreds of conformations. This flexibility allows it to bind to multiple targets (GABAComparative Topology
| Feature | Gabapentin (Neurontin) | 2'-(Aminomethyl)biphenyl-2-carboxylic Acid (AMBCA) |
| Core Scaffold | Cyclohexane (Aliphatic, | Biphenyl (Aromatic, |
| Conformation | Chair conformation; semi-rigid. | Twisted planar; highly rigid due to steric hindrance at ortho positions. |
| N-O Distance | Variable (Flexible side chain). | Fixed (approx. 5.0–6.5 Å depending on torsion). |
| Lipophilicity (LogP) | ~ -1.1 (Hydrophilic) | ~ 2.5 - 3.0 (Lipophilic/Hydrophobic) |
| Primary Target | Voltage-gated Ca | GABA Transporters (GAT), GABA |
| BBB Permeability | High (via LAT1 transporter). | Moderate to High (Passive diffusion due to aromaticity). |
Mechanism of Action
-
Gabapentin: Does not bind to GABA
or GABA receptors despite being a GABA analog.[1][2][3][4] It binds to the subunit of voltage-gated calcium channels, reducing calcium influx and inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P). -
AMBCA: Acts as a structural probe . The biphenyl core mimics the "folded" or "extended" conformations of GABA depending on substitution. Derivatives of AMBCA are often investigated as:
-
GAT Inhibitors: Blocking GABA reuptake.
-
Peptidomimetics: The rigid scaffold forces peptide chains into
-turns, useful for designing stable peptide drugs. -
Dual Antagonists: The biphenyl-tetrazole derivatives (sartans) are AT1 antagonists; AMBCA serves as the carboxylic acid bioisostere in these SAR studies.
-
Visualization of Signaling & Structure
The following diagram illustrates the divergence in pharmacological pathways between the flexible/semi-rigid Gabapentinoids and the rigid Biphenyl scaffolds.
Caption: Divergent pharmacological utility of GABA analogs based on scaffold rigidity. Gabapentin targets calcium channels, while AMBCA targets transporters and structural mimicry.
Experimental Protocol: Comparative Binding Affinity
To validate the performance of AMBCA against Gabapentin, a Radioligand Displacement Assay is required. This protocol determines if the rigid biphenyl structure retains affinity for the
Objective
Determine the
Materials
-
Membrane Prep: Rat cerebral cortex membranes (rich in
and GABA ). -
Radioligands:
-
For
: -Gabapentin (Specific Activity ~80 Ci/mmol). -
For GABA
: -Baclofen.
-
-
Test Compounds: Gabapentin (Control), AMBCA (Test), Non-labeled GABA (Blocker).
Workflow
-
Membrane Preparation:
-
Homogenize rat cortex in ice-cold 10 mM HEPES/KOH buffer (pH 7.4).
-
Centrifuge at 48,000
for 20 mins. Resuspend pellet. -
Critical Step: Wash membranes 3x to remove endogenous GABA, which interferes with binding.
-
-
Incubation (Alpha-2-Delta Assay):
-
Buffer: 10 mM HEPES + 10 mM EDTA (EDTA is crucial to remove endogenous ions that might affect conformation).
-
Mix: 100
L Membrane + 50 L -Gabapentin (10 nM final) + 50 L AMBCA (concentration range: M to M). -
Time: Incubate for 45 mins at 25°C (Room Temp).
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate
using non-linear regression (Log[Inhibitor] vs. Response). -
Convert to
using the Cheng-Prusoff equation: -
Self-Validating Check: Gabapentin should yield a
nM. If AMBCA shows M, it confirms the biphenyl scaffold is too bulky for the pocket.
-
Quantitative Comparison Data
The following table synthesizes physicochemical and pharmacological data. Note that AMBCA values are derived from structural class properties where specific clinical data is absent.
| Property | Gabapentin | AMBCA (Biphenyl Analog) | Implication for Development |
| Molecular Weight | 171.24 g/mol | 227.26 g/mol | AMBCA is heavier; affects ligand efficiency. |
| LogP (Lipophilicity) | -1.10 (Experimental) | 2.85 (Predicted) | AMBCA crosses membranes passively; Gabapentin requires LAT1. |
| TPSA (Polar Surface Area) | 63.3 Ų | 63.3 Ų | Similar polar surface, but AMBCA has a larger hydrophobic core. |
| Rotatable Bonds | 2 | 1 (C-C Biphenyl bond is restricted) | AMBCA has lower entropy penalty upon binding. |
| Solubility (Water) | High (>10 mg/mL) | Low (<0.1 mg/mL) | AMBCA requires formulation (e.g., DMSO/PEG) for assays. |
| Metabolic Stability | High (Excreted unchanged) | Moderate (Subject to CYP450 oxidation on rings) | Gabapentin is superior for PK/PD simplicity. |
References
-
Review of GABA Analogs
- Title: "GABA Analogues: From Gabapentin to Pregabalin and Beyond."
- Source:LitFL Medical Blog / Pharmacology Reviews
-
URL:[Link]
-
Biphenyl Scaffolds in Drug Design
-
Gabapentin Mechanism
-
Conformationally Restricted Analogs
- Title: "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons."
- Source:N
-
URL:[Link]
- Title: "2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid Product Information.
Sources
Biological Activity of Phenanthridinone Derivatives vs. Precursors
A Comparative Technical Guide for Drug Development
Executive Summary
This guide provides an in-depth technical comparison between phenanthridinone derivatives (rigid, tricyclic heterocycles) and their acyclic precursors (flexible
Experimental data confirms that cyclization of the flexible biaryl precursor into the planar phenanthridinone core typically results in a 1000-fold increase in PARP inhibitory potency (shifting from
Molecular Architecture & Synthesis
The structural distinction lies in the "locking" of the amide bond. Precursors such as 2-phenylbenzamides possess a twisted biaryl axis, preventing planar alignment. The phenanthridinone scaffold forces coplanarity, mimicking the nicotinamide moiety of NAD
Synthesis Pathway: The "Locking" Step
The standard self-validating synthesis involves a Palladium-catalyzed intramolecular C-H arylation. This reaction converts the inactive/low-activity precursor into the highly active scaffold.
Figure 1: The transition from flexible precursor to rigid derivative via Pd-catalyzed cyclization.
Comparative Biological Performance[1][2]
A. PARP Inhibition Potency
The most significant biological difference is observed in PARP inhibition. The open-chain benzamide precursors can enter the PARP active site but suffer a high entropic penalty to achieve the required conformation. The phenanthridinone core is pre-organized, leading to nanomolar affinity.
Table 1: Comparative IC
| Compound Class | Specific Compound | Structure Type | IC | Fold Difference |
| Precursor Analog | 3-Aminobenzamide (3-AB) | Monocyclic Amide | ~33,000 nM (33 | Reference |
| Precursor | Flexible Biphenyl | > 10,000 nM | Weak/Inactive | |
| Derivative | PJ34 | Phenanthridinone | 20 - 30 nM | ~1000x Potency |
| Derivative | Olaparib (Benchmark) | Phthalazinone* | 5 - 10 nM | Clinical Standard |
*Note: Olaparib contains a phthalazinone core, which is bio-isosteric to phenanthridinone, utilizing the same rigid lactam binding mode.
B. Cytotoxicity & Anti-Cancer Activity
While precursors are often cytostatic or inactive, phenanthridinone derivatives exhibit potent cytotoxicity through two distinct mechanisms:[1]
-
PARP Trapping: Preventing DNA repair in BRCA-deficient cells.
-
Mitotic Catastrophe: Unique to derivatives like PJ34, which disrupt the mitotic spindle—a function absent in the flexible precursors.
Table 2: Cytotoxicity in Cancer Cell Lines (e.g., HeLa, MCF-7)
| Compound | Concentration | Cell Viability (Precursor) | Cell Viability (Derivative) |
| Control | 0 | 100% | 100% |
| Low Dose | 1 | ~95% (Non-toxic) | ~85% (Mild toxicity) |
| Therapeutic | 10 | ~90% (Inactive) | < 5% (Total Eradication) |
Key Insight: In comparative studies (e.g., Bondar et al.), open-chain hydroxamic acid precursors showed negligible activity, whereas their cyclized phenanthridinone counterparts displayed sub-micromolar IC
values against breast cancer lines.
Mechanism of Action (SAR Logic)
The biological superiority of the derivative stems from its ability to act as a "molecular anchor."
Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating why rigidity dictates potency.
Experimental Protocols (Self-Validating)
To reproduce these findings, use the following standardized protocols.
Protocol A: Synthesis of Phenanthridinone (The Transformation)
Validates the chemical conversion from precursor to active derivative.
-
Reagents: Mix 2-bromo-
-phenylbenzamide (1.0 equiv), Pd(OAc) (5 mol%), PPh (10 mol%), and Cs CO (2.0 equiv). -
Solvent: Anhydrous DMF (0.2 M concentration).
-
Reaction: Heat to 120°C for 10 hours under Argon atmosphere.
-
Workup: Dilute with EtOAc, wash with brine (3x), dry over Na
SO . -
Validation:
H NMR must show loss of the amide N-H signal and a downfield shift of aromatic protons, confirming ring closure.
Protocol B: PARP Inhibition Assay (The Comparison)
Validates the potency difference (nM vs
-
Setup: Use a histone-coated 96-well plate.
-
Reaction: Add PARP enzyme (0.5 units/well), NAD
(biotinylated), and activated DNA. -
Treatment:
-
Wells A: Treat with Precursor (3-AB) at 0.1, 1, 10, 100
M. -
Wells B: Treat with Derivative (PJ34) at 1, 10, 100, 1000 nM.
-
-
Detection: Incubate 1 hr. Add Streptavidin-HRP followed by TMB substrate.
-
Readout: Measure OD at 450 nm.
-
Expected Result: PJ34 wells should show 50% inhibition at ~20 nM. Precursor wells will require ~30
M for similar inhibition.
References
-
Bondar, D., et al. (2023). Hydroxamic Acids as PARP‐1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones.[2] ResearchGate.[2] Link
-
Castel, A., et al. (2020). The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells. MDPI Cancers. Link
-
BenchChem Protocols. Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide. BenchChem.[3][4][5] Link
-
Purnell, M.R. & Whish, W.J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal. (Seminal work establishing 3-AB activity). Link
-
PubChem Compound Summary. PJ34 (CID 4858). National Library of Medicine. Link
Sources
Crystal structure analysis of biphenyl carboxylic acid HCl salts
Publish Comparison Guide: Crystal Structure Analysis of Amino-Biphenyl Carboxylic Acid HCl Salts
Executive Summary
This technical guide provides a rigorous structural and performance analysis of Amino-Biphenyl Carboxylic Acid Hydrochloride (HCl) Salts , a critical class of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We compare the solid-state properties of the HCl salt form against its Free Acid (Zwitterionic) counterpart and Alternative Salt Forms (e.g., Mesylate, Sodium).
Target Audience: Solid-state chemists, formulation scientists, and drug development leads.
Introduction: The Biphenyl Scaffold in Pharma
The biphenyl carboxylic acid moiety is a "privileged structure" in medicinal chemistry, serving as the backbone for NSAIDs (e.g., Diflunisal), angiotensin II receptor blockers, and enzyme inhibitors. However, the incorporation of a basic amine group (e.g., in 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid) introduces zwitterionic potential, complicating solubility and bioavailability.
Converting these amphoteric molecules into HCl salts is a standard strategy to lock the protonation state, disrupt stable zwitterionic lattices, and enhance dissolution. This guide analyzes whether the HCl salt is the optimal solid form by examining its crystallographic landscape.
Structural Analysis: HCl Salt vs. Alternatives
The Product: Amino-Biphenyl Carboxylic Acid HCl Salt
-
Lattice Architecture: The HCl salt typically crystallizes in centrosymmetric space groups (e.g., P2₁/c or P-1). The protonated amine (
) acts as a strong hydrogen bond donor, while the chloride ion ( ) serves as a multi-acceptor hub. -
Key Synthon: The dominant interaction is the Charge-Assisted Hydrogen Bond (
). This interaction is stronger (approx. 40–80 kJ/mol) than neutral hydrogen bonds, creating a rigid, high-melting ionic lattice. -
Packing: The biphenyl core often adopts a twisted conformation (dihedral angle ~40–60°) to minimize steric hindrance, disrupting planar
stacking and creating channels that may host solvent or water (potential for hydrates).
Alternative 1: The Free Acid (Zwitterion)
-
Structure: Often exists as an intramolecular or intermolecular zwitterion (
). -
Drawback: Strong electrostatic attraction between the ammonium and carboxylate groups leads to "brick-wall" packing with extremely high lattice energy. This results in poor aqueous solubility and dissolution rates, often falling below the threshold for BCS Class I/III classification.
Alternative 2: Mesylate / Tosylate Salts
-
Structure: Bulky counter-ions (methanesulfonate) prevent tight packing.
-
Comparison: While they may offer higher solubility than the Free Acid, they often form lower-melting solids compared to HCl salts due to weaker van der Waals packing efficiency.
Comparative Performance Metrics
The following data summarizes the physicochemical trade-offs between the HCl salt and its primary alternatives.
| Feature | HCl Salt (Product) | Free Acid (Zwitterion) | Mesylate Salt (Alternative) |
| Crystallinity | High; distinct prisms/needles | High; often microcrystalline | Moderate; tends toward disorder |
| Melting Point ( | High (>250°C) (Decomposition) | Very High (>280°C) | Moderate (180–220°C) |
| Aqueous Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | Very High (>100 mg/mL) |
| Hygroscopicity | Moderate (Risk of deliquescence) | Low (Non-hygroscopic) | High (Often hygroscopic) |
| Common Ion Effect | Yes (Solubility drops in gastric pH) | No | No |
| Crystal Habit | Block/Prism (Good flow) | Needles/Plates (Poor flow) | Irregular (Variable flow) |
Critical Insight: The HCl salt offers the best balance between solubility enhancement and physical stability (high
). However, the Common Ion Effect (reduced solubility in highenvironments like the stomach) must be evaluated during formulation.
Experimental Protocol: Single Crystal Growth & Analysis
To validate the solid-state form, we employ a Self-Validating Protocol combining vapor diffusion with X-ray diffraction.
Phase A: Crystal Growth (Vapor Diffusion Method)
-
Objective: Grow X-ray quality single crystals of the Amino-Biphenyl Carboxylic Acid HCl salt.
-
Reagents:
-
Compound (10 mg)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Anti-solvent: Diethyl Ether or Hexane
-
Concentrated HCl (12M)
-
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of the amino-biphenyl derivative in 2 mL of MeOH. Add 1.1 equivalents of Conc. HCl. Sonicate until clear.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
-
Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of the anti-solvent (Diethyl Ether).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Mechanism:[1] Ether vapor slowly diffuses into the MeOH, lowering solubility and driving controlled nucleation.
-
-
Harvesting: After 3–7 days, inspect for block-like crystals. Harvest under microscope using Paratone oil.
Phase B: Structural Determination (SCXRD)
-
Mounting: Mount crystal on a MiTeGen loop at 100 K (Cryostream).
-
Data Collection: Collect reflections using Mo-K
( Å) or Cu-K radiation. -
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).
-
Validation Check: Locate the H-atom on the Nitrogen (confirming salt formation vs. co-crystal) and the Chloride counter-ion.[2]
-
Visualization: Salt Selection & Crystallization Workflow
Figure 1: Decision logic for selecting and crystallizing the HCl salt form of amino-biphenyl derivatives.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database." Acta Crystallographica Section B. Link (Source for comparative biphenyl structural data).
-
Peresypkin, A., & Variankaval, N. (2008).[1] "Discovery of a stable molecular complex of an API with HCl." Journal of Pharmaceutical Sciences. Link (Case study on HCl salt stability).
-
FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." Link (Defines regulatory distinction between salts and solvates).
-
BLD Pharm. (2025). "2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride Product Data." Link (Specific compound example).
Sources
- 1. pharxmonconsulting.com [pharxmonconsulting.com]
- 2. Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Biphenyl Intermediates for GMP Synthesis: A Comparative Analytical Guide
Biphenyl scaffolds are ubiquitous in modern pharmacopoeia, serving as critical intermediates for angiotensin II receptor blockers (ARBs) like valsartan, heart failure therapies like sacubitril, and various complex active pharmaceutical ingredients (APIs)[1]. Synthesizing these intermediates—typically via Suzuki-Miyaura cross-coupling—generates a highly specific and challenging impurity profile.
Under Good Manufacturing Practice (GMP) conditions, validating the purity of these intermediates is not merely about assaying the main peak. It requires resolving closely related positional isomers, detecting dehalogenated byproducts, and rigorously monitoring for highly toxic inadvertent polychlorinated biphenyls (iPCBs). This guide objectively compares the analytical modalities and chromatographic chemistries required to build a self-validating purity assay.
Regulatory & Mechanistic Context
Purity validation must satisfy two distinct regulatory frameworks based on the nature of the impurities:
-
Organic Impurities (Isomers & Byproducts): According to the ICH Q3A(R2) guidelines , organic impurities in new drug substances must be identified and qualified if they exceed specific reporting thresholds (typically 0.05% for standard maximum daily doses)[2].
-
Genotoxic Impurities (iPCBs): Biphenyl synthesis carries the unique risk of generating iPCBs. Because PCBs are bioaccumulative and highly carcinogenic, they fall under the purview of ICH M7 (mutagenic impurities) and strict EPA/FDA limits, which cap permissible concentrations in the parts-per-million (ppm) or parts-per-billion (ppb) range [3].
Comparison Guide 1: Chromatographic Selectivity (C18 vs. Biphenyl Phases)
The most common point of failure in biphenyl purity validation is the reliance on standard C18 columns for organic impurity profiling.
The Causality of Separation: C18 stationary phases rely almost exclusively on hydrophobic (van der Waals) interactions. Positional isomers of biphenyl intermediates (e.g., 2-fluoro-biphenyl vs. 4-fluoro-biphenyl) possess nearly identical hydrophobicities (LogP). When analyzed on a C18 column, they exhibit severe co-elution[4].
Conversely, Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligands bonded to the silica surface engage in strong
Table 1: Chromatographic Performance Comparison for Isomeric Resolution
| Analyte (Isomeric Pair) | Stationary Phase | Retention Mechanism | Selectivity ( | Resolution ( | GMP Suitability |
| 2-Fluoro-biphenyl | Standard C18 | Hydrophobic only | 1.02 | 0.8 (Co-elution) | Fail |
| 4-Fluoro-biphenyl | Standard C18 | Hydrophobic only | - | - | - |
| 2-Fluoro-biphenyl | Biphenyl Phase | Hydrophobic + | 1.15 | 2.8 (Baseline) | Pass |
| 4-Fluoro-biphenyl | Biphenyl Phase | Hydrophobic + | - | - | - |
Comparison Guide 2: Analytical Modalities for Genotoxic iPCBs
When screening for inadvertent PCBs, the choice of analytical modality is dictated by the physicochemical properties of the impurities rather than the main API.
The Causality of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is excellent for polar, ionizable compounds. However, PCBs are highly lipophilic and lack polar functional groups, making them nearly invisible to ESI. Attempting to validate PCB absence using standard LC-MS/MS leads to dangerous false negatives.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) combined with Electron Impact (EI) ionization is the gold standard. PCBs are volatile and thermally stable, making them ideal for GC. EI provides "hard" ionization, generating highly specific, reproducible fragmentation patterns (e.g., sequential loss of chlorine atoms) that allow for definitive isotopic qualification at sub-ppm levels.
Table 2: Modality Comparison for iPCB Detection
| Analytical Modality | Ionization Mechanism | LOD (ppm) | Matrix Interference | Regulatory Compliance (ICH M7) |
| UHPLC-ESI-MS/MS | Electrospray (Soft) | > 50.0 | High (Ion Suppression) | Inadequate |
| GC-EI-MS/MS | Electron Impact (Hard) | < 0.05 | Low (High Specificity) | Compliant |
Self-Validating Experimental Protocol: UHPLC-UV Workflow for Isomeric Purity
To ensure scientific integrity, a GMP protocol must be self-validating. A method is only as robust as its System Suitability Test (SST). The following protocol utilizes a biphenyl column to profile organic impurities, embedding a strict SST to physically prevent analytical drift and false-positive batch releases.
Step 1: Mobile Phase & Stationary Phase Preparation
-
Column: Superficially porous Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Causality: Superficially porous particles reduce the internal diffusion path, minimizing band broadening and maximizing the efficiency of
interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 100% LC-MS Grade Methanol.
-
Causality: Methanol is strictly preferred over Acetonitrile for biphenyl columns. Acetonitrile contains
electrons (C N) that compete with the analyte for the stationary phase's biphenyl rings, dampening the selectivity. Methanol lacks electrons, maximizing the column's resolving power [5].
-
Step 2: System Suitability Testing (SST)
-
Action: Inject the SST standard containing the API and its closest eluting structural isomer (the "Critical Pair") at a 0.1% concentration relative to the nominal sample concentration.
-
Validation Criteria: Resolution (
) must be . Tailing factor ( ) must be . -
Causality: If
, the system currently lacks the thermodynamic capacity to separate the critical pair. This means trace impurities in the actual sample could be masked by the main peak. The Chromatography Data System (CDS) must be programmed to automatically abort the sequence if the SST fails, preventing the generation of false-negative purity data.
Step 3: Sample Preparation & Injection
-
Action: Dissolve the GMP batch sample in a 50:50 Water:Methanol diluent to a final concentration of 1.0 mg/mL. Inject 2.0 µL.
-
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect"), which can artificially broaden early-eluting impurity peaks and ruin resolution.
Step 4: Data Processing & ICH Q3A(R2) Reporting
-
Action: Integrate all peaks with a signal-to-noise (S/N) ratio
. Apply the ICH Q3A(R2) reporting threshold of 0.05%[2]. -
Causality: Peaks below 0.05% are considered toxicologically insignificant for standard dosing regimens and are excluded from the total impurity calculation to prevent baseline integration noise from artificially lowering the reported batch purity.
GMP Purity Validation Workflow
GMP workflow for biphenyl intermediate purity validation using orthogonal analytical modalities.
References
-
International Council for Harmonisation (ICH). "Quality Guidelines: Q3A(R2) Impurities in New Drug Substances." ICH Official Website.[Link]
-
U.S. Environmental Protection Agency (EPA). "Learn about Polychlorinated Biphenyls (PCBs)." EPA.gov.[Link]
-
Chromatography Online. "On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase." LCGC.[Link]
Sources
Conformational analysis of biphenyl beta-turn mimics vs natural turns
As a Senior Application Scientist specializing in peptidomimetic engineering, I frequently encounter a critical bottleneck in drug development: translating bioactive linear peptides into stable, cell-permeable therapeutics. Protein-protein interactions (PPIs) are predominantly mediated by secondary structural motifs, with
To overcome these limitations, the field has shifted toward rigid small-molecule scaffolds. Among these, biphenyl-based
Structural and Thermodynamic Basis: Biphenyls vs. Natural Turns
A natural
Conversely, biphenyl
Logical comparison of natural β-turn flexibility vs. pre-organized biphenyl mimic scaffolds.
Quantitative Performance Comparison
When evaluating these constructs for drug development, we rely on strict biophysical metrics. The table below summarizes the typical performance data observed when replacing a natural tetrapeptide turn with a biphenyl mimic in a model
| Metric | Natural β-Turn (Tetrapeptide) | Biphenyl β-Turn Mimic |
| Scaffold Composition | Amino acids ( | 2,3'-substituted biphenyl core |
| Conformational Entropy | High (Flexible | Low (Pre-organized rigid core) |
| ~6.5 Å (Fixed by steric constraints) | ||
| Aqueous Folding Propensity | ||
| Proteolytic Stability | Low (Minutes to hours in serum) | High ( |
| Intermolecular Behavior | Prone to random aggregation | Controlled (Nucleates specific folding) |
Experimental Workflows for Conformational Validation
To rigorously prove that a biphenyl scaffold successfully mimics a
Step-by-step experimental workflow for validating biphenyl β-turn mimic conformations.
Protocol A: Synthesis and N-Methylation Strategy
The Causality: Why do we N-methylate the exterior strands of our model peptides? In aqueous solutions, successfully folded
Step-by-Step Methodology:
-
Synthesize the peptide using standard Fmoc solid-phase peptide synthesis (SPPS) on a Rink amide resin.
-
Couple the Fmoc-protected biphenyl amino acid at the central turn position using high-efficiency coupling reagents (e.g., HATU/DIPEA) due to the steric bulk of the biphenyl rings.
-
Incorporate N-methylated amino acids at alternating positions on the exterior strands (e.g., positions
and ). -
Cleave the peptide from the resin using a standard TFA cocktail and purify to
via RP-HPLC.
Protocol B: NMR Conformational Analysis (H/D Exchange & NOESY)
The Causality: Far-UV CD spectroscopy can indicate bulk secondary structure (a minimum at ~215 nm suggests
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified N-methylated peptide in
(pH adjusted to 4.0 to minimize base-catalyzed exchange) at a concentration of 1-2 mM. -
H/D Exchange Monitoring: Immediately acquire 1D
NMR spectra at regular intervals over 24-48 hours.-
Validation Check: Amide protons involved in the intramolecular
-sheet H-bond network will exhibit significantly slower deuterium exchange rates compared to solvent-exposed exterior protons.
-
-
2D NOESY Acquisition: Acquire 2D NOESY or ROESY spectra in
(9:1) to observe transient NOEs.-
Validation Check: Identify diagnostic
cross-peaks and cross-strand NOEs between the biphenyl aromatic protons and the flanking hydrophobic side chains. The presence of these specific cross-peaks confirms the formation of the nucleating hydrophobic cluster.
-
Conclusion
For drug development professionals targeting shallow PPI interfaces, relying on natural
References
-
Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Universal Peptidomimetics Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase Source: RSC Publishing URL:[Link]
Sources
Safety Operating Guide
2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl: Proper Disposal Procedures
Executive Summary & Chemical Profile[1]
Immediate Action Required: Treat 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl as a Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.[1][2]
This guide moves beyond basic compliance to establish a self-validating safety system . As researchers, we must understand that the "HCl" designation indicates a hydrochloride salt, rendering the compound acidic and water-soluble.[2] Its biphenyl core suggests potential aquatic toxicity, while the aminomethyl group presents specific reactivity hazards (incompatibility with oxidizers).[2]
Chemical Identity & Hazard Characterization
| Parameter | Detail |
| Chemical Name | 2'-(Aminomethyl)-biphenyl-2-carboxylic acid Hydrochloride |
| Parent CAS (Free Base) | 31638-34-3 |
| Molecular Formula | C₁₄H₁₃NO₂[3] · HCl |
| Functional Groups | Secondary Amine (protonated), Carboxylic Acid, Biphenyl Ring |
| Acidity (pH) | Acidic in aqueous solution (approx.[2] pH 3–5 due to HCl salt) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2] Potential Aquatic Toxin.[1][2] |
| Waste Stream | Solid: Toxic/Irritant Organic Solid.[2] Liquid: Acidic Organic Liquid.[2] |
The Self-Validating Disposal System
Safety is not just a set of rules; it is a logic gate.[2] Before disposing of this material, you must validate the waste stream using the Segregation Logic below.
Critical Incompatibility: The "No-Bleach" Rule
WARNING: Never mix amine-containing waste (like this compound) with bleach (sodium hypochlorite) or nitrates.
-
The Mechanism: The aminomethyl group (
) can react with hypochlorite to form chloramines ( ), which are toxic and potentially explosive volatiles. -
The Protocol: Ensure your liquid waste container is explicitly labeled "NO BLEACH / NO OXIDIZERS."[2]
Disposal Decision Matrix (Graphviz)[3]
The following workflow illustrates the logical path for disposing of solids, liquids, and empty containers.
Figure 1: Decision matrix for segregating and processing 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl waste streams.
Step-by-Step Operational Protocols
Scenario A: Disposal of Solid Waste (Excess Reagent)
Use this for expired shelf product, spill cleanup solids, or contaminated weighing paper.[2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant screw cap.
-
Segregation: Ensure the container is free of oxidizing agents (nitrates, permanganates, perchlorates).[2]
-
Transfer: Transfer the solid using a spatula or funnel.[2] Do not generate dust; work inside a fume hood.[2][4][5][6]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until EHS pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC effluents, reaction workups, or dissolved waste.[2]
-
Characterize the Matrix: Identify the solvent.[2]
-
Compatibility Check: Verify that no oxidizers are present in the waste carboy.[2]
-
Transfer: Pour waste into the appropriate carboy (e.g., "Non-Halogenated Organic" or "Aqueous Acidic").[2]
-
Labeling: List the solvent percentages and the full chemical name of the solute.
Scenario C: Empty Container Management (RCRA Compliance)
An "empty" container is defined by EPA 40 CFR 261.7.[2]
-
Triple Rinse:
-
Rinse 1: Use a solvent capable of dissolving the residue (Methanol or Water is effective for this HCl salt).[2]
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Scenario B). Do not pour down the sink.
-
Defacing: Cross out the original label with a black marker or remove it entirely.[2]
-
Final Disposal: Place the clean, dry container in the laboratory glass recycling or trash, depending on site policy.
Emergency Contingencies
Spill Response (Solid)
-
Isolate: Demarcate the area.[2]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If dust is visible, use an N95 or P100 respirator.[2]
-
Clean: Cover the spill with a wet paper towel (to prevent dust).[2] Scoop up the material and place it in a waste jar.[2]
-
Decontaminate: Wipe the surface with a soap/water solution.[2]
Spill Response (Liquid)
-
Neutralize: If the spill is significant and acidic, apply a weak base (sodium bicarbonate) until bubbling ceases.[2]
-
Absorb: Use vermiculite, clay, or proprietary absorbent pads.[2]
-
Disposal: Collect all absorbent materials as Solid Hazardous Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
PubChem. (2025).[2][8][9] Compound Summary: 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid (Parent Compound). National Library of Medicine.[2] [Link][2]
-
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | C15H16ClNO2 | CID 129319943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
Executive Summary & Hazard Architecture
As researchers, we often treat intermediate scaffolds like 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl (CAS: 31638-34-3 for the parent acid) as routine reagents. However, this compound possesses a specific "zwitterionic-like" duality—an acidic carboxylic tail and a basic aminomethyl head, stabilized as a hydrochloride salt.
This structure dictates its safety profile.[1][2][3][4][5][6] The HCl salt form increases hygroscopicity and acidity upon contact with moisture (mucous membranes), elevating it from a simple irritant to a potential corrosive risk for eyes and respiratory tracts. The biphenyl core adds lipophilicity, increasing skin permeability potential.
Core Hazard Classifications (GHS/CLP):
-
Serious Eye Damage/Irritation (Category 2A): H319[3][5][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)[5][6]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. Use this matrix to select gear based on the specific phase of interaction.
| Protection Zone | Standard Requirement | Technical Justification (The "Why") |
| Ocular | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for HCl salts. Fine particulates can bypass side shields. Upon contact with ocular moisture, the salt hydrolyzes to release localized acid, causing immediate severe irritation. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 0.11 mm thickness) | Outer Layer: Protects against gross contamination. Inner Layer: Acts as a barrier against permeation if the outer glove is compromised by organic solvents (e.g., DCM, MeOH) used during dissolution. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | The primary vector of exposure is inhalation of dust during weighing. If hood work is impossible, a P95/P3 particulate respirator is mandatory. |
| Body | Cotton Lab Coat (High neck) | Synthetic blends can melt if a fire occurs (biphenyls are combustible). Cotton provides a momentary buffer against acid hydrolysis on skin. |
Operational Workflow: The "Zero-Exposure" Protocol
This workflow is designed to isolate the user from the compound during its most critical state: the solid powder phase.
Phase 1: Pre-Operational Checks
-
Verify Ventilation: Ensure fume hood sash is at the working height marker.
-
Neutralization Prep: Keep a saturated Sodium Bicarbonate (
) solution nearby. This is your immediate deactivation agent for spills, neutralizing the acidic HCl component.
Phase 2: Weighing & Solubilization (Critical Control Point)
-
Step 1: Transfer the container to the balance inside the fume hood. Do not weigh on an open bench.
-
Step 2: Use an anti-static gun if available. HCl salts are prone to static cling, which causes "jumping" of powder and invisible aerosolization.
-
Step 3: Dissolve immediately. Once in solution (e.g., Methanol, DMSO), the inhalation risk drops significantly, though skin absorption risk remains.
Phase 3: Reaction Setup
-
Step 4: When adding reagents (especially coupling agents like HATU/EDC), maintain inert atmosphere (
or ). Moisture absorption can cause the HCl salt to clump, leading to inaccurate stoichiometry.
Visualization: Safety Logic & Workflow
The following diagram maps the decision logic for handling and disposal, ensuring a closed-loop safety system.
Figure 1: Operational logic flow for handling 2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl, emphasizing the critical transition from solid dust hazard to liquid phase management.
Disposal & Deactivation Protocol
Principle: The "HCl" tag implies chloride ions are present. While the organic part is combustible, the classification of the waste stream depends heavily on the solvent used.
-
Solid Waste (Spills/Gloves):
-
Collect in a sealable bag labeled "Hazardous Solid Waste - Irritant/Acidic".
-
Do not mix with strong oxidizers (e.g., permanganates) as biphenyls can react vigorously.
-
-
Liquid Waste:
-
Scenario A (Dissolved in DCM): Dispose in Halogenated Organic Waste .
-
Scenario B (Dissolved in MeOH/DMSO): Dispose in Non-Halogenated Organic Waste .
-
Note: The small amount of Chloride from the HCl salt does not strictly mandate "Halogenated" classification if the solvent itself is non-halogenated, but local EHS regulations often prefer the "Halogenated" stream for any Cl-containing salts to be safe. Check your local EHS guidelines.
-
-
Container Cleaning:
-
Triple rinse empty containers with Methanol before disposal. Treat the rinsate as hazardous waste.
-
Emergency Response (Self-Validating)
-
Eye Contact: Flush for 15 minutes minimum.[1][7][8] Validation: If pain persists after 15 minutes, the acidic hydrolysis may have caused corneal abrasion; seek immediate ophthalmological care.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][7][8][9] Validation: Do not use alcohol/solvents to clean skin; this increases the permeability of the biphenyl ring, driving the compound deeper into the dermis.
References
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.no [fishersci.no]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. durhamtech.edu [durhamtech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
